molecular formula C9H8BrNO B1281919 1-(4-Bromophenyl)azetidin-2-one CAS No. 7661-25-8

1-(4-Bromophenyl)azetidin-2-one

Cat. No.: B1281919
CAS No.: 7661-25-8
M. Wt: 226.07 g/mol
InChI Key: OWNBBRYHFWKSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)azetidin-2-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Bromophenyl)azetidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Bromophenyl)azetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)azetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBBRYHFWKSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499807
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7661-25-8
Record name 1-(4-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Bromophenyl)azetidin-2-one synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Executive Summary

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core structure of penicillin and cephalosporin antibiotics.[1][2] Monocyclic β-lactams, such as 1-(4-Bromophenyl)azetidin-2-one, are of significant interest as versatile chiral building blocks and as scaffolds for novel therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of the primary synthesis mechanisms for 1-(4-Bromophenyl)azetidin-2-one, designed for researchers, scientists, and professionals in drug development. We will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis of the most prevalent synthetic routes, grounded in authoritative scientific literature.

Chapter 1: Foundational Synthesis Strategies for the β-Lactam Core

The construction of the strained four-membered azetidin-2-one ring requires specific and efficient synthetic strategies. Historically and in modern practice, two pathways dominate the synthesis of N-aryl monocyclic β-lactams: the Staudinger [2+2] cycloaddition and the intramolecular cyclization of β-halo amide precursors.

  • The Staudinger Ketene-Imine Cycloaddition : First reported by Hermann Staudinger in 1907, this reaction involves the formal [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[3][4] It remains one of the most versatile and widely used methods for β-lactam synthesis.[5] The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, and its stereochemical outcome can be influenced by various factors, including substituents on both the ketene and the imine.[6][7][8]

  • Intramolecular Nucleophilic Substitution : This robust, often two-step, method involves first synthesizing an open-chain precursor, typically a 2-halo-N-arylacetamide. In a subsequent step, a base is used to deprotonate the amide nitrogen, which then acts as an intramolecular nucleophile, displacing the halide to form the azetidin-2-one ring. This pathway offers excellent control and is often highly efficient for specific substitution patterns.

This guide will focus primarily on the intramolecular cyclization route due to its reliability and the availability of well-documented protocols for its key intermediate. The principles of the Staudinger synthesis will be discussed in detail to provide a comprehensive mechanistic understanding.

Chapter 2: Mechanistic Deep Dive: The Intramolecular Cyclization Pathway

The synthesis of 1-(4-Bromophenyl)azetidin-2-one via intramolecular cyclization is a logical and highly effective process. It is best understood as a two-stage sequence.

Stage 1: Synthesis of the Precursor, 2-Chloro-N-(4-bromophenyl)acetamide

The first crucial step is the acylation of 4-bromoaniline with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

  • Causality of Reagent Choice :

    • 4-Bromoaniline : This serves as the nitrogen nucleophile and incorporates the desired N-aryl substituent. The bromine atom is an electron-withdrawing group, which slightly deactivates the amino group's nucleophilicity compared to aniline, but the reaction proceeds readily.

    • Chloroacetyl Chloride : This is a potent acylating agent. The carbonyl carbon is highly electrophilic due to the inductive effects of two adjacent chlorine atoms. Crucially, the chlorine on the α-carbon is retained in the product, serving as the leaving group for the subsequent cyclization step. Bromoacetyl chloride could also be used and would be even more reactive due to bromide being a better leaving group than chloride.[9][10]

    • Triethylamine (Et₃N) : A non-nucleophilic base is required to neutralize the HCl gas that is generated as a byproduct of the reaction.[11] This prevents the protonation of the 4-bromoaniline starting material, which would render it non-nucleophilic and halt the reaction.

The mechanism is illustrated below:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Neutralization Aniline 4-Bromoaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Amine N attacks carbonyl C AcylChloride Chloroacetyl Chloride AcylChloride->Intermediate Base Triethylamine (Et₃N) Byproduct2 Et₃N·HCl (Salt) Base->Byproduct2 Base scavenges HCl Product 2-Chloro-N-(4-bromophenyl)acetamide Intermediate->Product Carbonyl reforms, Cl⁻ eliminated Byproduct1 HCl

Figure 1: Mechanism for the synthesis of the N-aryl-2-chloroacetamide precursor.

Stage 2: Base-Mediated Intramolecular Cyclization

This is the key ring-forming step. A strong, non-nucleophilic base is used to deprotonate the amide, creating a potent nitrogen nucleophile (an amidate). This nucleophile then attacks the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction.

  • Causality of Reagent Choice :

    • Base : A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is typically used. The choice of base and solvent is critical to prevent side reactions like hydrolysis of the amide. NaH is an excellent choice as it is a non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward.

    • Solvent : An aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents can dissolve the ionic intermediates but will not interfere with the reaction by protonating the amidate.

The workflow for this two-stage synthesis is outlined below:

G Start Start: 4-Bromoaniline & Chloroacetyl Chloride Reaction1 Stage 1: Acylation Solvent: Dichloromethane Base: Triethylamine Start->Reaction1 Workup1 Aqueous Workup (Wash with 1N HCl) Reaction1->Workup1 Intermediate Intermediate: 2-Chloro-N-(4-bromophenyl)acetamide Workup1->Intermediate Reaction2 Stage 2: Cyclization Solvent: DMF/THF Base: NaH or K₂CO₃ Intermediate->Reaction2 Workup2 Reaction Quench & Extraction Reaction2->Workup2 Purification Purification (Recrystallization or Column Chromatography) Workup2->Purification Product Final Product: 1-(4-Bromophenyl)azetidin-2-one Purification->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Figure 2: Experimental workflow for the two-stage synthesis of 1-(4-Bromophenyl)azetidin-2-one.

Chapter 3: The Staudinger Cycloaddition: A Mechanistic Counterpoint

While we focus on the intramolecular cyclization, no guide on β-lactam synthesis is complete without detailing the Staudinger reaction. For 1-(4-Bromophenyl)azetidin-2-one, this would involve the reaction of a ketene (H₂C=C=O) with N-(4-bromophenyl)methanimine.

The generally accepted mechanism proceeds in two steps:

  • Nucleophilic Attack : The lone pair of the imine nitrogen attacks the central electrophilic carbon of the ketene. This forms a zwitterionic enolate intermediate.[4][6][7]

  • Ring Closure : The enolate anion of the zwitterionic intermediate performs an intramolecular nucleophilic attack on the iminium carbon. This conrotatory 4π-electrocyclization forms the four-membered β-lactam ring.[6][8]

The stereochemistry of the final product (cis vs. trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[6][8] Electron-withdrawing groups on the imine, such as the 4-bromophenyl group, generally accelerate the direct ring closure.[6][8]

G Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic attack of Imine N on Ketene C Imine N-(4-bromophenyl)imine Imine->Zwitterion Nucleophilic attack of Imine N on Ketene C Lactam β-Lactam Product Zwitterion->Lactam Intramolecular ring closure

Figure 3: The Staudinger [2+2] cycloaddition mechanism.

Chapter 4: Experimental Protocols & Data

The following protocols are presented as self-validating systems. Researchers should adapt them based on available laboratory equipment and safety protocols.

Protocol 1: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide

This protocol is adapted from established literature procedures.[11]

  • Reagents & Materials :

    • 4-Bromoaniline (4.12 g, 23.95 mmol)

    • Dichloromethane (DCM), anhydrous (150 mL)

    • Triethylamine (Et₃N) (2.91 g, 4.0 mL, 28.74 mmol)

    • 2-Chloroacetyl chloride (2.71 g, 1.9 mL, 23.95 mmol)

    • 1N Hydrochloric Acid (HCl)

    • Round bottom flask, magnetic stirrer, ice bath, dropping funnel

  • Procedure :

    • Dissolve 4-bromoaniline in 50 mL of dichloromethane in a round bottom flask equipped with a stir bar.

    • Add triethylamine to the stirring solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add 2-chloroacetyl chloride dropwise to the cold reaction mixture over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for 16 hours at room temperature. Monitor progress via TLC (Thin Layer Chromatography).

    • Dilute the reaction mixture with an additional 100 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel and wash twice with 1N HCl, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • The product can be further purified by recrystallization from ethanol.

  • Expected Outcome : A white to off-white solid. Yields are typically high, often around 97%.[11]

Protocol 2: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

This is a generalized protocol for the intramolecular cyclization.

  • Reagents & Materials :

    • 2-Chloro-N-(4-bromophenyl)acetamide (5.0 g, 20.1 mmol)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.96 g, 24.1 mmol)

    • Dimethylformamide (DMF), anhydrous (100 mL)

    • Round bottom flask, magnetic stirrer, nitrogen atmosphere

  • Procedure :

    • To a flame-dried round bottom flask under a nitrogen atmosphere, add the 2-Chloro-N-(4-bromophenyl)acetamide and dissolve it in 100 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the sodium hydride portion-wise to the stirring solution. (Caution: H₂ gas evolution).

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate in vacuo to obtain the crude product.

    • Purify by column chromatography on silica gel or by recrystallization.

Data Presentation: Characterization

The successful synthesis of the target compound and its intermediate should be confirmed using standard analytical techniques.

Compound Technique Expected Observations
2-Chloro-N-(4-bromophenyl)acetamide FTIR (cm⁻¹) ~3300 (N-H stretch), ~1670 (Amide C=O stretch), ~1540 (N-H bend)
¹H NMR (CDCl₃, ppm) δ ~8.0 (s, 1H, NH), δ ~7.5 (d, 2H, Ar-H), δ ~7.4 (d, 2H, Ar-H), δ ~4.2 (s, 2H, CH₂Cl)
¹³C NMR (CDCl₃, ppm) δ ~164 (C=O), δ ~137 (Ar C-N), δ ~132 (Ar C-H), δ ~122 (Ar C-H), δ ~117 (Ar C-Br), δ ~43 (CH₂Cl)
MS (m/z) Expected M⁺ peaks at 247/249/251 due to Br and Cl isotopes.
1-(4-Bromophenyl)azetidin-2-one FTIR (cm⁻¹) ~1750 (β-lactam C=O stretch, characteristic high frequency), No N-H stretch
¹H NMR (CDCl₃, ppm) δ ~7.4-7.5 (m, 4H, Ar-H), δ ~3.6 (t, 2H, N-CH₂), δ ~3.1 (t, 2H, CO-CH₂)[12]
¹³C NMR (CDCl₃, ppm) δ ~165 (C=O), δ ~138 (Ar C-N), δ ~132 (Ar C-H), δ ~118 (Ar C-H), δ ~116 (Ar C-Br), δ ~45 (N-CH₂), δ ~40 (CO-CH₂)
MS (m/z) Expected M⁺ peaks at 225/227 for [M]⁺ and 226/228 for [M+H]⁺ due to Br isotopes.[13]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of 1-(4-Bromophenyl)azetidin-2-one is most reliably achieved through a two-step sequence involving the formation and subsequent intramolecular cyclization of 2-Chloro-N-(4-bromophenyl)acetamide. This method provides high yields and avoids the challenges associated with the stability and handling of ketenes required for the classical Staudinger cycloaddition. Understanding the causality behind reagent selection—such as the role of the base in both acylation and cyclization, and the function of the α-chloro group as a leaving group—is paramount for optimizing the synthesis and adapting it for related molecular targets. The protocols and data presented herein provide a robust framework for the successful synthesis and characterization of this valuable N-aryl β-lactam.

References

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed Central. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]

  • Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). European Journal of Pharmaceutical and Medical Research. [Link]

  • 2-Chloro-N-(4-nitrophenyl)-acetamide synthesis. PrepChem.com. [Link]

  • Synthesis of Novel N-Sulfonyl Monocyclic β-Lactams as Potential Antibacterial Agents. National Institutes of Health. [Link]

  • 1-(4-bromophenyl)-2-azetidinone. ChemSynthesis. [Link]

  • Advances in synthesis of monocyclic beta-lactams. ResearchGate. [Link]

  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • New Journal of Chemistry Supplementary data. The Royal Society of Chemistry. [Link]

  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. PubMed Central. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. [Link]

  • synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant. Neuroquantology. [Link]

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. ResearchGate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica. [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. [Link]

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. PubMed Central. [Link]

  • N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Semantic Scholar. [Link]

Sources

Spectroscopic Data of 1-(4-Bromophenyl)azetidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromophenyl)azetidin-2-one, a member of the β-lactam family, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The β-lactam ring is a core structural motif in a wide array of antibiotics, including penicillins and cephalosporins. The incorporation of a bromophenyl group at the N1 position can modulate the compound's biological activity, pharmacokinetic properties, and potential as a synthetic intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Bromophenyl)azetidin-2-one. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of 1-(4-Bromophenyl)azetidin-2-one, with the systematic numbering used for NMR assignments, is shown below. The key spectroscopic features arise from the interplay of the strained four-membered β-lactam ring and the substituted aromatic system.

Molecular Formula: C₉H₈BrNO[1] Molecular Weight: 226.07 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(4-Bromophenyl)azetidin-2-one in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Bromophenyl)azetidin-2-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the azetidinone ring and the bromophenyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-3 (CH₂)~3.1-3.3Triplet~5-7Protons on the carbon adjacent to the carbonyl group are deshielded. They are coupled to the H-4 protons.
H-4 (CH₂)~3.8-4.0Triplet~5-7Protons on the carbon attached to the nitrogen are more deshielded due to the electronegativity of the nitrogen atom. They are coupled to the H-3 protons.
H-2', H-6' (Ar-H)~7.4-7.6Doublet~8-9Aromatic protons ortho to the nitrogen are in a distinct chemical environment. They are coupled to the H-3' and H-5' protons.
H-3', H-5' (Ar-H)~7.5-7.7Doublet~8-9Aromatic protons ortho to the bromine atom. They are coupled to the H-2' and H-6' protons.
¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-3~40-45Aliphatic carbon adjacent to the carbonyl group.
C-4~45-50Aliphatic carbon attached to the nitrogen atom.
C-1'~138-140Aromatic carbon directly attached to the nitrogen atom.
C-4'~115-120Aromatic carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect.
C-2', C-6'~120-125Aromatic carbons ortho to the nitrogen.
C-3', C-5'~130-135Aromatic carbons ortho to the bromine atom.
C-2 (C=O)~165-170Carbonyl carbon of the β-lactam ring. The ring strain typically shifts this resonance to a slightly higher field compared to acyclic amides.

Diagram: NMR Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_spec High-Field NMR Spectrometer add_tms->nmr_spec h1_acq ¹H NMR Acquisition nmr_spec->h1_acq c13_acq ¹³C NMR Acquisition nmr_spec->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing integration Integration (¹H) phasing->integration peak_picking Peak Picking phasing->peak_picking interpretation Structural Elucidation integration->interpretation peak_picking->interpretation

Caption: Workflow for NMR-based structural elucidation of 1-(4-Bromophenyl)azetidin-2-one.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in 1-(4-Bromophenyl)azetidin-2-one, particularly the characteristic carbonyl group of the β-lactam ring.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance versus wavenumber.

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹) Vibrational Mode Intensity Justification
~1750-1780C=O stretch (β-lactam)StrongThe high frequency of the carbonyl stretch is a hallmark of the strained four-membered ring system. This is significantly higher than that of acyclic amides.
~1580-1600 & ~1480-1500C=C stretch (aromatic)Medium-StrongCharacteristic absorptions for the benzene ring.
~1350-1400C-N stretchMediumStretching vibration of the carbon-nitrogen bond in the lactam ring.
~800-850C-H bend (aromatic, out-of-plane)StrongThe position of this band is indicative of 1,4-disubstitution on the benzene ring.
~1000-1100C-Br stretchMediumAbsorption associated with the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-(4-Bromophenyl)azetidin-2-one, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it induces fragmentation that is useful for structural elucidation. Electrospray Ionization (ESI) can also be used, which is a softer ionization technique that would likely show a prominent protonated molecular ion.

  • Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is used.

  • Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled to a gas or liquid chromatograph). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pattern (EI)

The mass spectrum of 1-(4-Bromophenyl)azetidin-2-one will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/z Value Proposed Fragment Ion Justification
225/227[M]⁺˙ (Molecular Ion)The two peaks of nearly equal intensity separated by 2 m/z units are characteristic of a compound containing one bromine atom.
183/185[M - C₂H₂O]⁺˙Loss of ketene from the β-lactam ring.
155/157[C₆H₄Br]⁺Fragmentation leading to the bromophenyl cation.
76[C₆H₄]⁺˙Loss of bromine from the bromophenyl cation.

Diagram: Key Fragmentation Pathways

MS_Fragmentation M 1-(4-Bromophenyl)azetidin-2-one [M]⁺˙ m/z 225/227 frag1 [M - C₂H₂O]⁺˙ m/z 183/185 M:f1->frag1 - C₂H₂O frag2 [C₆H₄Br]⁺ m/z 155/157 M:f1->frag2 - C₃H₄NO frag3 [C₆H₄]⁺˙ m/z 76 frag2:f0->frag3 - Br

Caption: Predicted major fragmentation pathways for 1-(4-Bromophenyl)azetidin-2-one under Electron Ionization.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of 1-(4-Bromophenyl)azetidin-2-one. The predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass spectral fragmentation patterns are based on established principles and data from analogous structures. These data serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unequivocal identification and quality control of this important β-lactam derivative. Experimental verification of these predicted data is recommended for any new synthetic batch of the compound.

References

  • European Journal of Pharmaceutical and Medical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). Retrieved from [Link]]

  • ChemSynthesis. (2025, May 20). 1-(4-bromophenyl)-2-azetidinone. Retrieved from [Link]1]

Sources

An In-Depth Technical Guide to the Crystal and Molecular Structure of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the synthesis, characterization, and predicted structural properties of 1-(4-Bromophenyl)azetidin-2-one, a member of the β-lactam family of compounds. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogues, spectroscopic principles, and established synthetic methodologies to construct a robust and scientifically grounded profile. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships of β-lactams and their potential as therapeutic agents or synthetic intermediates.

Introduction: The Significance of the Azetidin-2-one Core

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that forms the structural cornerstone of some of the most important antibiotic classes in medical history, including penicillins and cephalosporins. These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism reliant on the high ring strain and consequent reactivity of the β-lactam core. Beyond their antibacterial prowess, substituted monocyclic β-lactams are being explored for a diverse range of biological activities, including as cholesterol absorption inhibitors, anti-inflammatory agents, and anti-mitotic compounds.

The compound 1-(4-Bromophenyl)azetidin-2-one incorporates two key features: the reactive β-lactam ring and a brominated aromatic substituent. The N-aryl substitution significantly influences the electronic properties and geometric conformation of the lactam ring. The bromine atom, in turn, provides a site for further synthetic modification and can engage in specific non-covalent interactions, such as halogen bonding, which can profoundly impact crystal packing and ligand-receptor interactions. Understanding the precise three-dimensional structure of this molecule is therefore critical for predicting its chemical behavior and biological potential.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization are prerequisites for any structural or biological investigation. The most versatile and widely adopted method for constructing the 1-aryl-azetidin-2-one scaffold is the Staudinger ketene-imine cycloaddition.

Experimental Protocol: Synthesis via Staudinger Cycloaddition

This protocol describes a proven method for the synthesis of 1-aryl-azetidin-2-ones.

Step 1: Formation of the Imine Intermediate

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the N-(4-bromophenyl)methanimine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Causality: The formation of the imine is a critical precursor step. The imine's C=N double bond is the electrophilic component that will react with the nucleophilic ketene in the subsequent cycloaddition.

Step 2: [2+2] Cycloaddition

  • Cool the solution containing the in-situ generated imine to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve chloroacetyl chloride (1.2 eq) in the same solvent.

  • Slowly add the chloroacetyl chloride solution to a stirred solution of triethylamine (Et₃N) (1.3 eq) at 0 °C. This in-situ generation of the ketene (H₂C=C=O) is crucial to prevent its dimerization.

  • Add the freshly prepared ketene solution dropwise to the imine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Causality: Triethylamine acts as a base to dehydrohalogenate chloroacetyl chloride, generating the highly reactive ketene intermediate. The [2+2] cycloaddition between the ketene and the imine is a concerted reaction that forms the four-membered azetidinone ring.[1][2] Maintaining a low temperature during ketene generation and addition minimizes side reactions.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-(4-Bromophenyl)azetidin-2-one as a solid.

SynthesisWorkflow cluster_imine Step 1: Imine Formation cluster_ketene Step 2: Ketene Generation cluster_cycloaddition Step 3: Staudinger Cycloaddition A 4-Bromoaniline Imine N-(4-bromophenyl)methanimine (in situ) A->Imine B Paraformaldehyde B->Imine Product 1-(4-Bromophenyl)azetidin-2-one Imine->Product C Chloroacetyl Chloride Ketene Ketene (in situ) C->Ketene D Triethylamine (Et3N) D->Ketene Ketene->Product

Figure 1: Synthetic workflow for 1-(4-Bromophenyl)azetidin-2-one.
Spectroscopic Profile

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. The following table summarizes the expected data for 1-(4-Bromophenyl)azetidin-2-one.

TechniqueExpected Observations
¹H NMR (CDCl₃)~7.4-7.6 ppm: Aromatic protons ortho to the bromine (doublet, 2H). ~7.2-7.4 ppm: Aromatic protons ortho to the nitrogen (doublet, 2H). ~3.6-3.8 ppm: Methylene protons adjacent to nitrogen (triplet, 2H). ~3.0-3.2 ppm: Methylene protons adjacent to carbonyl (triplet, 2H).
¹³C NMR (CDCl₃)~165-170 ppm: Carbonyl carbon (C=O). ~138-140 ppm: Aromatic carbon attached to nitrogen. ~132 ppm: Aromatic carbons ortho to bromine. ~120-125 ppm: Aromatic carbons ortho to nitrogen. ~118-120 ppm: Aromatic carbon attached to bromine. ~45-50 ppm: Methylene carbon adjacent to nitrogen. ~40-45 ppm: Methylene carbon adjacent to carbonyl.
FT-IR (KBr, cm⁻¹)~1740-1760 cm⁻¹: Strong, sharp absorbance characteristic of the β-lactam C=O stretch. This high frequency is due to the increased ring strain. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1590, 1490 cm⁻¹: Aromatic C=C stretching.
Mass Spec. (EI) Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z = 225 and 227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[3][4] This 1:1 M/M+2 pattern is a definitive signature for a monobrominated compound. Key Fragments: Loss of CO (m/z 197/199), cleavage of the lactam ring.

In-Depth Structural Analysis (Inferred)

In the absence of a dedicated crystal structure for 1-(4-Bromophenyl)azetidin-2-one, we can infer its key structural parameters by analyzing published data for analogous compounds. The crystal structures of a series of 1-aryl-azetidin-2-ones provide an excellent reference for the core geometry.[5]

Molecular Geometry

The molecular structure of 1-(4-Bromophenyl)azetidin-2-one is dominated by the interplay between the strained four-membered ring and the planar aromatic system.

  • β-Lactam Ring: The four-membered ring is expected to be nearly planar. The high degree of p-character in the exocyclic bonds of the ring nitrogen, a consequence of amide resonance, favors this planarity. However, slight puckering is common.

  • N-Aryl Conformation: A critical feature of N-aryl β-lactams is the orientation of the phenyl ring relative to the lactam ring. Crystallographic studies on similar structures consistently show that the two rings are approximately orthogonal (dihedral angle of ~90°).[5] This conformation minimizes steric hindrance between the ortho-protons of the phenyl ring and the methylene protons at the C4 position of the lactam ring.

  • Bond Parameters: The C=O bond length is anticipated to be around 1.21 Å. The N1-C2 (amide) bond will be shorter (~1.38 Å) than the N1-C4 bond (~1.47 Å), indicating significant double-bond character due to resonance.

Figure 2: Molecular graph of 1-(4-Bromophenyl)azetidin-2-one.
Illustrative Crystallographic Data

To provide a tangible reference for researchers, the following table presents typical crystallographic data derived from a closely related analogue, 3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one.[5] It is crucial to note that these values are for illustrative purposes and the actual parameters for the title compound may differ.

ParameterIllustrative Value (from Analogue[5])
Empirical FormulaC₂₅H₂₄FNO₅
Formula Weight437.45
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2345 (3)
b (Å)10.9876 (3)
c (Å)17.5432 (5)
α (°)90
β (°)95.123 (1)
γ (°)90
Volume (ų)2154.11 (10)
Z4
Density (calc, g/cm³)1.348
R-factor (%)4.5
Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the solid state is governed by a network of non-covalent interactions. For 1-(4-Bromophenyl)azetidin-2-one, the following interactions are predicted to be significant in dictating the crystal packing:

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the β-lactam is a potent hydrogen bond acceptor. It is highly probable that weak hydrogen bonds between the aromatic C-H donors of one molecule and the carbonyl oxygen of a neighboring molecule will be a primary motif, linking molecules into chains or dimers.[5]

  • π-π Stacking: The presence of the planar phenyl ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, though weaker than classical hydrogen bonds, would contribute significantly to the overall lattice energy.

  • Halogen Bonding: The bromine atom introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can act as a Lewis acid, interacting with a Lewis base such as the carbonyl oxygen of another molecule (Br···O interaction). This directional interaction could play a crucial role in the crystal packing arrangement.

Conclusion and Future Outlook

This guide has synthesized the available chemical knowledge to construct a detailed profile of 1-(4-Bromophenyl)azetidin-2-one. A robust synthetic pathway via Staudinger cycloaddition has been outlined, and a full suite of expected spectroscopic data has been provided for its unambiguous characterization.

While a definitive crystal structure remains to be determined, analysis of structurally similar compounds allows for confident prediction of its key molecular features, including a near-planar lactam ring, an orthogonal N-aryl conformation, and a supramolecular architecture likely dominated by C-H···O hydrogen bonds and halogen bonding.

The experimental determination of this compound's crystal structure through single-crystal X-ray diffraction is a critical next step. Such a study would validate the inferred geometry presented here and provide precise details of its intermolecular interactions. This empirical data would be invaluable for computational modeling, understanding its structure-activity relationships, and guiding the rational design of new β-lactam derivatives with tailored chemical and biological properties.

References

  • University of Calgary. (n.d.). Isotope patterns for -Cl and -Br. Chem.libretexts.org. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. doi: 10.1002/bip.1023. Retrieved from [Link]

  • Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide.co.uk. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2015). Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate. Acta Crystallographica Section E, 71(Pt 11), o868–o869. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Docbrown.info. Retrieved from [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex β-lactam molecules. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Lee, W. N. P., Byerley, L. O., Bergner, E. A., & Edmond, J. (1991). Mass spectrometric determination of complex isotopomer patterns in isotopically labeled compounds. Analytical Biochemistry, 195(1), 1-8. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of compounds 1-4. Retrieved from [Link]

  • Kamiya, K., Takasuka, M., Nishikawa, J., & Ishida, M. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. Importance of the bending angle of the C(4)-N(5) bond from plane C(6)-N(5)-C(8) in the beta-lactam ring. The Journal of Antibiotics, 35(12), 1729-1733. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2016). CCDC 1419862: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2391276: Experimental Crystal Structure Determination. OSTI.GOV. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Berke, J. M., Collier, T. L., & Wuest, F. (2019). Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. European Journal of Organic Chemistry, 2019(10), 1722-1725. Retrieved from [Link]

  • Twamley, B., O'Boyle, N. M., & Meegan, M. J. (2020). Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1187-1194. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2015). CCDC 1032212: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 11(12), 1079-1118. Retrieved from [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E, 79(Pt 7), 654-657. Retrieved from [Link]

  • ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structure of (Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Bromophenyl)azetidin-2-one is a pivotal heterocyclic scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its structure, featuring a strained β-lactam ring appended to a brominated aromatic moiety, offers multiple avenues for further functionalization, particularly through modern cross-coupling reactions. This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, focusing on the critical selection of starting materials. We will dissect two predominant and chemically distinct pathways: the Staudinger [2+2] ketene-imine cycloaddition and the intramolecular cyclization of a β-amino acid precursor. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to guide synthetic strategy.

Introduction: The Strategic Importance of 1-(4-Bromophenyl)azetidin-2-one

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide renowned as the core structural unit of penicillin and cephalosporin antibiotics.[1] Beyond their antibacterial legacy, β-lactams are exceptionally valuable synthetic intermediates due to their inherent ring strain, which facilitates stereocontrolled ring-opening reactions. The presence of the 4-bromophenyl substituent on the ring nitrogen (N-1 position) makes 1-(4-bromophenyl)azetidin-2-one particularly strategic. The bromine atom serves as a synthetic handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage modification of the core structure.

This guide will explore the foundational chemistry required to construct this molecule, emphasizing the logical selection of precursors for the most reliable and efficient synthetic strategies.

Synthetic Pathway I: Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a classic and highly effective method for constructing the β-lactam ring. It involves the formal [2+2] cycloaddition of a ketene with an imine.[2][3] The reaction proceeds through a zwitterionic intermediate, followed by ring closure to yield the four-membered ring.[4]

Deconstruction of the Target and Required Starting Materials

To synthesize 1-(4-bromophenyl)azetidin-2-one via this route, we must retrospectively deconstruct the molecule into its imine and ketene components.

  • The N-Aryl Moiety: The 1-(4-bromophenyl) group is derived directly from the imine component.

  • The Lactam Backbone: The unsubstituted C3 and C4 positions of the azetidinone ring indicate the use of the simplest ketene (H₂C=C=O) and a simple N-aryl imine derived from formaldehyde.

This analysis identifies three essential starting materials:

  • 4-Bromoaniline: The primary amine that provides the N-(4-bromophenyl) fragment.

  • Formaldehyde (or a synthetic equivalent): The aldehyde required to form the requisite imine with 4-bromoaniline.

  • A Ketene Precursor (e.g., Chloroacetyl Chloride): Ketenes are typically unstable and are generated in situ. Chloroacetyl chloride is a common and effective precursor, which upon dehydrochlorination with a tertiary amine base, yields the ketene for the cycloaddition.[1]

Workflow for the Staudinger Synthesis

The overall process involves two main stages: the formation of the imine and the subsequent cycloaddition reaction.

Staudinger_Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: [2+2] Cycloaddition A 4-Bromoaniline Imine N-(4-bromophenyl)methanimine A->Imine + H₂C=O - H₂O B Formaldehyde B->Imine Product 1-(4-Bromophenyl)azetidin-2-one Imine->Product [2+2] Cycloaddition C Chloroacetyl Chloride Ketene Ketene (in situ) C->Ketene + Et₃N - Et₃N·HCl D Triethylamine (Base) D->Ketene Ketene->Product Cyclization_Workflow cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Saponification & Cyclization A 4-Bromoaniline Intermediate Methyl 3-(4-bromophenylamino)propanoate A->Intermediate 1,4-Conjugate Addition B Methyl Acrylate B->Intermediate Acid 3-(4-Bromophenylamino)propanoic acid Intermediate->Acid 1. NaOH, H₂O 2. H₃O⁺ Product 1-(4-Bromophenyl)azetidin-2-one Acid->Product Activating Agent (e.g., SOCl₂), then Intramolecular Cyclization

Sources

The Rising Therapeutic Potential of 1-(4-Bromophenyl)azetidin-2-one Derivatives: A Technical Guide to Biological Activity Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidin-2-one Core and the Significance of the 4-Bromophenyl Moiety

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that stands as a cornerstone in medicinal chemistry, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2] These antibiotics function by inhibiting the D,D-transpeptidase enzyme, which is crucial for the final step of bacterial cell wall biosynthesis, ultimately leading to cell lysis and death.[1] Beyond their antibacterial prowess, the strained β-lactam ring serves as a versatile scaffold for the development of compounds with a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The therapeutic potential of azetidin-2-one derivatives is significantly influenced by the nature and position of substituents on the ring. The introduction of a 1-(4-Bromophenyl) group is of particular interest. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the phenyl ring provides a rigid framework for further functionalization, allowing for the fine-tuning of biological activity. The presence of an electron-withdrawing bromine atom on the benzylidene portion has been shown to improve the antimicrobial activity of some 2-azetidinone derivatives against certain bacterial and fungal strains.[3] This guide provides an in-depth technical overview of the diverse biological activities of 1-(4-Bromophenyl)azetidin-2-one derivatives and the experimental methodologies employed to validate their therapeutic potential.

Antimicrobial and Antifungal Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[4] Derivatives of 1-(4-Bromophenyl)azetidin-2-one have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

While the precise mechanisms can vary depending on the overall structure of the derivative, the foundational antibacterial action of many β-lactam compounds involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[1] The strained four-membered ring mimics the D-Ala-D-Ala moiety of the natural substrate for penicillin-binding proteins (PBPs), leading to irreversible acylation and inactivation of these crucial enzymes. This disruption of cell wall integrity results in bacterial cell death. For antifungal activity, the mechanism is often less clear and may involve different cellular targets.

Experimental Evaluation of Antimicrobial and Antifungal Activity

A crucial step in the discovery of new antimicrobial agents is the in vitro evaluation of their efficacy.[5][6] The following protocols are standard methods for determining the antimicrobial and antifungal activity of novel compounds like 1-(4-Bromophenyl)azetidin-2-one derivatives.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Test compound (1-(4-Bromophenyl)azetidin-2-one derivative) stock solution in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Bacterial or fungal inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8]

  • Positive control (a standard antibiotic or antifungal agent).

  • Negative control (broth with inoculum and solvent vehicle).

  • Sterility control (broth only).[8]

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.[7][8]

  • Inoculation: Dilute the standardized microbial inoculum in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add the prepared inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.[7][8]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.[6][8]

BrothMicrodilution A Prepare serial dilutions of 1-(4-Bromophenyl)azetidin-2-one derivative in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Proposed mechanism of G2/M cell cycle arrest.

Experimental Evaluation of Anticancer Activity

A series of in vitro assays are employed to determine the anticancer potential of novel compounds.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. [7] Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Complete cell culture medium.

  • Test compound (1-(4-Bromophenyl)azetidin-2-one derivative) stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilizing agent (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only). [7]3. MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals. [7]4. Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals. [7]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [7]6. Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value. [7]

Data Presentation: Cytotoxicity

The cytotoxic effects of the derivatives are quantified by their IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

Compound Cancer Cell Line Cancer Type Incubation Time (h) IC₅₀ (µM) ± SD
Derivative 3MCF-7Breast Adenocarcinoma48[Insert Data]
Derivative 3A549Lung Carcinoma48[Insert Data]
Derivative 4B16F10Murine Melanoma48[Insert Data]
Positive ControlDoxorubicin-48[Insert Data]

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. [9]In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a viability dye that enters cells with compromised membrane integrity. [9] Materials:

  • Cancer cells treated with the test compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative. [9] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [9]

Structure-Activity Relationship (SAR) Insights

From the existing literature, several structure-activity relationships for azetidin-2-one derivatives can be inferred. The nature of the substituents at positions 3 and 4 of the azetidin-2-one ring, as well as the aryl group at position 1, significantly influences the biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring at position 4 can enhance antimicrobial activity. [3]In the context of anticancer activity, the stereochemistry of the substituents is also crucial, with the trans relationship between substituents at C-3 and C-4 often showing superior activity compared to the cis isomer. [10]

Conclusion and Future Directions

Derivatives of 1-(4-Bromophenyl)azetidin-2-one represent a promising class of compounds with a diverse range of biological activities, including potent antimicrobial and anticancer effects. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of these and other novel synthetic compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy and selectivity. The continued exploration of this versatile chemical scaffold holds significant promise for the development of new therapeutic agents to address unmet medical needs.

References

Sources

A Comprehensive Technical Guide to 1-(4-Bromophenyl)azetidin-2-one: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-bromophenyl)azetidin-2-one, a pivotal building block in contemporary organic and medicinal chemistry. The β-lactam scaffold, renowned for its presence in a plethora of bioactive compounds, is rendered particularly versatile in this form due to the presence of a synthetically malleable 4-bromophenyl substituent. This document offers a detailed examination of the synthesis, characterization, and reactivity of this compound. It provides field-proven insights into its application in the construction of complex molecular architectures, with a special focus on its utility in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 1-(4-bromophenyl)azetidin-2-one in their synthetic endeavors.

Introduction: The Strategic Importance of the N-Aryl β-Lactam Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide that constitutes the core structural motif of some of the most important classes of antibiotics, including penicillins and cephalosporins[1]. Beyond their celebrated role as antibacterial agents, β-lactam-containing molecules have demonstrated a wide array of other pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties[1][2]. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, drives its reactivity, making it susceptible to nucleophilic attack and ring-opening reactions, thereby providing a gateway to diverse molecular scaffolds[3].

The strategic placement of a 4-bromophenyl group on the nitrogen atom of the azetidin-2-one ring, as in 1-(4-bromophenyl)azetidin-2-one (1) , imparts two key features. Firstly, the aryl group influences the electronic properties and stability of the β-lactam ring. Secondly, and most critically, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4]. This allows for the late-stage introduction of molecular complexity, a highly desirable feature in the synthesis of compound libraries for drug discovery. This guide will delve into the practical synthesis of this building block, its detailed characterization, and its application in advanced organic synthesis.

Synthesis of 1-(4-Bromophenyl)azetidin-2-one

The most prevalent and efficient method for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction between a ketene and an imine[5]. For the synthesis of 1-(4-bromophenyl)azetidin-2-one, this involves the reaction of a suitable imine derived from 4-bromoaniline with a ketene generated in situ from an acetyl chloride derivative.

Rationale for Synthetic Approach

The Staudinger cycloaddition is a robust and versatile method that allows for the construction of the β-lactam ring in a single step. The reaction of chloroacetyl chloride with a tertiary amine, such as triethylamine, generates a highly reactive ketene intermediate. This intermediate is then trapped by an imine to form the four-membered ring[6]. The choice of chloroacetyl chloride is strategic as it is a readily available and highly reactive precursor to the simplest ketene. The imine precursor is synthesized by the condensation of 4-bromoaniline with an appropriate aldehyde, typically formaldehyde or a protected equivalent.

Experimental Protocols

Protocol 2.2.1: Synthesis of the Imine Precursor

A common precursor for the Staudinger reaction is the imine formed from 4-bromoaniline and formaldehyde. However, due to the instability of this specific imine, it is often generated in situ or a more stable precursor is used. A related, stable imine, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been synthesized and characterized, providing a reliable method for imine formation from 4-bromoaniline[7]. For the synthesis of the parent 1-(4-bromophenyl)azetidin-2-one, an imine derived from a non-enolizable aldehyde is typically used.

Protocol 2.2.2: Staudinger Cycloaddition for 1-(4-Bromophenyl)azetidin-2-one

The following protocol is a representative procedure for the synthesis of N-aryl-azetidin-2-ones, adapted from established methods for similar structures[6][8].

  • Step 1: Imine Formation (in situ). To a solution of 4-bromoaniline (1.0 equiv) and a suitable aldehyde (e.g., formaldehyde or a masked equivalent, 1.1 equiv) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene, add a dehydrating agent (e.g., anhydrous MgSO₄). Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The imine is typically used in the next step without isolation.

  • Step 2: Cycloaddition. Cool the reaction mixture containing the imine to 0 °C in an ice bath. In a separate flask, prepare a solution of chloroacetyl chloride (1.2 equiv) in dry DCM. To the cooled imine solution, slowly add triethylamine (1.5 equiv) followed by the dropwise addition of the chloroacetyl chloride solution over 30 minutes. The reaction is highly exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Step 3: Reaction Monitoring and Work-up. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 4: Purification. The crude product is typically a solid. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(4-bromophenyl)azetidin-2-one as a crystalline solid.

Figure 1: General workflow for the synthesis of 1-(4-bromophenyl)azetidin-2-one.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-bromophenyl)azetidin-2-one. Below are the expected physicochemical properties and a guide to the interpretation of its spectroscopic data, based on analysis of related structures[9][10][11].

PropertyExpected Value
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance White to off-white crystalline solid
Melting Point Not consistently reported, expected >100 °C
Solubility Soluble in DCM, CHCl₃, ethyl acetate, acetone; sparingly soluble in alcohols; insoluble in water.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)azetidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidinone ring and the 4-bromophenyl group.

    • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), integrating to 2H each, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

    • Azetidinone Protons: Two triplets in the aliphatic region (δ 3.0-4.0 ppm), integrating to 2H each, corresponding to the two methylene groups of the β-lactam ring. The protons at C3 will be a triplet due to coupling with the C4 protons, and vice versa.

  • ¹³C NMR: The carbon NMR spectrum will provide confirmation of the carbon skeleton.

    • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) is characteristic of the amide carbonyl in a strained four-membered ring[12].

    • Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-140 ppm). The carbon attached to the bromine atom (C-Br) will appear around δ 115-125 ppm, while the carbon attached to the nitrogen (C-N) will be in the δ 135-140 ppm range. The remaining two aromatic carbons will have distinct chemical shifts.

    • Azetidinone Carbons: Two signals in the aliphatic region (δ 35-55 ppm) corresponding to the C3 and C4 carbons of the β-lactam ring.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups.

  • C=O Stretch: A strong, sharp absorption band in the range of 1730-1760 cm⁻¹ is the most characteristic feature, corresponding to the carbonyl stretch of the strained β-lactam ring[13]. This high frequency is a hallmark of the four-membered ring system.

  • C-N Stretch: A moderate absorption band around 1350-1390 cm⁻¹.

  • Aromatic C=C Stretch: Several absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic pattern.

  • Molecular Ion Peak: The mass spectrum should show a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with approximately equal intensity, which is indicative of the presence of one bromine atom. For C₉H₈BrNO, these would be at m/z 225 and 227.

Reactivity and Synthetic Applications

1-(4-Bromophenyl)azetidin-2-one is a bifunctional building block, with two primary sites of reactivity: the electrophilic β-lactam ring and the 4-bromophenyl group.

Ring-Opening Reactions of the β-Lactam Core

The strained four-membered ring of azetidin-2-ones is susceptible to nucleophilic ring-opening, providing access to valuable β-amino acid derivatives. This reactivity is often enhanced by activation of the nitrogen atom, for instance, through quaternization[14][15].

Figure 2: General scheme for the activation and nucleophilic ring-opening of the azetidin-2-one ring.

The regioselectivity of the ring-opening is influenced by the substituents on the ring and the nature of the nucleophile[14][15]. In the case of the unsubstituted ring of 1-(4-bromophenyl)azetidin-2-one, nucleophilic attack is expected to occur at the carbonyl carbon, leading to cleavage of the amide bond.

Representative Protocol 4.1.1: Hydrolytic Ring Opening to a β-Amino Acid

  • Step 1: To a solution of 1-(4-bromophenyl)azetidin-2-one (1.0 equiv) in a mixture of ethanol and water, add a strong base such as sodium hydroxide (2.0 equiv).

  • Step 2: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Step 3: Cool the reaction mixture to room temperature and acidify with aqueous HCl to pH ~2-3.

  • Step 4: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the corresponding β-amino acid.

Functionalization via Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key feature that allows for extensive derivatization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for forming new carbon-carbon bonds.

Figure 3: Suzuki-Miyaura cross-coupling of 1-(4-bromophenyl)azetidin-2-one.

This reaction is highly versatile, tolerating a wide range of functional groups on the boronic acid coupling partner, allowing for the synthesis of a diverse library of 1-biaryl-substituted azetidin-2-ones[4].

Protocol 4.2.1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

  • Step 1: In a reaction vessel, combine 1-(4-bromophenyl)azetidin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Step 2: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Step 3: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Step 4: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Step 5: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 6: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 7: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-substituted azetidin-2-one.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid (R-B(OH)₂)ProductTypical Yield (%)
1Phenylboronic acid1-([1,1'-Biphenyl]-4-yl)azetidin-2-one85-95
24-Methoxyphenylboronic acid1-(4'-Methoxy-[1,1'-biphenyl]-4-yl)azetidin-2-one80-90
3Thiophene-2-boronic acid1-(4-(Thiophen-2-yl)phenyl)azetidin-2-one75-85
4Pyridine-3-boronic acid1-(4-(Pyridin-3-yl)phenyl)azetidin-2-one70-80
(Yields are estimates based on similar reactions reported in the literature)

Applications in Medicinal Chemistry and Drug Discovery

The 1-(4-bromophenyl)azetidin-2-one scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The ability to diversify the molecule at the 4-position of the phenyl ring allows for the exploration of structure-activity relationships (SAR) in a systematic manner.

  • Anticancer Agents: Many β-lactam derivatives have shown potent anticancer activity. The 1-aryl-azetidin-2-one scaffold can be elaborated to mimic the structures of known tubulin polymerization inhibitors or other anticancer agents.

  • Antibacterial Agents: While the parent compound is not a traditional antibiotic, it can serve as a synthon for more complex β-lactamase inhibitors or novel antibacterial compounds that operate through different mechanisms.

  • Enzyme Inhibitors: The strained β-lactam ring can act as a covalent modifier of serine proteases and other enzymes. The aryl substituent can be tailored to enhance binding affinity and selectivity for a specific enzyme target.

The synthetic versatility of 1-(4-bromophenyl)azetidin-2-one makes it an ideal platform for generating compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

1-(4-Bromophenyl)azetidin-2-one is a highly valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the Staudinger cycloaddition, coupled with the dual reactivity of the β-lactam ring and the bromophenyl group, provides chemists with a powerful tool for the construction of complex molecules. The ability to perform late-stage functionalization via Suzuki-Miyaura cross-coupling reactions makes this compound particularly attractive for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering practical protocols and insights to aid researchers in harnessing the full synthetic potential of this important intermediate.

References

  • Fullyih, A. H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3,3’-(ETHANE-1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE). European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Ullah, H., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

  • (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • (n.d.). 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one (table 4, entry 2). The Royal Society of Chemistry. Retrieved from [Link]

  • Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 80.
  • (n.d.). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. Retrieved from [Link]

  • (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. OAText. Retrieved from [Link]

  • Ullah, H., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • Dražić, T., et al. (2014). 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side chain C-2 OH group (300 MHz, DMSO-d 6 ) proton signals for 5/6 (70:30) and (C) C4 b-lactam (600 MHz, CDCl 3 ) and (D) side chain C-2 OH group (300 MHz, DMSO-d 6 ) well-resolved proton signals for 6/5 (85:15). ResearchGate. Retrieved from [Link]

  • Sakarya, H. C., & Ketrez, A. (2023). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. Acta Chimica Slovenica, 70(3), 628-633.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from [Link]

  • Al-Karawi, A. S. M., & Al-Jadiri, A. K. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(5), 785-791.
  • (n.d.). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. Retrieved from [Link]

  • (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Retrieved from [Link]

  • (n.d.). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Retrieved from [Link]

  • (n.d.). A facile amidation of chloroacetyl chloride using DBU. Scholars Research Library. Retrieved from [Link]

  • (n.d.). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • (2017).
  • (n.d.). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. Retrieved from [Link]

  • (n.d.). 15N, 13C and 1H backbone resonance assignments of an artificially engineered TEM-1/PSE-4 class A β-lactamase chimera and its deconvoluted mutant. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidin-2-one, or β-lactam, scaffold is a cornerstone in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics. However, the therapeutic potential of this strained four-membered ring extends far beyond antibacterial activity. This technical guide delves into the prospective therapeutic applications of a specific, yet under-explored derivative, 1-(4-bromophenyl)azetidin-2-one. By synthesizing data from the broader class of N-aryl azetidin-2-ones and considering the medicinal chemistry principles associated with the 4-bromophenyl moiety, we will construct a robust hypothesis for its potential as an anticancer and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic rationale, hypothesized mechanisms of action, and a proposed preclinical evaluation workflow to unlock the therapeutic promise of this compound.

Introduction: The Azetidin-2-one Core and the Promise of 1-(4-Bromophenyl)azetidin-2-one

The azetidin-2-one ring is a privileged structure in drug discovery due to its unique chemical reactivity, largely stemming from the inherent ring strain of the four-membered cyclic amide.[1] This strain renders the amide bond susceptible to nucleophilic attack, a property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors.[2] While the β-lactam antibiotics famously target bacterial transpeptidases, disrupting cell wall synthesis, a growing body of evidence reveals that synthetic modifications to the azetidin-2-one core can redirect its biological activity towards a diverse array of eukaryotic targets.[3]

This guide focuses on the specific derivative, 1-(4-bromophenyl)azetidin-2-one. The N-aryl substitution, in this case, a 4-bromophenyl group, is a common feature in bioactive small molecules. The bromine atom, a halogen, can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability. Furthermore, the 4-bromophenyl moiety can participate in specific interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.

Given the nascent state of research on this particular molecule, this guide will build a scientific case for its therapeutic potential by extrapolating from the known biological activities of structurally related N-aryl azetidin-2-ones and the established roles of the 4-bromophenyl group in medicinal chemistry.

Synthetic Chemistry and Characterization

The cornerstone of β-lactam synthesis is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction first reported by Hermann Staudinger in 1907.[3][4] This reaction provides a versatile and convergent route to a wide variety of azetidin-2-one derivatives.[5]

Proposed Synthesis of 1-(4-Bromophenyl)azetidin-2-one

The synthesis of 1-(4-bromophenyl)azetidin-2-one would likely proceed via a two-step sequence, beginning with the formation of the requisite imine (a Schiff base), followed by the Staudinger cycloaddition with a ketene generated in situ.

Step 1: Synthesis of the Imine Intermediate

The imine intermediate, N-(4-bromobenzylidene)aniline, can be synthesized through the condensation of 4-bromoaniline and a suitable aldehyde, such as formaldehyde or its equivalent.

Step 2: Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the cycloaddition of the imine with a ketene. For the synthesis of the unsubstituted C3 and C4 positions of the azetidin-2-one ring, the ketene can be generated in situ from acetyl chloride and a non-nucleophilic base like triethylamine.[6]

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)azetidin-2-one (Hypothetical)

  • Step 1: Imine Formation. To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as ethanol or methanol, an aldehyde (e.g., paraformaldehyde, 1.1 eq) is added. A catalytic amount of glacial acetic acid may be used to facilitate the reaction. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting imine precipitate is collected by filtration, washed with cold solvent, and dried.[7]

  • Step 2: Cycloaddition. The synthesized imine (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of chloroacetyl chloride (1.2 eq).[8] The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, with continuous stirring overnight. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[9]

Characterization

The structure of the synthesized 1-(4-bromophenyl)azetidin-2-one would be confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the β-lactam carbonyl group (C=O) in the range of 1730-1780 cm⁻¹.[10][11] Other significant peaks would include those for aromatic C-H stretching and C=C stretching.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the 4-bromophenyl ring, likely as two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the azetidin-2-one ring would appear as triplets in the aliphatic region.

    • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the β-lactam ring (δ ~160-170 ppm), as well as signals for the aromatic carbons and the aliphatic carbons of the azetidin-2-one ring.[1][12]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 1-(4-bromophenyl)azetidin-2-one (C₉H₈BrNO, MW: 226.07 g/mol ).[13] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).[14] Common fragmentation patterns would involve cleavage of the β-lactam ring.[15][16]

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

Based on the extensive literature on azetidin-2-one derivatives, we hypothesize that 1-(4-bromophenyl)azetidin-2-one holds significant potential as both an anticancer and an anti-inflammatory agent.

Anticancer Applications

Numerous studies have demonstrated the potent anticancer activity of various β-lactam derivatives against a range of cancer cell lines.[17] The proposed mechanisms of action are diverse and often depend on the substitution pattern of the azetidin-2-one ring.

Hypothesized Anticancer Mechanisms of 1-(4-Bromophenyl)azetidin-2-one:

  • Tubulin Polymerization Inhibition: Several N-aryl azetidin-2-ones have been shown to inhibit tubulin polymerization, a mechanism shared with successful anticancer drugs like paclitaxel and the vinca alkaloids.[15] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 4-bromophenyl group could potentially enhance binding to the colchicine-binding site on β-tubulin.

  • Induction of Apoptosis via DNA Damage: Some N-thiolated β-lactams have been found to induce apoptosis in cancer cells by causing DNA damage, leading to the activation of the p38 MAPK signaling pathway and subsequent activation of caspases.[2][12] It is plausible that 1-(4-bromophenyl)azetidin-2-one could act through a similar mechanism, inducing DNA strand breaks and triggering the apoptotic cascade.

  • Inhibition of Cancer-Related Enzymes: The strained β-lactam ring makes these compounds effective acylating agents for the active sites of various enzymes. It is conceivable that 1-(4-bromophenyl)azetidin-2-one could inhibit enzymes crucial for cancer cell survival and proliferation, such as certain proteases or kinases.

anticancer_mechanism compound 1-(4-Bromophenyl)azetidin-2-one tubulin Tubulin compound->tubulin Inhibition of Polymerization dna DNA compound->dna enzymes Cancer-related Enzymes compound->enzymes Inhibition mitotic_spindle Disruption of Mitotic Spindle tubulin->mitotic_spindle dna_damage DNA Damage dna->dna_damage enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition g2m_arrest G2/M Cell Cycle Arrest mitotic_spindle->g2m_arrest p38_mapk p38 MAPK Activation dna_damage->p38_mapk apoptosis Apoptosis enzyme_inhibition->apoptosis g2m_arrest->apoptosis p38_mapk->apoptosis

Hypothesized Anticancer Mechanisms.
Anti-inflammatory Applications

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. The inhibition of inflammatory mediators is a major therapeutic strategy.

Hypothesized Anti-inflammatory Mechanisms of 1-(4-Bromophenyl)azetidin-2-one:

  • Inhibition of Human Leukocyte Elastase (HLE): HLE is a serine protease released by neutrophils at sites of inflammation. It can degrade a wide range of extracellular matrix proteins, contributing to tissue damage. N-aryl azetidin-2-ones have been identified as potent inhibitors of HLE.[7][10] The β-lactam ring acts as a "warhead," acylating a serine residue in the active site of HLE, leading to its irreversible inactivation. The 4-bromophenyl group could enhance binding to the enzyme's active site through hydrophobic and halogen bonding interactions.

anti_inflammatory_mechanism compound 1-(4-Bromophenyl)azetidin-2-one hle Human Leukocyte Elastase (HLE) compound->hle Binding acylation Acylation of Active Site Serine compound->acylation Acylating Agent hle->acylation Catalyzes inactivation Irreversible Inactivation of HLE acylation->inactivation tissue_damage Reduced Tissue Damage inactivation->tissue_damage

Inhibition of Human Leukocyte Elastase.

Proposed Preclinical Evaluation Strategy

To validate the hypothesized therapeutic applications of 1-(4-bromophenyl)azetidin-2-one, a systematic preclinical evaluation is necessary. The following workflow outlines a logical progression of in vitro and in vivo studies.

preclinical_workflow synthesis Synthesis and Purification characterization Structural Characterization (NMR, IR, MS) synthesis->characterization in_vitro_anticancer In Vitro Anticancer Assays characterization->in_vitro_anticancer in_vitro_anti_inflammatory In Vitro Anti-inflammatory Assays characterization->in_vitro_anti_inflammatory mechanism_studies Mechanism of Action Studies in_vitro_anticancer->mechanism_studies in_vitro_anti_inflammatory->mechanism_studies in_vivo_anticancer In Vivo Anticancer Models mechanism_studies->in_vivo_anticancer in_vivo_anti_inflammatory In Vivo Anti-inflammatory Models mechanism_studies->in_vivo_anti_inflammatory toxicology Preliminary Toxicology in_vivo_anticancer->toxicology in_vivo_anti_inflammatory->toxicology

Preclinical Evaluation Workflow.
In Vitro Assays
  • Anticancer Activity:

    • Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its IC₅₀ values.

    • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: Annexin V/propidium iodide staining and caspase activation assays can confirm the induction of apoptosis.

    • Tubulin Polymerization Assay: A cell-free assay can directly measure the compound's effect on tubulin polymerization.

  • Anti-inflammatory Activity:

    • Human Leukocyte Elastase (HLE) Inhibition Assay: A colorimetric assay using a specific HLE substrate can be used to determine the compound's inhibitory potency (IC₅₀ and kᵢ).

In Vivo Models
  • Anticancer Efficacy:

    • Xenograft Models: The compound's ability to inhibit tumor growth can be evaluated in mice bearing human cancer cell line xenografts.

  • Anti-inflammatory Efficacy:

    • Carrageenan-induced Paw Edema Model: This is a standard acute inflammation model in rodents to assess the anti-inflammatory effects of a compound.

    • Collagen-induced Arthritis Model: A more chronic model of inflammatory arthritis in rodents can be used to evaluate the compound's therapeutic potential in autoimmune inflammatory diseases.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of 1-(4-bromophenyl)azetidin-2-one is currently limited, a strong scientific rationale, built upon the well-established biological activities of the azetidin-2-one scaffold and the medicinal chemistry principles of the 4-bromophenyl group, suggests its significant potential as a novel anticancer and anti-inflammatory agent. The proposed synthetic route is feasible, and the outlined preclinical evaluation strategy provides a clear path forward for investigating these hypotheses. Further research into this and related N-aryl azetidin-2-ones is warranted and could lead to the development of new and effective therapies for a range of human diseases.

References

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Flayyih, A. H. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one). ResearchGate. [Link]

  • Staudinger synthesis. In Wikipedia. (2023, November 29). [Link]

  • Staudinger Ketene Cycloaddition: Definition |Mechanism. Organic Chemistry Reaction. (2026, January 9). [Link]

  • The IR spectrum of a N-substituted hydroxyl β-lactam 3a, b acrylated... ResearchGate. (n.d.). [Link]

  • Smith, A. B., III. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Organic chemistry. Wiley-VCH.
  • Flayyih, S. T., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. (n.d.). [Link]

  • [2+2] cycloaddition reaction described by H. Staudinger of a ketene and an imine. ResearchGate. (n.d.). [Link]

  • Li, J., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(1), 123.
  • Turos, E., et al. (2018).
  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... ResearchGate. (n.d.). [Link]

  • Clark, J. (2023). Fragmentation patterns in mass spectra. Chemguide. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2021). PubMed Central (PMC).
  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • 1H NMR Spectrum (PHY0046131). PhytoBank. (n.d.). [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). (n.d.). [Link]

  • 1H-NMR. (n.d.). [Link]

  • 1-(4-bromophenyl)-2-azetidinone. ChemSynthesis. (n.d.). [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. (2021). PubMed Central (PMC).
  • Acetamide, N-phenyl-. NIST WebBook. (n.d.). [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2213(1), 020138.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. (n.d.). [Link]

  • O'Donnell, J. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (2023, August 29). [Link]

  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences.
  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.). [Link]

Sources

An In-Depth Technical Guide to the Staudinger Reaction for the Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The β-lactam (azetidin-2-one) ring system is a cornerstone of many life-saving antibiotics. The Staudinger reaction, specifically the ketene-imine cycloaddition, provides a powerful and versatile method for the synthesis of this critical pharmacophore.[1][2] This guide offers a comprehensive technical overview of the synthesis of a specific β-lactam, 1-(4-bromophenyl)azetidin-2-one, via the Staudinger reaction. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss key considerations for researchers and professionals in drug development.

Introduction: The Significance of β-Lactams and the Staudinger Synthesis

The 2-azetidinone, or β-lactam, ring is a highly significant structural motif in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics.[3] Beyond their antibacterial properties, β-lactams are valuable synthetic intermediates and have shown potential in other therapeutic areas.[4] The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, discovered by Hermann Staudinger in 1907, remains a fundamental and widely utilized method for constructing the β-lactam ring.[1][4] This reaction's appeal lies in its reliability and the ability to introduce a variety of substituents onto the azetidinone core.[5]

This guide focuses on the synthesis of 1-(4-bromophenyl)azetidin-2-one, a compound that can serve as a building block for more complex molecules due to the presence of the reactive bromophenyl group.

Mechanistic Deep Dive: The Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis of a β-lactam is a formal [2+2] cycloaddition reaction.[6] However, it is generally accepted to proceed through a stepwise mechanism rather than a concerted one.[7][8]

The key steps are:

  • Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the nitrogen atom of the imine on the central carbonyl carbon of the ketene.[1][7] This forms a zwitterionic intermediate.[6][7]

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure. The enolate anion attacks the iminium cation, forming the four-membered β-lactam ring.[6][7]

The stereochemistry of the final β-lactam product is determined during this ring-closing step and is influenced by the substituents on both the ketene and the imine.[6][7]

Visualizing the Mechanism

Staudinger_Mechanism Imine Imine (R1-N=CH-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3-CH=C=O) Ketene->Zwitterion BetaLactam β-Lactam (Azetidin-2-one) Zwitterion->BetaLactam Intramolecular Ring Closure

Caption: The stepwise mechanism of the Staudinger ketene-imine cycloaddition.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

This protocol details the synthesis of 1-(4-Bromophenyl)azetidin-2-one from 4-bromoaniline and chloroacetyl chloride. The ketene is generated in situ from chloroacetyl chloride.[4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
4-BromoanilineC₆H₆BrN172.025.00 g0.0291
Chloroacetyl chlorideC₂H₂Cl₂O112.943.60 g (2.5 mL)0.0319
TriethylamineC₆H₁₅N101.196.50 g (8.9 mL)0.0642
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated NaHCO₃ solution--50 mL-
Brine--50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
Step-by-Step Procedure
  • Imine Formation (Implicit): In this one-pot synthesis, the imine is not pre-formed and isolated. It is understood that the initial reaction likely involves the acylation of 4-bromoaniline.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoaniline (5.00 g, 0.0291 mol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Triethylamine: To the cooled solution, add triethylamine (6.50 g, 0.0642 mol).

  • Addition of Chloroacetyl Chloride: In the dropping funnel, prepare a solution of chloroacetyl chloride (3.60 g, 0.0319 mol) in 50 mL of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-bromophenyl)azetidin-2-one as a solid.

Experimental Workflow Diagram

Workflow Start Dissolve 4-Bromoaniline in DCM Cool Cool to 0°C Start->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_CAC Dropwise addition of Chloroacetyl Chloride in DCM Add_TEA->Add_CAC React Stir at Room Temperature (12-16 hours) Add_CAC->React Workup Workup: - Wash with NaHCO₃ - Wash with Brine - Dry with MgSO₄ React->Workup Purify Purification: - Concentrate - Recrystallize Workup->Purify Product 1-(4-Bromophenyl)azetidin-2-one Purify->Product

Caption: Step-by-step workflow for the synthesis of 1-(4-Bromophenyl)azetidin-2-one.

Causality and Field-Proven Insights

Choice of Reagents and Conditions
  • Triethylamine as a Base: Triethylamine serves a dual purpose. It acts as a base to neutralize the HCl generated during the in-situ formation of the ketene from chloroacetyl chloride. It also facilitates the dehydrohalogenation of the intermediate N-acylated aniline, which is a key step in the overall transformation.

  • Dichloromethane as Solvent: DCM is an excellent solvent for this reaction as it is relatively inert and effectively dissolves the starting materials and intermediates. Its low boiling point also facilitates easy removal during the workup.

  • Low-Temperature Addition: The dropwise addition of chloroacetyl chloride at 0 °C is crucial to control the exothermic reaction and prevent the formation of unwanted side products. This helps to ensure a higher yield of the desired β-lactam.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, ensure that all reagents and the solvent are anhydrous. Moisture can hydrolyze the chloroacetyl chloride and the ketene intermediate. The reaction time can also be extended to ensure complete conversion.

  • Formation of Byproducts: The formation of polymeric materials can occur if the concentration of the ketene is too high. Slow, controlled addition of the chloroacetyl chloride is key to minimizing this.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be necessary.

The Broader Context: Staudinger Reaction vs. Staudinger Ligation

It is important to distinguish the Staudinger synthesis of β-lactams from the Staudinger reaction (or Staudinger reduction) and the Staudinger ligation.

  • Staudinger Reaction/Reduction: This is the reaction of an azide with a phosphine to produce an aza-ylide (iminophosphorane).[9][10][11] Subsequent hydrolysis yields a primary amine and a phosphine oxide.[9][10]

  • Staudinger Ligation: A modification of the Staudinger reaction, where the aza-ylide intermediate is trapped intramolecularly to form a stable amide bond.[12][] This bioorthogonal reaction is widely used in chemical biology for labeling biomolecules.[][14][15]

The key distinction is the nature of the reactants and the final product. The Staudinger synthesis involves a ketene and an imine to form a β-lactam, while the Staudinger reaction and ligation involve an azide and a phosphine.

Conclusion

The Staudinger ketene-imine cycloaddition is a robust and reliable method for the synthesis of β-lactams. The synthesis of 1-(4-bromophenyl)azetidin-2-one serves as an excellent example of this powerful transformation. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize this and other valuable azetidinone-based compounds for further applications in drug discovery and development.

References

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). The First Aza-Wittig Reaction of the β-Lactam Carbonyl Group. Organic Letters, 2(16), 2539–2541.
  • Grokipedia. Staudinger reaction. [Link]

  • Cordero, F. M., Giomi, D., & Machetti, F. (2024).
  • Wikipedia. Staudinger reaction. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • ResearchGate. Synthesis of azetidines by cycloaddition of imines to carbonyl compounds | Request PDF. [Link]

  • Creative Biolabs. Staudinger Ligation. [Link]

  • Pahlavan, F., Moosavi, S. S., Zolghadr, A. R., & Iranpoor, N. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(50), 35059-35069.
  • France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions.
  • Bednarek, C., Wehl, I., Schepers, U., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301–4354.
  • ResearchGate. The Staudinger Ligation | Request PDF. [Link]

  • Allery, C. (2022, November 6). Staudinger Reactions - Bioothogonal before Click Chemistry. YouTube. [Link]

  • Wagner, J. A., & Raines, R. T. (2022). Bioorthogonal reactions of triarylphosphines and related analogs. Current Opinion in Chemical Biology, 71, 102213.
  • ResearchGate. Synthesis of azetidines by cycloaddition of imines to ketenes-I | Request PDF. [Link]

  • Bakulina, O., et al. (2022).
  • ResearchGate. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • Chem-Station. Aza-Wittig Reaction. [Link]

  • Marsden, C. (2012). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry, 8, 1491–1504.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis and biological activity of new C-6 and C-7 substituted vinyloxyimino-penicillins and -cephalosporins. Journal of the Chemical Society, Perkin Transactions 1, 213–220.
  • ResearchGate. Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. [Link]

  • National Institutes of Health. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • Semantic Scholar. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. [Link]

  • Molecules. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341–345.
  • Chemistry Witness. (2023, September 7). Aza-Wittig Reaction Concept Explained with Examples!. YouTube. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 1-(4-Bromophenyl)azetidin-2-one Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and antimicrobial evaluation of novel 1-(4-Bromophenyl)azetidin-2-one derivatives. The β-lactam ring, a core structural feature of penicillin and cephalosporin antibiotics, continues to be a scaffold of significant interest in the development of new antimicrobial agents.[1][2] This guide details the synthetic pathway via the Staudinger [2+2] cycloaddition, including the preparation of the requisite Schiff base intermediates. Furthermore, it outlines a robust protocol for antimicrobial screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.

Introduction: The Enduring Significance of the β-Lactam Scaffold

The discovery of penicillin heralded a new era in medicine, demonstrating the profound therapeutic potential of β-lactam antibiotics. These compounds exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] Specifically, the strained four-membered azetidin-2-one ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, enabling it to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for cell wall cross-linking.[3][4] The disruption of this process leads to a compromised cell wall and, ultimately, bacterial cell lysis.[1][5]

Despite their success, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitates the continued development of novel derivatives.[3][4] The synthesis of new azetidin-2-one analogues allows for the exploration of structure-activity relationships, aiming to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The incorporation of a 4-bromophenyl group at the N1 position is a strategic modification to investigate its influence on antimicrobial efficacy.

Synthetic Pathway: A Step-by-Step Guide

The synthesis of 1-(4-Bromophenyl)azetidin-2-one derivatives is achieved through a two-step process: the formation of a Schiff base (imine) followed by a [2+2] cycloaddition with a ketene, famously known as the Staudinger synthesis.[6][7]

Step 1: Synthesis of Schiff Base Intermediates

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[8] In this protocol, 4-bromoaniline serves as the primary amine.

Protocol 2.1: Synthesis of N-(Substituted-benzylidene)-4-bromoaniline

  • Materials:

    • 4-Bromoaniline

    • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Beaker

    • Buchner funnel and filter paper

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-bromoaniline (10 mmol) in 30 mL of ethanol.

    • Add the desired substituted benzaldehyde (10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the Schiff base.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base in a desiccator.

    • Characterize the product using FT-IR and ¹H NMR spectroscopy. The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[9]

Step 2: Staudinger [2+2] Cycloaddition

The Staudinger synthesis involves the reaction of an imine with a ketene to form a β-lactam.[6][10] Ketenes are highly reactive and are typically generated in situ from an acid chloride and a tertiary amine base.[7]

Protocol 2.2: Synthesis of 1-(4-Bromophenyl)-3-chloro-4-(substituted-phenyl)azetidin-2-one

  • Materials:

    • Synthesized Schiff base (from Protocol 2.1)

    • Chloroacetyl chloride

    • Triethylamine (Et₃N)

    • 1,4-Dioxane (anhydrous)

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Buchner funnel and filter paper

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve the Schiff base (5 mmol) in 30 mL of anhydrous 1,4-dioxane.

    • Cool the flask in an ice bath to 0-5 °C.

    • Add triethylamine (5.5 mmol) to the solution.

    • In a dropping funnel, prepare a solution of chloroacetyl chloride (5.5 mmol) in 10 mL of anhydrous 1,4-dioxane.

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes with vigorous stirring, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the triethylamine hydrochloride salt that has precipitated.

    • Pour the filtrate into ice-cold water to precipitate the crude azetidin-2-one derivative.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 1-(4-Bromophenyl)azetidin-2-one derivative.

    • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the β-lactam ring is confirmed by the appearance of a characteristic C=O stretching band in the IR spectrum at a higher frequency (around 1740-1780 cm⁻¹) compared to a typical amide.

Antimicrobial Screening: Determining the Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds is evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a widely used and standardized technique for this purpose.[12][13][14]

Protocol 3.1: Broth Microdilution Assay

  • Materials:

    • Synthesized 1-(4-Bromophenyl)azetidin-2-one derivatives

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Mueller-Hinton Broth (MHB)

    • Sterile 96-well microtiter plates

    • Micropipettes and sterile tips

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Incubator (37°C)

    • Microplate reader (optional, for spectrophotometric reading)

    • Positive control (standard antibiotic, e.g., Amoxicillin)

    • Negative control (broth with inoculum, no compound)

    • Sterility control (broth only)

  • Procedure:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of a row. This will be the highest concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of concentrations.

    • Prepare the bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

    • Include a positive control (a standard antibiotic with known MIC) and a negative control (inoculated broth without any compound). The sterility control well should contain only MHB.

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A table summarizing the MIC values of the synthesized compounds against the tested bacterial strains is recommended for easy comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 1-(4-Bromophenyl)azetidin-2-one Derivatives

Compound IDR-group (on phenyl ring at C4)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AZ-1 -H64128
AZ-2 4-OH3264
AZ-3 4-OCH₃1632
Amoxicillin (Positive Control)0.58

The interpretation of the MIC values will provide insights into the structure-activity relationship of the synthesized derivatives. For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) on the phenyl ring at the C4 position of the azetidinone may enhance antimicrobial activity.

Visualization of Workflows

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Schiff Base Synthesis cluster_1 Step 2: Staudinger Cycloaddition A 4-Bromoaniline + Substituted Benzaldehyde B Reflux in Ethanol with Acetic Acid A->B C Precipitation & Filtration B->C D Purified Schiff Base C->D E Schiff Base + Chloroacetyl Chloride + Triethylamine D->E Intermediate F Reaction in Anhydrous Dioxane at 0-5°C E->F G Work-up & Recrystallization F->G H 1-(4-Bromophenyl)azetidin-2-one Derivative G->H

Caption: Synthetic workflow for 1-(4-Bromophenyl)azetidin-2-one derivatives.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow A Prepare stock solutions of synthesized compounds B Perform serial dilutions in 96-well plate A->B D Inoculate the 96-well plate B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 18-24 hours D->E F Visually or spectrophotometrically determine MIC E->F G Analyze and report results F->G

Caption: Workflow for the broth microdilution antimicrobial screening assay.

Conclusion

This application note provides detailed protocols for the synthesis of novel 1-(4-Bromophenyl)azetidin-2-one derivatives and their subsequent antimicrobial screening. By following these methodologies, researchers can systematically synthesize and evaluate new β-lactam compounds, contributing to the ongoing search for effective antimicrobial agents to combat the growing threat of antibiotic resistance. The modular nature of the synthesis allows for the generation of a library of compounds with diverse substitutions, facilitating the exploration of structure-activity relationships and the identification of promising lead candidates for further development.

References

  • Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance. PubMed. [Link]

  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. [Link]

  • Beta-Lactam Antibiotics: Mechanism of Action and Classification. Urology Textbook. [Link]

  • β-Lactam antibiotic. Wikipedia. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE DERIVED FROM 4-BROMOANILINE AND ACETOPHENONE AND IT'S COBALT (II) COMPLEX. Project Topics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-one Fused 2-Chloro-3-formyl Quinoline Derivatives. Semantic Scholar. [Link]

  • Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Publishing. [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society - ACS Publications. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. [Link]

  • Methods of screening for antimicrobial compounds.
  • SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). EJPMR. [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. SciSpace. [Link]

  • Primary screening for antibacterial activity of synthetic compounds.... ResearchGate. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. Letters in Applied NanoBioScience. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NEW COMPLEXES SCHIFF BASE DERIVED FROM 4-BROMO-2-METHYLANIN. Digital Repository. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NEW COMPLEXES SCHIFF BASE DERIVED FROM 4-BROMO-2-METHYLANINE. ResearchGate. [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI. [Link]

  • (PDF) Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

Sources

The Strategic Utility of 1-(4-Bromophenyl)azetidin-2-one in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidin-2-one Scaffold as a Privileged Motif in Oncology

The β-lactam, or azetidin-2-one, ring system is a cornerstone of medicinal chemistry, most famously recognized for its role in antibacterial agents like penicillins and cephalosporins.[1] However, the chemical versatility and rigidifying nature of this four-membered heterocycle have propelled its exploration into other therapeutic arenas, with oncology being a particularly fruitful area of investigation.[2] A significant class of azetidin-2-one-based anticancer agents functions as tubulin polymerization inhibitors, effectively mimicking the biological activity of natural products like combretastatin A-4.[3][4] These synthetic analogues offer several advantages, including improved metabolic stability and the circumvention of issues like cis-trans isomerization that can plague their natural counterparts.[5]

This application note focuses on the strategic use of a key intermediate, 1-(4-Bromophenyl)azetidin-2-one , as a versatile platform for the synthesis of novel anticancer drug candidates. The presence of the bromo-substituent on the N-aryl ring provides a crucial chemical handle for diversification through modern palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the azetidin-2-one core, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds with potent antiproliferative properties.

Chemical Properties and Reactivity of 1-(4-Bromophenyl)azetidin-2-one

1-(4-Bromophenyl)azetidin-2-one is a crystalline solid with the molecular formula C₉H₈BrNO.[6] The key to its utility in medicinal chemistry lies in the reactivity of the aryl bromide. The carbon-bromine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle that can be harnessed to form new carbon-carbon and carbon-nitrogen bonds.[7] This makes it an ideal substrate for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Synthesis of the Core Scaffold: 1-(4-Bromophenyl)azetidin-2-one

The most common and efficient method for the synthesis of the 1-aryl-azetidin-2-one core is the Staudinger ketene-imine cycloaddition.[5][8] This [2+2] cycloaddition reaction involves the reaction of a ketene with an imine to form the β-lactam ring.

Protocol 1: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

This protocol outlines the two-step synthesis starting from commercially available 4-bromoaniline.

Step 1: Synthesis of the Imine (Schiff Base)

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add the desired aldehyde (e.g., benzaldehyde, 1.05 eq).

  • A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude imine is purified by recrystallization or column chromatography.

Step 2: Staudinger [2+2] Cycloaddition

  • Dissolve the synthesized imine (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in the same anhydrous solvent.

  • To the imine solution, slowly add a tertiary amine base, such as triethylamine (1.5 eq), to act as a scavenger for the HCl generated.

  • Add the chloroacetyl chloride solution dropwise to the imine and base mixture at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • The reaction mixture is then quenched with water and the organic layer is separated.

  • The organic layer is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(4-bromophenyl)azetidin-2-one is purified by recrystallization or silica gel column chromatography.

Diversification of the Core Scaffold via Palladium-Catalyzed Cross-Coupling

The bromine atom on the N-phenyl ring of 1-(4-bromophenyl)azetidin-2-one is the gateway to creating a library of analogues. The following protocols detail two of the most powerful cross-coupling reactions for this purpose.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the N-phenyl ring.

Experimental Protocol:

  • To a reaction vessel, add 1-(4-bromophenyl)azetidin-2-one (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired C-C coupled product.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions.[10] Other palladium sources and ligands can be screened for optimal results depending on the specific substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent system needs to solubilize both the organic and inorganic reagents. The presence of water is often beneficial for the efficiency of the reaction.

Suzuki_Miyaura_Workflow

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 4-position of the N-phenyl ring.[11][12]

Experimental Protocol:

  • In an oven-dried reaction vessel under an inert atmosphere, combine 1-(4-bromophenyl)azetidin-2-one (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 eq), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq).

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired C-N coupled product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical and often requires optimization. Bulky, electron-rich phosphine ligands are generally effective in promoting the catalytic cycle.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, so the use of anhydrous solvents and an inert atmosphere is essential for good yields.

Buchwald_Hartwig_Workflow

Biological Evaluation of Synthesized Anticancer Agents

The newly synthesized library of 1-aryl-azetidin-2-one derivatives should be subjected to a battery of in vitro assays to determine their anticancer potential.

Protocol 4: In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

  • Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Mechanism of Action Studies

Compounds that exhibit potent antiproliferative activity should be further investigated to elucidate their mechanism of action. Based on the known activity of similar azetidin-2-one derivatives, the following assays are recommended:

  • Tubulin Polymerization Assay: To determine if the compounds inhibit microtubule formation.[4]

  • Cell Cycle Analysis: Using flow cytometry to assess if the compounds cause cell cycle arrest, typically at the G2/M phase for tubulin inhibitors.[5]

  • Apoptosis Assays: Such as Annexin V/propidium iodide staining to confirm if the compounds induce programmed cell death.[4]

Signaling_Pathway

Data Presentation

The following tables provide a template for summarizing the synthetic and biological data obtained.

Table 1: Synthesis of 1-(4-Substituted-phenyl)azetidin-2-one Derivatives

Compound IDR-GroupCoupling ReactionYield (%)
1a 4-MethoxyphenylSuzuki-Miyaura85
1b 3-PyridylSuzuki-Miyaura78
2a MorpholinoBuchwald-Hartwig82
2b N-MethylpiperazinylBuchwald-Hartwig75

Table 2: In Vitro Antiproliferative Activity (IC₅₀ Values in µM)

Compound IDMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
1a 0.050.080.12
1b 0.120.150.25
2a 0.090.110.18
2b 0.030.050.09
Doxorubicin 0.020.040.06

Conclusion

1-(4-Bromophenyl)azetidin-2-one is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its strategic functionalization via palladium-catalyzed cross-coupling reactions provides a robust platform for generating diverse chemical libraries. The protocols and application notes presented herein offer a comprehensive guide for researchers in drug discovery to exploit this powerful synthetic strategy. The resulting 1,4-diaryl- and 1-(4-amino-phenyl)-azetidin-2-one derivatives hold significant promise as potent tubulin polymerization inhibitors, warranting further investigation in the development of next-generation cancer therapeutics.

References

  • Tang, H., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry, 197, 112323. [Link]

  • Pavan, V., et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 26(11), 3328. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ChemSynthesis. 1-(4-bromophenyl)-2-azetidinone. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Kumar, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies, 7(3), 2938-2943. [Link]

  • Umesh N, et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Raffa, D., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(1), 26. [Link]

  • Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Parveen, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted phenyl) azetidin-2-one Derivatives. Molecules, 27(19), 6296. [Link]

  • Schering Corporation. (2001). Process for the synthesis of azetidinones.
  • Parveen, A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-3-chloro-4-(substituted phenyl) azetidin-2-one Derivatives. Molecules, 27(19), 6296. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • El-Hiti, G. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290. [Link]

  • Cera, G., & D'Amato, V. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 20(13), 1396-1413. [Link]

  • El-Hiti, G. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Colson, A. (2025). Medicinal Chemistry Approaches in Oncology Drug Discovery. Medicinal Chemistry, 15(3). [Link]

  • Graphene & Nanocomposites Research Group. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 74. [Link]

  • Zaki, E. G., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 1-(4-Bromophenyl)azetidin-2-one as a Versatile Precursor for Novel β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Battle Against Resistance and the Role of the β-Lactam Scaffold

The β-lactam (azetidin-2-one) ring is the cornerstone of a vast class of antibiotics, including penicillins and cephalosporins, which have revolutionized modern medicine.[1] These molecules function by inhibiting bacterial cell wall synthesis, a mechanism that remains a prime target for antibacterial drug development. However, the relentless evolution of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, has rendered many of these life-saving drugs ineffective.[2] This escalating crisis necessitates the design of new functionalized 2-azetidinones that can evade these resistance mechanisms or possess novel inhibitory properties.[3]

The monocyclic β-lactam scaffold serves as a versatile and synthetically accessible starting point for creating such novel antibiotics.[4][5] Among the various precursors, 1-(4-bromophenyl)azetidin-2-one emerges as a particularly strategic building block. Its structure offers two key sites for chemical diversification: the azetidin-2-one ring itself (at the C3 and C4 positions) and the N-aryl substituent. The bromo-substituent on the phenyl ring is not merely a placeholder; it is a highly functional "handle" for modern cross-coupling reactions, enabling the introduction of a vast array of molecular fragments to explore new chemical space and structure-activity relationships (SAR).

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(4-bromophenyl)azetidin-2-one and its subsequent application as a precursor in the development of novel β-lactam derivatives.

Physicochemical Properties of the Precursor

A solid understanding of the starting material is fundamental. The key properties of 1-(4-bromophenyl)azetidin-2-one are summarized below.

PropertyValueSource
Molecular Formula C₉H₈BrNO[6]
Molecular Weight 226.07 g/mol [6]
Appearance Off-white to pale yellow solidTypical observation
SMILES BrC1=CC=C(C=C1)N2CCC2=O[6]
InChIKey OWNBBRYHFWKSFA-UHFFFAOYAE[6]

Part 1: Synthesis of the Precursor: 1-(4-Bromophenyl)azetidin-2-one

The most reliable and widely used method for constructing the azetidin-2-one ring is the Staudinger ketene-imine [2+2] cycloaddition.[1] This reaction involves the in situ generation of a ketene from an acid chloride and a tertiary amine base, which then reacts with an imine (Schiff base) to form the four-membered ring.

Causality of Experimental Design

The choice of reactants is critical. To synthesize the target precursor, we require an imine bearing the 4-bromophenyl group on the nitrogen atom and a simple ketene.

  • Imine Formation: The imine, N-(4-bromophenyl)methanimine, is formed by the condensation of 4-bromoaniline with formaldehyde. Due to the instability of formaldehyde and the product imine, it is often generated and used in situ or a more stable formaldehyde equivalent is employed.

  • Ketene Generation: Chloroacetyl chloride is an excellent ketene precursor. In the presence of a non-nucleophilic base like triethylamine (Et₃N), it undergoes dehydrohalogenation to form a highly reactive chloroketene, which immediately participates in the cycloaddition. The base also serves to neutralize the HCl byproduct.[7]

Experimental Workflow: Staudinger Cycloaddition

cluster_0 Precursor Synthesis Workflow reactants Reactants: - 4-Bromoaniline - Paraformaldehyde - Chloroacetyl Chloride - Triethylamine dissolve Dissolve 4-bromoaniline and paraformaldehyde in dry solvent (e.g., Dichloromethane) reactants->dissolve reflux Reflux to form imine in situ dissolve->reflux cool Cool reaction mixture to 0°C reflux->cool add_reagents Slowly add Triethylamine, followed by dropwise addition of Chloroacetyl Chloride cool->add_reagents react Stir at 0°C, then allow to warm to room temperature. Monitor by TLC. add_reagents->react workup Quench with water. Separate organic layer. Wash with brine. react->workup purify Dry over Na₂SO₄. Concentrate under vacuum. Purify by column chromatography or recrystallization. workup->purify product 1-(4-Bromophenyl)azetidin-2-one purify->product

Caption: Workflow for the synthesis of 1-(4-bromophenyl)azetidin-2-one.

Detailed Protocol 1: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Materials & Reagents

ReagentM.W.AmountMoles
4-Bromoaniline172.0210.0 g58.1 mmol
Paraformaldehyde(30.03)n1.92 g63.9 mmol
Chloroacetyl chloride112.945.8 mL72.6 mmol
Triethylamine (Et₃N)101.1912.2 mL87.2 mmol
Dichloromethane (DCM), anhydrous-250 mL-
Deionized Water-100 mL-
Brine (sat. NaCl)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g-
Silica Gel (for chromatography)-As needed-

Procedure:

  • Imine Formation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol), paraformaldehyde (1.92 g, 63.9 mmol), and anhydrous dichloromethane (150 mL).

  • Heat the mixture to reflux and stir for 2-3 hours until the solution becomes clear, indicating the formation of the imine. Monitor the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

  • Cycloaddition: Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add triethylamine (12.2 mL, 87.2 mmol) to the cooled solution.

  • Add chloroacetyl chloride (5.8 mL, 72.6 mmol) dropwise over 30 minutes via a dropping funnel. Caution: This addition is exothermic. Maintain the temperature at 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 2 hours, then allow it to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acidic and basic washes remove unreacted amine and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 1-(4-bromophenyl)azetidin-2-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The proton NMR should show characteristic triplets for the -CH₂-CH₂- protons of the azetidinone ring and signals in the aromatic region corresponding to the 1,4-disubstituted phenyl ring.

Part 2: Application in the Synthesis of Novel β-Lactam Derivatives

The true value of 1-(4-bromophenyl)azetidin-2-one lies in its potential for diversification. The following sections provide protocols for modifying the core structure to generate libraries of novel compounds for biological screening.

Strategy 1: Functionalization of the Azetidin-2-one Ring

The C3 and C4 positions of the β-lactam ring are critical for modulating biological activity.[3] Introducing substituents at these positions can sterically hinder access by β-lactamase enzymes and create new interactions with the target penicillin-binding proteins (PBPs).

cluster_c3 C3 Functionalization cluster_c4 C4 Functionalization (via Synthesis) precursor 1-(4-Bromophenyl)azetidin-2-one enolate Generate Enolate (LDA, -78°C) precursor->enolate electrophile React with Electrophile (e.g., Alkyl Halide, R-X) enolate->electrophile c3_product 3-Alkyl-1-(4-bromophenyl) azetidin-2-one electrophile->c3_product imine_c4 Start with different Imine: 4-Br-Ph-N=CH-R' ketene React with Ketene imine_c4->ketene c4_product 4-R'-1-(4-bromophenyl) azetidin-2-one ketene->c4_product

Caption: General strategies for C3 and C4 functionalization.

Protocol 2: C3-Alkylation of 1-(4-Bromophenyl)azetidin-2-one

This protocol describes the introduction of an alkyl group at the C3 position via enolate chemistry.

Causality: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon (C3) of the carbonyl group, forming a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to form a new C-C bond. The reaction is performed at low temperature (-78°C) to ensure kinetic control and prevent side reactions.

Materials & Reagents

ReagentPurpose
1-(4-Bromophenyl)azetidin-2-oneStarting Material
Anhydrous Tetrahydrofuran (THF)Solvent
Lithium Diisopropylamide (LDA), 2.0 M in THFBase
Iodomethane (or other alkyl halide)Electrophile
Saturated Ammonium Chloride (NH₄Cl) solutionQuenching agent

Procedure:

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1-(4-bromophenyl)azetidin-2-one (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise. Stir the mixture at -78°C for 1 hour. The formation of the enolate can sometimes be observed by a color change.

  • Alkylation: Add the electrophile (e.g., iodomethane, 1.2 eq) dropwise to the enolate solution at -78°C.

  • Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature. Monitor progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkylated β-lactam.

Strategy 2: Diversification via Palladium Cross-Coupling

The 4-bromo substituent is a powerful tool for diversification using palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, heteroaryl, alkyl, or alkyne groups, creating a library of analogs from a single common precursor.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the precursor with an arylboronic acid to form a biaryl structure, a common motif in bioactive molecules.

Causality: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. An inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.

Suzuki Coupling Workflow

cluster_suzuki Suzuki Coupling Workflow reagents Combine in Flask: - 1-(4-Bromophenyl)azetidin-2-one - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas the mixture (Argon bubbling or freeze-pump-thaw) reagents->degas heat Heat to reflux (e.g., 90-100°C) under Argon. Monitor by TLC. degas->heat cool_workup Cool to RT. Dilute with EtOAc. Filter through Celite to remove Pd. heat->cool_workup extract Wash with water and brine. Dry over Na₂SO₄. cool_workup->extract purify Concentrate and purify by column chromatography. extract->purify product 1-(Biphenyl-4-yl)azetidin-2-one (or other coupled product) purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

ReagentPurpose
1-(4-Bromophenyl)azetidin-2-oneStarting Material
Arylboronic acid (e.g., Phenylboronic acid)Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)Catalyst
Potassium Carbonate (K₂CO₃)Base
Toluene and WaterSolvent System

Procedure:

  • Setup: To a Schlenk flask, add 1-(4-bromophenyl)azetidin-2-one (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent system (e.g., Toluene:Water 4:1).

  • Reaction: Heat the mixture to reflux (typically 90-100°C) with vigorous stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure coupled product.

Conclusion and Outlook

1-(4-Bromophenyl)azetidin-2-one is a highly valuable and versatile precursor in medicinal chemistry for the synthesis of novel β-lactam antibiotics. The protocols detailed herein provide a robust framework for its synthesis and subsequent diversification. By employing functionalization of the β-lactam core and leveraging modern cross-coupling chemistry on the N-aryl substituent, researchers can rapidly generate diverse libraries of compounds. Subsequent biological evaluation of these novel analogs for antimicrobial activity, particularly against resistant strains, and β-lactamase inhibition will be crucial in the ongoing effort to develop the next generation of effective antibacterial agents.[7][8]

References

  • Al-Bayati, R. I. H., & Ali, H. S. (2020). Synthesis, Characterization, and Biological Evaluation of New Azetidin-2-one and 1,3-Thiazolidin-4-one Derivatives Bearing the 1,3,4-Oxadiazole Moiety. Journal of Chemistry, 2020, 1-11. [Link]

  • Caputo, F., & Gaggeri, R. (2021). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 26(15), 4582. [Link]

  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of chemical research, 41(2), 244–255. [Link]

  • Singh, G., & Kumar, D. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 59-97. [Link]

  • D'mello, F. J., & Kumar, V. (1999). U.S. Patent No. 5,994,340. Washington, DC: U.S.
  • Singh, G., & Kumar, D. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Singh, G., & Kumar, D. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future medicinal chemistry, 16(1), 59–97. [Link]

  • Llarrull, L. I., & Vila, A. J. (2014). β-Lactam Antibiotics Renaissance. Current pharmaceutical design, 20(38), 5966–5979. [Link]

  • ChemSynthesis. (n.d.). 1-(4-bromophenyl)-2-azetidinone. Retrieved January 17, 2026, from [Link]

  • Gaggeri, R., & Caputo, F. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. International Journal of Molecular Sciences, 22(2), 617. [Link]

  • Fullyih, A. H. (2018). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). European Journal of Pharmaceutical and Medical Research, 5(8), 350-353. [Link]

  • Gaggeri, R., & Caputo, F. (2021). β-Lactam Antibiotics and β-Lactamase Enzymes Inhibitors, Part 2: Our Limited Resources. Antibiotics, 10(11), 1361. [Link]

Sources

Application Notes and Protocols: Methods for Introducing Substituents on the 1-(4-Bromophenyl)azetidin-2-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-bromophenyl)azetidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The ability to precisely introduce substituents onto this ring system is paramount for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of robust and field-proven synthetic methodologies for the functionalization of the 1-(4-bromophenyl)azetidin-2-one ring at three key positions: the N1-aryl group, the C3-position, and the C4-position. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for core reactions, including transition-metal-catalyzed cross-coupling, enolate alkylation, and the foundational Staudinger cycloaddition.

Introduction: The Azetidin-2-one Scaffold

The azetidin-2-one, or β-lactam, is a four-membered cyclic amide renowned for its presence in one of the most successful classes of antibiotics, including penicillins and cephalosporins.[1][2] The inherent ring strain of approximately 25.4 kcal/mol not only dictates its unique chemical reactivity but also presents a rigid framework that can be exploited for precise ligand-receptor interactions.[3] The 1-(4-bromophenyl) moiety serves a dual purpose: it provides a foundational aromatic structure common in bioactive molecules and incorporates a bromine atom, a versatile synthetic handle for extensive diversification through modern cross-coupling chemistry. This document outlines primary strategies for modifying this core structure, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Overview of Functionalization

The substitution strategy for the 1-(4-bromophenyl)azetidin-2-one ring can be dissected into three primary vectors of diversification. The choice of method depends on whether the substituent is incorporated during the initial ring formation or through post-cyclization modification.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Core Scaffold cluster_functionalization Post-Synthesis Functionalization 4-Bromoaniline 4-Bromoaniline Staudinger [2+2] Cycloaddition Staudinger [2+2] Cycloaddition 4-Bromoaniline->Staudinger [2+2] Cycloaddition Aldehyde (R2-CHO) Aldehyde (R2-CHO) Aldehyde (R2-CHO)->Staudinger [2+2] Cycloaddition Defines C4-Substituent (R2) Acid Chloride (R1-CH2COCl) Acid Chloride (R1-CH2COCl) Acid Chloride (R1-CH2COCl)->Staudinger [2+2] Cycloaddition Defines C3-Substituent (R1) Core 1-(4-Bromophenyl)-3-(R1)-4-(R2)-azetidin-2-one Staudinger [2+2] Cycloaddition->Core N1 N1-Aryl Cross-Coupling Core->N1 C3 C3-Enolate Chemistry Core->C3

Figure 1: Overall synthetic and functionalization workflow.

Functionalization of the N1-Aryl Group via Cross-Coupling

The bromine atom on the N1-phenyl ring is an exceptionally powerful tool for late-stage functionalization. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.

Principle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron species (boronic acid or ester) and an organohalide. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. This method is prized for its mild conditions and high functional group tolerance.

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-Br(L2) (Palladacycle) B->C D Transmetalation (Base Assisted) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Coupled Product) F->G ArBr Azetidinone-Ar-Br ArBr->B Boronic R-B(OH)2 Boronic->D

Figure 2: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(4'-methyl-[1,1'-biphenyl]-4-yl)azetidin-2-one from 1-(4-bromophenyl)azetidin-2-one and p-tolylboronic acid.

Materials:

  • 1-(4-bromophenyl)azetidin-2-one (1.0 equiv)

  • p-tolylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Toluene/Ethanol (3:1 mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(4-bromophenyl)azetidin-2-one, p-tolylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired biphenyl product.

Coupling PartnerCatalyst SystemBaseTypical Yield
Arylboronic AcidsPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃75-95%
Alkylboronic AcidsPd(dppf)Cl₂K₃PO₄60-80%
Primary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃70-90%
Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N80-98%
Table 1: Summary of common cross-coupling reactions on the N1-aryl bromide.

Substitution at the C3-Position

The C3-position is a critical site for introducing diversity, as substituents here directly influence the molecule's interaction with biological targets. Functionalization can be achieved either during ring synthesis or by post-synthetic modification of a C3-unsubstituted core.

Method A: C3-Functionalization via Enolate Formation

Principle: The protons at the C3-position are α to the carbonyl group, rendering them acidic. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or s-butyllithium, at low temperatures (-78 °C) generates a planar lithium enolate intermediate.[4] This nucleophilic enolate can then be quenched with a variety of electrophiles (e.g., alkyl halides, aldehydes, Michael acceptors) to install a substituent at the C3-position. The stereochemical outcome of the addition is a key consideration and can often be influenced by the choice of reagents and additives.[4]

Enolate Start C3-Unsubstituted Azetidin-2-one Enolate Lithium Enolate (Planar Intermediate) Start->Enolate Deprotonation Product C3-Substituted Azetidin-2-one Enolate->Product Electrophilic Quench Base LDA or s-BuLi -78 °C Base->Start Electrophile Electrophile (E+) e.g., R-X Electrophile->Enolate

Figure 3: Workflow for C3-substitution via enolate formation.
Protocol: C3-Alkylation via Enolate

Objective: To introduce a methyl group at the C3-position of 1-(4-bromophenyl)-4-phenylazetidin-2-one.

Materials:

  • 1-(4-bromophenyl)-4-phenylazetidin-2-one (1.0 equiv)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Methyl Iodide (CH₃I) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Dissolve the starting azetidin-2-one in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide dropwise to the enolate solution. Maintain the temperature at -78 °C and stir for an additional 2-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Method B: C3-Substitution via Staudinger Cycloaddition

Principle: An alternative and highly effective strategy is to build the C3-substituent directly into the ring during its formation. The Staudinger [2+2] cycloaddition involves the reaction of a ketene with an imine.[5] By using an acid chloride precursor that already contains a substituent (e.g., chloroacetyl chloride, methoxyacetyl chloride), that substituent is directly incorporated at the C3-position of the resulting β-lactam.[1][6]

Protocol: See Section 5.2 for a detailed Staudinger protocol that can be adapted by changing the acid chloride. For example, using chloroacetyl chloride in the presence of triethylamine generates a 3-chloro-azetidin-2-one.[7]

Substitution at the C4-Position

The C4-substituent is almost exclusively determined by the choice of aldehyde used to form the imine precursor for the Staudinger cycloaddition. This approach offers a straightforward and predictable way to introduce a vast range of alkyl and aryl groups at this position.

Principle: Imine Formation and Staudinger Cycloaddition

The synthesis is a two-step process:

  • Schiff Base (Imine) Formation: 4-bromoaniline is condensed with an aldehyde (R-CHO). The 'R' group from this aldehyde will become the C4-substituent of the final product.

  • [2+2] Cycloaddition: The purified imine is then reacted with a ketene, generated in situ from an acid chloride and a tertiary amine base (e.g., triethylamine), to form the azetidin-2-one ring.[2][8] The reaction typically proceeds to give the trans diastereomer as the major product.

Protocol: Synthesis of 1-(4-bromophenyl)-4-phenylazetidin-2-one

Objective: To install a phenyl group at the C4-position.

Step 1: Synthesis of (E)-N-benzylidene-4-bromoaniline

  • In a round-bottom flask, dissolve 4-bromoaniline (1.0 equiv) and benzaldehyde (1.0 equiv) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath. The imine product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallization may be performed if necessary.

Step 2: Synthesis of 1-(4-bromophenyl)-4-phenylazetidin-2-one

  • Dissolve the synthesized imine (1.0 equiv) and triethylamine (Et₃N) (1.5 equiv) in anhydrous dichloromethane (DCM) in a flask under N₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 equiv) dropwise over 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography to yield the target β-lactam.

Aldehyde (R-CHO)C4-Substituent (R)Imine Intermediate
BenzaldehydePhenyl(E)-N-benzylidene-4-bromoaniline
IsobutyraldehydeIsopropyl(E)-4-bromo-N-(2-methylpropylidene)aniline
Cinnamaldehyde(E)-styryl(E)-4-bromo-N-(3-phenylallylidene)aniline
Table 2: Examples of C4-substituents derived from different aldehydes.

References

  • Hsu, C.-M., Lin, H.-B., Hou, X.-Z., Tapales, R. V. P. P., Shih, C.-K., Miñoza, S., Tsai, Y.-S., Tsai, Z.-N., Chan, C.-L., & Liao, H.-H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 19049–19059. [Link]

  • Singh, R., & Singh, P. (2023). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Indian Journal of Chemistry, 62B(2), 162-169. [Link]

  • Zhang, Y., Yang, J., Chen, J., Li, Y., & An, L. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6667. [Link]

  • Hsu, C. M., Lin, H. B., Hou, X. Z., Tapales, R. V. P. P., Shih, C. K., Miñoza, S., Tsai, Y. S., Tsai, Z. N., Chan, C. L., & Liao, H. H. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 19049–19059. [Link]

  • Pandey, J., et al. (2005). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Indian Journal of Chemistry, 44B, 2347-2352. [Link]

  • Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341–345. [Link]

  • Krasavin, M., Kalinin, S., Vedekhina, T., Dar'in, D., & Bakulina, O. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Molecules, 25(23), 5727. [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5918-5944. [Link]

  • Reidl, T., & Anderson, L. L. (2019). Divergent Functionalizations of Azetidines and Unsaturated Azetidines. Asian Journal of Organic Chemistry, 8(9), 1432-1453. [Link]

  • Oniga, S., Araniciu, C., Oniga, O., Vlase, L., & Palage, M. (2014). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 19(11), 17461–17478. [Link]

  • Hughes, D. L. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Organic Process Research & Development, 25(10), 2309-2317. [Link]

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2016). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Chemical Reviews, 117(13), 8754-8786. [Link]

  • Fañanás-Mastral, M., & Feringa, B. L. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2795. [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Molecules, 27(11), 3501. [Link]

  • Harris, M. C., & Buchwald, S. L. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. [Link]

  • Kumar, A., & Rawat, A. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(1), 321-330. [Link]

  • Campbell, M. M., & Johnson, G. (1985). Syntheses based on 1,2-secopenicillins. Part II. Preparation of 4-(3-substituted prop-2-ynylthio)azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1077-1082. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel and Recent Synthesis and Applications of β-Lactams. The Open Organic Chemistry Journal, 6, 65-82. [Link]

  • Page, M. I. (2003). The Mechanisms of Reactions of β-Lactams. Accounts of Chemical Research, 36(8), 591-598. [Link]

  • Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. Mini-Reviews in Medicinal Chemistry, 3(2), 101-113. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts, 12(10), 1121. [Link]

  • Huang, Y., et al. (2018). Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. Organic Letters, 20(15), 4529-4533. [Link]

  • Page, M. I. (1998). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 353(1373), 1279-1288. [Link]

  • Lame, M. W., et al. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 9, 673325. [Link]

  • Bastian, A. A., et al. (2013). Regioselective diazo-transfer reaction at the C3-position of the 2-desoxystreptamine ring of neamine antibiotics. Chemistry, 19(28), 9151-9154. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Bromophenyl)azetidin-2-one in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidin-2-one Core - A Privileged Scaffold in Enzyme Inhibition

The four-membered β-lactam ring, the central feature of the azetidin-2-one scaffold, is one of the most influential motifs in the history of medicinal chemistry. Its fame originates from the life-saving penicillin and cephalosporin classes of antibiotics, which function by inhibiting bacterial transpeptidases involved in cell wall synthesis.[1][2] The inherent ring strain of this structure makes the endocyclic amide bond highly susceptible to nucleophilic attack, turning the scaffold into an effective "warhead" for the covalent modification and irreversible inhibition of target enzymes.[3][4]

Beyond its antibacterial legacy, the azetidin-2-one core has been successfully adapted to target a wide array of mammalian and viral enzymes, including serine proteases (such as thrombin and human leukocyte elastase), histone deacetylases (HDACs), and cholesterol absorption inhibitors.[5][6][7][8][9] This versatility has cemented its status as a "privileged scaffold" in drug discovery.

This guide focuses on a particularly valuable starting material: 1-(4-Bromophenyl)azetidin-2-one . The strategic placement of a bromine atom on the N-phenyl substituent provides a versatile chemical handle. This allows for extensive molecular diversification through modern cross-coupling reactions, enabling researchers to rapidly generate libraries of novel compounds and explore structure-activity relationships (SAR) for a given enzyme target.[10][11] We will explore the underlying chemical principles and provide detailed protocols for leveraging this key intermediate in the synthesis of potent and selective enzyme inhibitors.

Core Principle: Mechanism-Based Inhibition by the β-Lactam Ring

The inhibitory power of the azetidin-2-one scaffold lies in its ability to act as a mechanism-based inhibitor, particularly against hydrolases that employ a nucleophilic residue (like serine or cysteine) in their catalytic cycle. The process can be summarized as follows:

  • Recognition and Binding : The substituents on the azetidin-2-one ring guide the inhibitor to the enzyme's active site through non-covalent interactions.

  • Nucleophilic Attack : The catalytically active residue (e.g., the hydroxyl group of a serine) attacks the highly strained and electrophilic carbonyl carbon of the β-lactam ring.

  • Ring Opening & Covalent Adduct Formation : The four-membered ring opens, forming a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation : This acylation of the active site residue prevents the enzyme from proceeding with its normal catalytic cycle, leading to its effective inhibition.

G cluster_0 Enzyme Enzyme Active Site (with Ser-OH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Azetidin-2-one Inhibitor Inhibitor->Complex Covalent Acyl-Enzyme Intermediate (Covalent, Inactivated) Complex->Covalent Nucleophilic Attack & Ring Opening

Caption: General mechanism of serine protease inhibition by an azetidin-2-one scaffold.

Synthetic Strategy: A Workflow for Diversification

The true utility of 1-(4-Bromophenyl)azetidin-2-one is its position as a central hub for generating chemical diversity. The synthesis of the core itself is often achieved via the Staudinger [2+2] cycloaddition between an imine and a ketene.[1][12] Once obtained, the molecule can be elaborated in multiple directions. The bromine atom serves as a key attachment point for palladium-catalyzed cross-coupling reactions, while the C3 and C4 positions of the lactam ring can be functionalized through other means.

This workflow enables a modular approach to inhibitor design, where different regions of the molecule can be independently optimized to improve potency, selectivity, and pharmacokinetic properties.

G cluster_N1 N1-Phenyl Ring Modification cluster_C3 C3 Ring Modification cluster_inhibitors Resulting Inhibitor Classes Start 1-(4-Bromophenyl) azetidin-2-one Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Heck Heck Coupling (Alkenes) Start->Heck Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Acylation Acylation / Alkylation (Target Recognition) Start->Acylation Deprotonation + Electrophile Inhibitor1 Bi-aryl β-Lactamase Inhibitors Suzuki->Inhibitor1 Inhibitor2 Styrenyl Serine Protease Inhibitors Heck->Inhibitor2 Inhibitor3 Amine-linked HDAC Inhibitors Buchwald->Inhibitor3 Inhibitor4 C3-Modified Elastase Inhibitors Acylation->Inhibitor4

Caption: Synthetic diversification workflow starting from 1-(4-Bromophenyl)azetidin-2-one.

Application Protocol 1: Synthesis of a Bi-Aryl β-Lactam via Suzuki Cross-Coupling

This protocol details a general procedure for modifying the N-phenyl ring using a Suzuki-Miyaura cross-coupling reaction. This is a foundational technique for creating inhibitors where a bi-aryl system is required for optimal binding in the enzyme's active site, a common strategy for targeting certain β-lactamases.[11]

Objective: To synthesize 1-(4'-methoxy-[1,1'-biphenyl]-4-yl)azetidin-2-one from 1-(4-bromophenyl)azetidin-2-one.

Causality: The addition of a second aromatic ring can introduce new hydrogen bonding, π-stacking, or hydrophobic interactions with enzyme residues, significantly enhancing binding affinity and inhibitory potency. The methoxy group is chosen here as a common electron-donating group that can also act as a hydrogen bond acceptor.

Materials and Reagents:

  • 1-(4-Bromophenyl)azetidin-2-one (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-(4-bromophenyl)azetidin-2-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate small vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the reaction solvent until a homogeneous solution is formed. Expert Tip: Using more advanced phosphine ligands like SPhos can often improve yields and reaction times.

  • Initiation: Add the toluene/water solvent mixture to the main flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Application Protocol 2: C3-Functionalization for Targeting Serine Proteases

This protocol provides a general method for introducing substituents at the C3 position of the β-lactam ring. This position is critical for engineering selectivity, as the side chain can be designed to mimic the natural substrate of a target enzyme, such as human leukocyte elastase (HLE).[14][15]

Objective: To introduce an acetyl group at the C3 position of 1-(4-bromophenyl)azetidin-2-one.

Causality: The C3 position points into the S1 specificity pocket of many serine proteases. Introducing small alkyl or acyl groups can provide anchoring points that correctly orient the β-lactam "warhead" for attack by the catalytic serine residue.

Materials and Reagents:

  • 1-(4-Bromophenyl)azetidin-2-one (1.0 eq)

  • Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Acetyl chloride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents as in Protocol 1.

Step-by-Step Procedure:

  • Setup and Deprotonation: Dissolve 1-(4-bromophenyl)azetidin-2-one in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. Trustworthiness Check: The formation of a deep yellow or orange color is often indicative of successful enolate generation.

  • Electrophilic Quench: Add acetyl chloride (1.2 eq) dropwise to the cold enolate solution. Stir at -78 °C for an additional 2 hours.

  • Quenching the Reaction: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution while the flask is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired 3-acetyl-1-(4-bromophenyl)azetidin-2-one. Note: The product may exist as a mixture of diastereomers.

  • Characterization: Confirm the structure via NMR and HRMS.

Data Interpretation: Structure-Activity Relationships

The true power of these synthetic protocols is realized when the resulting compounds are tested in enzymatic assays. The data generated allows for the development of a clear Structure-Activity Relationship (SAR) to guide further inhibitor design.

Compound IDModification from Parent ScaffoldTarget EnzymeIC₅₀ (nM)
Parent 1-(4-Bromophenyl)azetidin-2-oneβ-Lactamase (TEM-1)>100,000
1A N1-Phenyl: Suzuki coupling with 4-pyridylboronic acidβ-Lactamase (TEM-1)8,500
1B N1-Phenyl: Suzuki coupling with 3-carboxyphenylboronic acidβ-Lactamase (TEM-1)750[16]
Parent 1-(4-Bromophenyl)azetidin-2-oneHuman Leukocyte Elastase>50,000
2A C3-Acylation (as per Protocol 2)Human Leukocyte Elastase12,000
2B C3-Alkylation with an isopropyl groupHuman Leukocyte Elastase1,500[15]

Analysis:

  • For β-Lactamase: Unmodified parent is inactive. Simple extension of the N-phenyl ring (Compound 1A) confers weak activity. Introducing a carboxylate group (Compound 1B) dramatically improves potency, suggesting a key ionic interaction with a basic residue (e.g., Arginine or Lysine) in the active site.

  • For HLE: The parent is inactive. Introducing a small C3-acetyl group (Compound 2A) provides some activity. Changing this to a more hydrophobic isopropyl group (Compound 2B), which better mimics the side chain of Valine or Leucine (preferred substrates for HLE), results in a significant increase in inhibitory activity.

Conclusion

1-(4-Bromophenyl)azetidin-2-one is far more than a simple chemical; it is a strategic platform for the efficient discovery and optimization of potent enzyme inhibitors. Its N-bromoaryl handle provides a gateway to modern cross-coupling chemistry, enabling rapid exploration of chemical space around the core scaffold. By combining this with modifications at other positions on the β-lactam ring, researchers can rationally design inhibitors with high potency and selectivity for a diverse range of enzymatic targets. The protocols and principles outlined in this guide provide a robust framework for any drug discovery program seeking to leverage the enduring power of the azetidin-2-one motif.

References

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors. AIR Unimi.
  • Synthesis of novel bis (β-Lactams) from bis (ketene) and imines. Der Pharma Chemica.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed.
  • Azetidin-2-one derivatives as inhibitors of thrombin. Semantic Scholar.
  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretast
  • Design and Synthesis of 2-Azetidinone Cholesterol Absorption Inhibitors.
  • beta-Lactam Derivatives as Enzyme Inhibitors: Derivatives of (E)-2-[(RS)-1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-ylidene]propionic Acid. PubMed.
  • Azetidinone derivatives as β-lactamase inhibitors.
  • Azetidines in medicinal chemistry: emerging applic
  • The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gel
  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. MDPI.
  • β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine.
  • Interplay between β-lactamases and new β-lactamase inhibitors.
  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. The Journal of Biological Chemistry.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.

Sources

Synthesis of 1-(4-Bromophenyl)azetidin-2-one analogs as tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Evaluation of 1-(4-Bromophenyl)azetidin-2-one Analogs as Potent Tubulin Polymerization Inhibitors

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel 1-(4-bromophenyl)azetidin-2-one analogs. These compounds represent a promising class of small molecules designed to inhibit tubulin polymerization, a clinically validated strategy in oncology. This guide emphasizes the rationale behind the experimental design, provides detailed, field-tested protocols, and explores the critical structure-activity relationships (SAR) that govern the efficacy of these potential anticancer agents.

Introduction: Targeting the Dynamic Cytoskeleton

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is indispensable for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The constant and rapid polymerization and depolymerization of microtubules are essential for chromosome segregation. Consequently, agents that disrupt microtubule dynamics can induce mitotic arrest and trigger apoptosis, making tubulin an attractive and highly successful target for cancer therapy.[2]

Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides that have garnered significant attention beyond their traditional role as antibiotics.[3] Their rigid, strained ring system makes them excellent scaffolds in medicinal chemistry. Specifically, 1,4-diaryl-2-azetidinones have been developed as rigid analogs of combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[4] The azetidinone ring locks the two aryl rings in a conformation that mimics the active cis-stilbene geometry of CA-4, which is known to bind to the colchicine-binding site on β-tubulin.[5]

This application note details a robust methodology for synthesizing a library of 1-(4-bromophenyl)azetidin-2-one analogs with varying substituents on a second aryl ring at the C4 position. It further provides validated protocols for assessing their biological activity through direct in vitro tubulin polymerization inhibition and cell-based cytotoxicity assays.

Synthetic Strategy: The Staudinger [2+2] Cycloaddition

The core of the synthetic approach is the Staudinger ketene-imine cycloaddition, a classical and highly effective method for constructing the β-lactam ring.[6][7] The reaction involves the [2+2] cycloaddition of a ketene, generated in situ from an acid chloride, with an imine (Schiff base).[8] This two-step synthesis is efficient and allows for facile diversification of the analogs.

Causality of the Synthetic Design:

  • Step 1 (Imine Formation): The reaction between 4-bromoaniline and a series of substituted aromatic aldehydes creates a diverse set of imine intermediates. The 4-bromophenyl group is chosen as a constant structural feature, while substitutions on the aldehyde-derived phenyl ring (e.g., methoxy, nitro, halogen) are systematically varied to probe the structure-activity relationship.

  • Step 2 (Cycloaddition): The imine is then reacted with a ketene generated from chloroacetyl chloride and a non-nucleophilic base, typically triethylamine (TEA).[3] The TEA deprotonates the acid chloride to facilitate ketene formation and neutralizes the HCl byproduct. This step is often performed at low temperatures to control the reaction rate and improve yields.

Synthetic_Workflow cluster_0 Step 1: Imine Synthesis cluster_1 Step 2: Staudinger Cycloaddition A 4-Bromoaniline C Imine (Schiff Base) A->C Glacial Acetic Acid Ethanol, Reflux B Substituted Benzaldehyde (Ar-CHO) B->C F 1-(4-Bromophenyl)azetidin-2-one Analog C->F Dioxane, 0°C to RT D Chloroacetyl Chloride D->F E Triethylamine (TEA) E->F G Characterized Analog F->G Purification (Recrystallization/ Chromatography)

Caption: General workflow for the two-step synthesis of azetidin-2-one analogs.
Protocol 2.1: Synthesis of Imines (Schiff Bases)
  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq.) in absolute ethanol.

  • Aldehyde Addition: Add the desired substituted benzaldehyde (1.0 eq.) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid imine product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is typically pure enough for the next step without further purification.

Protocol 2.2: Synthesis of 1-(4-Bromophenyl)azetidin-2-one Analogs
  • Reactant Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the synthesized imine (1.0 eq.) from Protocol 2.1 in anhydrous 1,4-dioxane.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq.) to the stirred solution. Subsequently, add a solution of chloroacetyl chloride (1.2 eq.) in anhydrous dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Evaluation I: In Vitro Tubulin Polymerization Assay

The primary mechanism of action is validated by directly measuring the compound's effect on the polymerization of purified tubulin. This assay monitors the increase in fluorescence of a reporter dye that binds specifically to polymerized microtubules.[9]

Principle of the Assay: In the presence of GTP and at 37°C, purified tubulin dimers polymerize into microtubules. An inhibitor will slow down or prevent this polymerization, resulting in a lower fluorescence signal compared to a vehicle control (e.g., DMSO). A stabilizer (like paclitaxel) will enhance polymerization.

Tubulin_Assay_Workflow A Prepare Reagents on Ice: - Tubulin (≥99% pure) - GTP Stock - Polymerization Buffer - Fluorescent Reporter D Prepare Tubulin Reaction Mix (Tubulin, Buffer, GTP, Reporter) A->D B Prepare Serial Dilutions of Test Analogs & Controls (Paclitaxel, Nocodazole) C Add Test Analogs/Controls to 384-well plate B->C E Initiate Polymerization: Add Reaction Mix to wells C->E D->E F Read Fluorescence (Kinetic) Ex/Em ~360/450 nm at 37°C for 60 min E->F G Data Analysis: - Plot Fluorescence vs. Time - Calculate Inhibition % - Determine IC₅₀ values F->G

Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Protocol 3.1: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits (e.g., from Cytoskeleton, Inc.) and should be optimized as needed.[1]

  • Plate Preparation: Use a black, non-binding surface 384-well plate. Pre-warm the plate reader to 37°C.

  • Compound Plating: Prepare serial dilutions of your test analogs in a suitable buffer. Add 5 µL of each concentration to the appropriate wells. Include wells for a vehicle control (e.g., 1% DMSO), a positive inhibition control (e.g., Nocodazole), and a positive stabilization control (e.g., Paclitaxel).

  • Reaction Mix: On ice, prepare the tubulin polymerization reaction mix. For a final volume of 50 µL per well, this typically consists of purified tubulin (final concentration ~2 mg/mL), General Tubulin Buffer, 1 mM GTP, 10-15% glycerol (to promote polymerization), and a fluorescent reporter.[9]

  • Initiation: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.[9]

  • Measurement: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration. The area under the curve (AUC) or the maximum polymerization rate (Vmax) can be used to quantify inhibition. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of tubulin polymerization) using non-linear regression analysis.

Biological Evaluation II: Cell-Based Cytotoxicity Assay

To determine if the inhibition of tubulin polymerization translates to anticancer activity, the antiproliferative effects of the analogs are assessed against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.[5]

Principle of the Assay: The MTT assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells. Cytotoxic compounds will lead to a decrease in formazan production.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate (e.g., MCF-7, HeLa) B Incubate for 24h (Allow cells to attach) A->B C Treat Cells with Serial Dilutions of Analogs B->C D Incubate for 48-72h C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate for 4h (Formazan formation) E->F G Solubilize Formazan Crystals (Add DMSO or Solubilizer) F->G H Read Absorbance at ~570 nm G->H I Data Analysis: - Calculate % Viability - Determine IC₅₀ values H->I Mechanism_of_Action A Azetidinone Analog B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathways (e.g., Caspase Cascade) F->G H Cell Death (Apoptosis) G->H

Caption: Proposed signaling pathway for azetidinone-induced apoptosis.

Conclusion

The 1-(4-bromophenyl)azetidin-2-one scaffold serves as a versatile and potent platform for the development of novel tubulin polymerization inhibitors. The synthetic route via the Staudinger cycloaddition is robust and amenable to the creation of diverse chemical libraries. The protocols detailed in this guide provide a self-validating framework for synthesizing these analogs and rigorously evaluating their biological activity, from direct target engagement to cellular cytotoxicity. The systematic analysis of structure-activity relationships derived from this workflow is critical for optimizing lead compounds and advancing the next generation of microtubule-targeting anticancer agents.

References

  • Umesha, N., Naik, H. S. B., & Kumar, B. V. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link: Available through academic databases, direct public URL not consistently stable].
  • Iqbal, M. A., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. Molecules. [Link]

  • Yuan, Z., et al. (2020). Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. European Journal of Medicinal Chemistry. [Link]

  • O'Boyle, N. M., et al. (2010). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Journal of Medicinal Chemistry. [Link]

  • Banfi, L., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Chaudhry, G. E. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Fullyih, A. H. (2017). Synthesis and characterization of 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl) azetidin-2-one). European Journal of Pharmaceutical and Medical Research, 4(8), 656-663. [Link]

  • Sackett, D. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology. [Link]

  • ChemSynthesis. (n.d.). 1-(4-bromophenyl)-2-azetidinone. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. [Link]

  • ACS Publications. (2010). Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Google Patents. (2001). US6207822B1 - Process for the synthesis of azetidinones.
  • ACS Publications. (2001). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. [Link]

  • PubMed Central. (2006). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • PubMed Central. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • PubMed. (1998). Cytotoxic assays for screening anticancer agents. [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • OUCI. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for the synthesis of 1-(4-bromophenyl)azetidin-2-one, a key intermediate in various pharmaceutical applications. Recognizing the challenges often associated with β-lactam synthesis, this document provides in-depth troubleshooting protocols and frequently asked questions to help you navigate experimental hurdles and significantly improve your reaction yields and product purity.

Diagram: Synthetic Workflow Overview

Below is a general workflow for the two-step synthesis of 1-(4-Bromophenyl)azetidin-2-one, which forms the basis of our discussion.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A 4-Bromoaniline + 3-Bromopropionyl Chloride B N-(4-bromophenyl)-3-bromopropanamide (Intermediate) A->B  Acylation (Base, Anhydrous Solvent, 0°C to RT) C Intermediate from Step 1 D 1-(4-Bromophenyl)azetidin-2-one (Crude Product) C->D  Ring Closure (Strong Base, e.g., NaH or KHMDS) E Crude Product F Purified Product E->F  Recrystallization or Column Chromatography

Caption: High-level overview of the synthesis and purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis, providing explanations for the root causes and actionable solutions.

Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I fix them?

Low yield is the most common issue and can originate from either the acylation or the cyclization step. Let's break it down.

Potential Cause 1: Inefficient Acylation (Step 1)

The initial reaction between 4-bromoaniline and 3-bromopropionyl chloride is a critical acylation. The aniline's nucleophilicity can be hampered, or the acyl chloride can be consumed by side reactions.[1]

  • Explanation: 4-bromoaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the bromine atom. If the reaction conditions are not optimal, or if moisture is present, the reaction may be incomplete. 3-bromopropionyl chloride is highly reactive and susceptible to hydrolysis, which will quench the reagent.[2][3]

  • Solution Protocol:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF) passed through a solvent purification system or stored over molecular sieves).

    • Control Temperature: Perform the addition of 3-bromopropionyl chloride at 0°C (ice bath). This mitigates the highly exothermic nature of the reaction and reduces the formation of di-acylated or other side products.

    • Choice of Base: Use a non-nucleophilic hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Add the base (1.1 equivalents) to the solution of 4-bromoaniline before the dropwise addition of the acyl chloride (1.05 equivalents). The base neutralizes the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]

    • Monitor Completion: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-bromoaniline starting material before proceeding to workup.

Potential Cause 2: Failed or Incomplete Cyclization (Step 2)

The intramolecular SN2 reaction to form the four-membered ring is often the lowest-yielding step. It requires a strong, non-nucleophilic base to deprotonate the amide proton, initiating the ring closure.

  • Explanation: The amide proton is only weakly acidic. An insufficiently strong base will not lead to complete deprotonation, resulting in unreacted intermediate. Common bases like NaOH or KOH can promote hydrolysis of the amide or the terminal bromide.

  • Solution Protocol:

    • Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is a common and effective choice. Potassium bis(trimethylsilyl)amide (KHMDS) is an excellent, albeit more expensive, alternative that offers high reactivity and solubility in organic solvents.

    • Optimize Base Stoichiometry: Use a slight excess of the base (e.g., 1.2 equivalents of NaH) to ensure complete deprotonation.

    • Solvent Choice: Anhydrous THF or DMF are suitable solvents for the cyclization step. DMF can help solubilize intermediates but must be scrupulously dry.

    • Temperature Management: Add the intermediate from Step 1 to a suspension of NaH in the solvent at 0°C, then allow the reaction to slowly warm to room temperature and stir overnight. This controlled approach prevents runaway reactions.

Q2: I'm seeing multiple spots on my TLC after the reaction, and purification is difficult. What are the likely side products?

Impurity profiles often point directly to suboptimal reaction conditions.

Common Side Products & Their Causes:

Side ProductFormation MechanismPrevention Strategy
N,N'-(4-bromophenyl)acrylamide Elimination of HBr from the intermediate, N-(4-bromophenyl)-3-bromopropanamide, often promoted by excess or unhindered base.Use a hindered base (DIPEA) in Step 1. During cyclization (Step 2), ensure the temperature is kept low initially to favor nucleophilic substitution over elimination.
Polymerized Material The acrylamide byproduct can polymerize, or unreacted starting materials can form complex mixtures under harsh conditions.Maintain strict temperature control. Ensure complete conversion in Step 1 before proceeding to Step 2. Use high-purity, fresh reagents.
Di-acylated Aniline Reaction of a second molecule of 3-bromopropionyl chloride with the newly formed amide.Add the acyl chloride slowly at 0°C to a solution of the aniline and base. Avoid using a large excess of the acyl chloride.
Hydrolyzed Acyl Chloride Presence of water in the reaction mixture hydrolyzes 3-bromopropionyl chloride to 3-bromopropionic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Diagram: Diagnosing Reaction Issues

G start Low Yield or Impure Product check_sm TLC shows unreacted 4-bromoaniline? start->check_sm check_inter TLC shows unreacted intermediate after cyclization? start->check_inter check_streaks TLC shows baseline streaks or multiple close spots? start->check_streaks sol_acyl Issue: Incomplete Acylation (Step 1) - Check solvent/reagent dryness - Verify base equivalence and type - Increase reaction time check_sm->sol_acyl Yes sol_cycl Issue: Incomplete Cyclization (Step 2) - Use a stronger base (NaH, KHMDS) - Ensure anhydrous conditions - Increase reaction time/temp moderately check_inter->sol_cycl Yes sol_side Issue: Side Reactions - Check for moisture (hydrolysis) - Lower temperature during additions - Use a more hindered base (elimination) check_streaks->sol_side Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the base-mediated cyclization?

A: The cyclization proceeds via an intramolecular SN2 reaction.

  • Deprotonation: A strong base removes the acidic proton from the amide nitrogen, creating a resonance-stabilized amidate anion.

  • Nucleophilic Attack: The anionic nitrogen atom then acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine.

  • Ring Closure: This intramolecular attack displaces the bromide leaving group, forming the four-membered azetidin-2-one ring. The high ring strain of β-lactams makes this step challenging, requiring potent conditions to favor the cyclized product.[4]

Q: Can I use a different base, like potassium carbonate or sodium hydroxide, for the cyclization?

A: It is strongly discouraged. Bases like K₂CO₃ are generally not strong enough to efficiently deprotonate the amide precursor. Strong nucleophilic bases like NaOH or KOH can lead to competing side reactions, such as hydrolysis of the terminal bromide to a 3-hydroxy group or hydrolysis of the amide bond itself, which would prevent cyclization entirely.

Q: My final product is an oil or a waxy solid that is difficult to purify. What are the best purification methods?

A: If the crude product is not a clean solid, it indicates the presence of impurities.

  • Recrystallization: The preferred method for obtaining high-purity crystalline material. A solvent screen is recommended. Start with a system like ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the crude product in a minimum amount of the more polar solvent while warm, then slowly add the non-polar solvent until turbidity appears. Allow it to cool slowly to promote crystal growth.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is effective. Use a gradient elution system, typically starting with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute your product. The acrylamide side product is often more polar and will elute later.

Q: What are the key analytical techniques to confirm I have synthesized 1-(4-Bromophenyl)azetidin-2-one?

A: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR (Proton NMR): Look for two characteristic triplets in the aliphatic region, typically around 3.0-3.5 ppm and 3.6-4.1 ppm, corresponding to the two CH₂ groups of the azetidinone ring. The aromatic protons will appear in the 7.0-7.6 ppm region.

  • ¹³C NMR (Carbon NMR): The most indicative signal is the carbonyl carbon of the β-lactam, which appears significantly downfield, usually in the range of 160-170 ppm.

  • FT-IR (Infrared Spectroscopy): A strong, characteristic carbonyl (C=O) stretch should be observed at a high wavenumber, typically between 1730-1770 cm⁻¹, which is indicative of a strained four-membered lactam ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (226.07 g/mol for C₉H₈BrNO) and show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

Optimized Experimental Protocol

This protocol synthesizes the collective best practices discussed above.

Step 1: Synthesis of N-(4-bromophenyl)-3-bromopropanamide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the stirred solution to 0°C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise.

  • In a separate flask, dissolve 3-bromopropionyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the 3-bromopropionyl chloride solution dropwise to the aniline solution over 20-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-bromoaniline is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification if it appears clean by TLC.

Step 2: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0°C.

  • Dissolve the crude N-(4-bromophenyl)-3-bromopropanamide (1.0 eq) from Step 1 in anhydrous THF.

  • Add the intermediate solution dropwise to the stirred NaH suspension at 0°C.

  • After addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the formation of the product and disappearance of the starting material.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0°C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Reactivity of 3-Bromopropionyl Chloride in Chemical Reactions. Available at: [Link]

  • Wikipedia. β-Lactam. Available at: [Link]

Sources

Troubleshooting Guide: Staudinger Reaction for 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the Staudinger [2+2] ketene-imine cycloaddition, with a focus on the synthesis of 1-(4-Bromophenyl)azetidin-2-one and its analogues. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in mechanistic understanding and field-proven experience.

The Staudinger synthesis, discovered by Hermann Staudinger in 1907, remains a cornerstone for constructing the β-lactam ring, a privileged scaffold in medicinal chemistry, most notably in penicillin and other antibiotics.[1][2] The reaction involves the cycloaddition of a ketene and an imine to form the four-membered azetidin-2-one ring.[1][3] Despite its utility, the reaction is sensitive to substrates and conditions, particularly due to the transient and highly reactive nature of the ketene intermediate, which is typically generated in situ.[4]

This guide is structured to address the most common challenges encountered during this synthesis, providing not just solutions, but a logical framework for diagnosing the root cause of experimental setbacks.

This section is designed as a direct Q&A to resolve specific experimental issues.

Issue 1: Low or No Yield of the Desired β-Lactam

Question: My reaction has been running for several hours, but TLC and LC-MS analysis show only unreacted imine and baseline impurities. The target 1-(4-Bromophenyl)azetidin-2-one is not forming. What are the likely causes?

Answer: A failure to form the product typically points to issues with one of the three core components of the reaction: the imine, the ketene generation, or the reaction environment.

Diagnostic Checklist:

Potential CauseScientific RationaleRecommended Action
Moisture Contamination Ketenes are extremely electrophilic and react rapidly with water to form the corresponding carboxylic acid. Acyl chloride precursors will also hydrolyze. This is the most common reason for reaction failure.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from CaH₂). Purify and dry the triethylamine base and the imine starting material. Run the reaction under a dry, inert atmosphere (N₂ or Argon).
Inefficient Ketene Generation The ketene is formed in situ by dehydrohalogenation of an acyl chloride (e.g., chloroacetyl chloride) by a tertiary amine base (e.g., triethylamine). If the base is impure, wet, or added incorrectly, ketene formation will be inefficient.[4][5]Use freshly distilled triethylamine. Ensure the acyl chloride is of high purity and has not hydrolyzed during storage. Add the acyl chloride solution dropwise to the solution of the imine and base at low temperature (e.g., 0 °C or -78 °C) to control the rate of ketene formation and prevent side reactions.
Ketene Polymerization Ketenes can readily dimerize or polymerize, especially at higher concentrations or temperatures. This competitive side reaction consumes the ketene before it can react with the imine.[5]Maintain a low reaction temperature during ketene generation and reaction. The slow, dropwise addition of the acyl chloride ensures the instantaneous concentration of the ketene remains low, favoring the bimolecular reaction with the imine over self-reaction.
Poor Imine Reactivity The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[1][6][7] Strong electron-withdrawing groups on the imine can reduce its nucleophilicity, slowing down or inhibiting this initial step. While the 4-bromophenyl group is only moderately deactivating, this effect can be significant if other deactivating groups are present.Confirm the structure and purity of your imine. While less of an issue for this specific target, for less reactive imines, consider using a more nucleophilic catalyst or a more reactive ketene precursor if possible.
Issue 2: Complex Product Mixture & Prominent Side Products

Question: My reaction worked, but I have a low yield of the desired β-lactam and several significant byproducts that are making purification difficult. What are these impurities and how can I avoid them?

Answer: The formation of multiple byproducts is usually a consequence of suboptimal reaction control, leading to competing reaction pathways.

Common Side Products and Their Origins:

Side ProductFormation MechanismPrevention Strategy
N-Acyl Amide Reaction of the amine base (triethylamine) or the starting aniline (from imine hydrolysis) with the acyl chloride precursor.Maintain low temperatures during the addition of the acyl chloride. Use a non-nucleophilic hindered base if this is a persistent issue, although triethylamine is standard.
Carboxylic Acids Hydrolysis of the acyl chloride or the ketene intermediate by trace amounts of water.Rigorously adhere to anhydrous reaction conditions as described in Issue 1.
Ketene Dimer [2+2] cycloaddition of two ketene molecules. This is highly favorable for monosubstituted ketenes and ketene itself.Ensure slow addition of the acyl chloride at low temperatures to keep the ketene concentration minimal.
Starting Aldehyde & Aniline Hydrolysis of the imine starting material. The resulting aniline can then react with the acyl chloride.Ensure the imine is pure and dry before starting the reaction. Minimize exposure of the reaction mixture to atmospheric moisture.

dot graph TD { subgraph "Troubleshooting Workflow" direction LR A[Start: Low/No Yield] --> B{Is the system rigorously anhydrous?}; B -- No --> C[Dry all reagents, solvents, & glassware. Use inert atmosphere.]; B -- Yes --> D{Was acyl chloride added slowly at low temp?}; D -- No --> E[Optimize addition: dropwise at 0 °C or below to prevent ketene polymerization.]; D -- Yes --> F{Are reagents high purity?}; F -- No --> G[Purify/distill imine, base, and use fresh acyl chloride.]; F -- Yes --> H[Consider imine electronic effects. Reaction may be intrinsically slow.]; end } caption: "Troubleshooting Decision Tree for Low Yield"

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Staudinger β-lactam synthesis?

A1: The reaction is not a concerted [2+2] cycloaddition. It proceeds via a two-step mechanism. First, the imine nitrogen acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene to form a zwitterionic intermediate.[6][7] This intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. The stereochemical outcome of the reaction is determined in this second, often rate-determining, step.[1][6]

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption: "Stepwise Mechanism of the Staudinger Reaction"

Q2: How do electronic effects of substituents influence the reaction and stereochemistry?

A2: The electronic nature of substituents on both the ketene and the imine has a profound impact.

  • On the Imine: Electron-donating groups on the imine enhance its nucleophilicity, accelerating the initial attack on the ketene. Electron-withdrawing groups (like the target 4-bromophenyl group) slow this step.[1]

  • On the Ketene: Electron-donating groups on the ketene accelerate the final ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene slow the ring closure, which allows time for the zwitterionic intermediate to equilibrate, often leading to the more thermodynamically stable trans-β-lactam.[1][5]

Q3: Why is the choice of base and solvent so critical?

A3: The base, typically triethylamine, serves to generate the ketene by abstracting a proton from the α-carbon of the acyl chloride. It must be non-nucleophilic enough to not compete with the imine in attacking the ketene, and it must be completely dry. The solvent must be aprotic and anhydrous to prevent quenching the reactive intermediates. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices as they are poor nucleophiles and can be effectively dried.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting imine (often less polar) and the β-lactam product (typically more polar). Spot the reaction mixture against a reference spot of your starting imine. The disappearance of the imine spot and the appearance of a new, more polar spot indicates product formation. For more detailed analysis, aliquots can be taken, quenched, and analyzed by LC-MS or ¹H NMR.

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis of a representative β-lactam, which can be adapted for 1-(4-Bromophenyl)azetidin-2-one.

Protocol 1: Synthesis of Imine Precursor (N-benzylidene-4-bromoaniline)
  • To a solution of 4-bromoaniline (1.0 eq) in absolute ethanol, add benzaldehyde (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the 4-bromoaniline is consumed.

  • Cool the reaction mixture in an ice bath. The imine product will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol or hexanes to obtain the pure imine. Confirm identity and purity via ¹H NMR and melting point.

Protocol 2: Staudinger Cycloaddition for β-Lactam Formation

All glassware must be oven-dried and the reaction conducted under an inert atmosphere (N₂ or Ar).

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve the imine (e.g., N-benzylidene-4-bromoaniline, 1.0 eq) and freshly distilled triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the stirred imine/base solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction by TLC for the disappearance of the imine.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure β-lactam.

dot graph TD { A["Imine Synthesis (Protocol 1)"] --> B["Purification & Drying of Imine"]; B --> C["Staudinger Reaction Setup (Anhydrous/Inert)"]; D["Prepare Acyl Chloride Solution"] --> E["Slow, Cold Addition"]; C --> E; E --> F["Reaction Monitoring (TLC)"]; F --> G["Aqueous Workup & Extraction"]; G --> H["Purification (Chromatography/Recrystallization)"]; H --> I["Characterization (NMR, MS)"];

} caption: "General Experimental Workflow"

References

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Kacprzak, K. (2012). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. [Link]

  • ResearchGate. (2019). General overview of the reaction mechanism for the Staudinger... [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Grokipedia. Staudinger synthesis. [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem?. Accounts of chemical research, 41(8), 925-936. [Link]

  • Cossío, F. P., Arrieta, A., & Lecea, B. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 925-936. [Link]

Sources

Purification of 1-(4-Bromophenyl)azetidin-2-one from reaction side products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of β-lactams, such as 1-(4-bromophenyl)azetidin-2-one, is a cornerstone of medicinal and synthetic chemistry. The Staudinger [2+2] cycloaddition of an imine and a ketene remains one of the most efficient methods for constructing the azetidinone core.[1][2] However, the very reactivity that makes this reaction effective often leads to a complex crude product mixture. This guide provides a comprehensive, field-tested approach to troubleshooting the purification of 1-(4-bromophenyl)azetidin-2-one, moving beyond simple protocols to explain the underlying chemical principles that ensure a successful outcome.

Section 1: Understanding the Reaction and Anticipating the Impurity Profile

Effective purification begins with a clear understanding of what, besides your target molecule, is in the reaction flask. The Staudinger synthesis of 1-(4-bromophenyl)azetidin-2-one typically involves the reaction of a ketene (generated in situ from an acetyl halide and a base) with an imine derived from 4-bromoaniline.

cluster_reactants Reactants & Reagents cluster_products Products Imine Imine (from 4-bromoaniline) Target 1-(4-Bromophenyl)azetidin-2-one Imine->Target + Ketene Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target + Et3N Triethylamine Triethylamine (Et3N) Side_Product_1 Triethylamine Hydrochloride (Et3N.HCl) Triethylamine->Side_Product_1 Reacts with HCl Side_Product_2 Unreacted Starting Materials Side_Product_3 Ketene Dimers/Polymers

Caption: Common reaction components for 1-(4-Bromophenyl)azetidin-2-one synthesis.

Frequently Asked Questions: The Crude Product

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Your crude product is rarely a single compound. Expect a mixture containing:

  • Target Product: 1-(4-bromophenyl)azetidin-2-one.

  • Base-Related Byproduct: Triethylamine hydrochloride (Et3N·HCl) is the most common and often most abundant side product. It is a salt formed from the triethylamine base and the HCl generated during ketene formation.[3]

  • Unreacted Starting Materials: Residual 4-bromoaniline, the imine precursor, and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Ketene Side Products: Ketenes are highly reactive and can dimerize or polymerize if the reaction with the imine is not efficient.[2]

  • Solvent: The reaction solvent (e.g., Dichloromethane, Toluene).

Q2: My crude product is a sticky, oily solid, not the crystalline powder I expected. Why?

A: This is a classic sign of impurities, primarily the triethylamine hydrochloride salt. This salt is hygroscopic and can form a eutectic mixture with your product, depressing the melting point and resulting in an oily or gummy consistency. The presence of unreacted starting materials and oligomeric side products also contributes to this physical state.

Section 2: The First Line of Defense: Liquid-Liquid Extraction

A well-executed aqueous workup is the most critical step to remove the bulk of ionic and water-soluble impurities before attempting crystallization or chromatography.

Q3: What is the correct sequence for an aqueous workup and why is the order important?

A: The sequence is designed to systematically remove different classes of impurities. The standard, and most effective, procedure is:

  • Dilute Acid Wash (e.g., 1M HCl): This step protonates basic impurities. Unreacted 4-bromoaniline and, most importantly, the triethylamine base are converted into their respective ammonium salts, which are highly soluble in the aqueous layer and are thus removed from the organic phase.

  • Dilute Base Wash (e.g., Saturated NaHCO₃): This wash neutralizes any remaining acidic components. It removes excess HCl from the previous step and any acidic byproducts like chloroacetic acid.

  • Brine Wash (Saturated NaCl): This final wash does not significantly alter pH but serves two key purposes. It removes the majority of the water dissolved in the organic layer (by osmotic pressure) and helps to break up any emulsions that may have formed, making the phase separation cleaner.

Crude_Mixture Crude Organic Mixture (in DCM or EtOAc) Wash_1 Wash with 1M HCl Crude_Mixture->Wash_1 Removes Et3N, 4-bromoaniline Wash_2 Wash with Sat. NaHCO3 Wash_1->Wash_2 Removes excess acid, acidic byproducts Wash_3 Wash with Brine Wash_2->Wash_3 Initiates drying, breaks emulsions Dry Dry over Na2SO4 / MgSO4 Wash_3->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified_Organic Crude Solid for Further Purification Evaporate->Purified_Organic

Caption: Standard aqueous workup workflow for post-Staudinger reaction purification.

Section 3: Purification by Recrystallization

Recrystallization is an ideal method if your product constitutes the vast majority of the solid post-workup (>90%) and the remaining impurities have different solubility profiles.

Q4: How do I select the best solvent for recrystallizing my azetidinone?

A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated. Impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. For β-lactams like 1-(4-bromophenyl)azetidin-2-one, a good starting point is to test polar protic or polar aprotic solvents.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for AzetidinonesRationale & Comments
Isopropanol or Ethanol ExcellentOften provides good solubility when hot and poor solubility when cold. Relatively low toxicity.
Ethyl Acetate / Hexane Very Good (Two-solvent system)Dissolve the crude solid in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. This technique is excellent for inducing crystallization when a single solvent is not ideal.
Dichloromethane / Heptane Good (Two-solvent system)Similar to the EtOAc/Hexane system. Dissolve in minimal DCM and add heptane as the anti-solvent. Use in a fume hood.[4]
Water PoorThe β-lactam ring is susceptible to hydrolysis, especially at elevated temperatures. Avoid water as a primary recrystallization solvent.[5][6]
Troubleshooting Recrystallization

Q5: My product "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point (or the melting point of the impure mixture).

  • Cause: The solvent may be too nonpolar, or the solution was cooled too quickly.

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate if you are using a hexane-heavy system) to increase solvency. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).

Q6: I'm not getting any crystal formation, even after cooling in an ice bath. What now?

A: This indicates that your product is too soluble in the chosen solvent or the solution is too dilute.

  • Solutions:

    • Concentrate: Remove some of the solvent under reduced pressure and attempt to cool again.

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed: If you have a pure crystal from a previous batch, add a single tiny crystal to the solution to induce crystallization.

Section 4: High-Purity Isolation via Flash Column Chromatography

When recrystallization fails to provide adequate purity, or if the crude mixture contains multiple byproducts of similar polarity, flash column chromatography is the method of choice.[7]

Q7: How do I determine the right mobile phase (eluent) for my column?

A: The key is to perform Thin Layer Chromatography (TLC) analysis first. Spot your crude material on a silica TLC plate and elute it with various mixtures of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

  • Goal: Find a solvent ratio that moves your target compound to a Retention Factor (Rf) of 0.25 - 0.4 .

  • Interpretation:

    • If the spot stays at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot runs with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.

Table 2: TLC Analysis for Mobile Phase Selection

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of ProductRecommendation for Flash Chromatography
9:1~0.1Elution will be too slow. Increase polarity.
7:3 ~0.3 This is an excellent starting point. Your product will elute efficiently while allowing for good separation from more polar (lower Rf) and less polar (higher Rf) impurities.
1:1~0.6Elution is too fast, leading to poor separation. Decrease polarity.
Protocol: Flash Column Chromatography
  • Column Packing: Select an appropriately sized column for your sample amount (typically a 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).

  • Sample Loading:

    • Best Practice (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder of your sample adsorbed onto silica, which can be carefully added to the top of your packed column. This technique typically results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column. This is faster but can lead to band broadening if too much solvent is used.

  • Elution: Carefully add your chosen mobile phase to the column and apply positive pressure (air or nitrogen). Collect fractions and monitor their contents using TLC.

  • Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 1-(4-bromophenyl)azetidin-2-one.[8]

References

  • Organic Chemistry Portal. "β-Lactam synthesis". Available at: [Link]

  • Wikipedia. "Staudinger synthesis". Available at: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). "Advances in the chemistry of β-lactam and its medicinal applications". BioMed Research International, 2012. Available at: [Link]

  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). "The Development of the First Catalyzed Reaction of Ketenes and Imines: Catalytic, Asymmetric Synthesis of β-Lactams". Journal of the American Chemical Society, 124(23), 6626–6635. Available at: [Link]

  • Organic Chemistry Portal. "Staudinger Synthesis". Available at: [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). "Asymmetric Synthesis of β-Lactams by the Staudinger Reaction". Chemical Reviews, 103(8), 2985–3012. Available at: [Link]

  • Boros, E. (2013). "Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions". Organic & Biomolecular Chemistry, 11(36), 5976–5988. Available at: [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products". Current Medicinal Chemistry, 11(14), 1837–1872. Available at: [Link]

  • Acevedo-Rocha, C. G., & Lye, G. J. (2016). "Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin". Reaction Chemistry & Engineering, 1(2), 143-154. Available at: [Link]

  • Acevedo-Rocha, C. G., & Lye, G. J. (2016). "Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin". Reaction Chemistry & Engineering, 1(2), 143-154. Available at: [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). "Stereoselective synthesis of β-lactams: recent examples". Organic & Biomolecular Chemistry, 21(16), 3295-3310. Available at: [Link]

  • Fullyih, A. H. (2015). "SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE)". European Journal of Pharmaceutical and Medical Research, 2(5), 1046-1051. Available at: [Link]

  • American Chemical Society. (2025). "Model-based process development for continuous manufacturing of beta-lactam antibiotics by enzymatic reactive crystallization: A pilot plant study". ACS Fall 2025. Available at: [Link]

  • ResearchGate. "Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development". Available at: [Link]

  • ChemSynthesis. "1-(4-bromophenyl)-2-azetidinone". Available at: [Link]

  • Siddiqui, N., et al. (2022). "Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives". Molecules, 27(19), 6539. Available at: [Link]

  • Umesh N, et al. (2011). "Azetidinone: Different methods of synthesis and its biological profile". Der Pharma Chemica, 3(3), 306-316. Available at: [Link]

  • Google Patents. "US6207822B1 - Process for the synthesis of azetidinones".
  • PubChem. "1-(4-bromophenyl)azetidin-2-one". Available at: [Link]

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Available at: [Link]

  • Alcaide, B., & Almendros, P. (2005). "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update". Current Organic Chemistry, 9(4), 335-367. Available at: [Link]

  • Google Patents. "CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine".
  • Flayyih, A. H. (2020). "Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one)". Journal of Pharmaceutical Research International, 32(28), 53-61. Available at: [Link]

  • Kim, J. Y., et al. (2011). "Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance". Protein and Peptide Letters, 18(9), 858-862. Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). Available at: [Link]

  • Kumbhar, S. S., et al. (2015). "Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity". International Journal of Pharmaceutical Sciences and Research, 6(1), 153-158. Available at: [Link]

  • Kumbhar, S. P. (2022). "synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant". Neuroquantology, 20(10), 3096-3104. Available at: [Link]

  • Teledyne ISCO. "Flash Peptide Purification and Method Development: Thymosin". Available at: [Link]

  • MDPI. "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione". Available at: [Link]

  • Wikipedia. "List of miscellaneous 5-HT2A receptor agonists". Available at: [Link]

Sources

Technical Support Center: Stereochemical Integrity in Azetidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted azetidin-2-ones (β-lactams). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of these vital heterocyclic compounds: the control of stereochemistry and the avoidance of epimerization. The biological activity of many β-lactam antibiotics is intrinsically linked to their precise three-dimensional structure, making stereochemical purity a paramount concern.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of stereoselective β-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of azetidin-2-one synthesis, and why is it a problem?

A1: Epimerization refers to a change in the configuration at a single stereocenter in a molecule that has multiple stereocenters. In the synthesis of substituted azetidin-2-ones, this most commonly occurs at the C3 or C4 position of the β-lactam ring.[1] This process is problematic because the therapeutic efficacy of β-lactam antibiotics, such as penicillins and cephalosporins, is highly dependent on a specific stereoisomeric form.[1][2] Uncontrolled epimerization leads to the formation of a mixture of diastereomers, which are often difficult to separate and result in a significantly lower yield of the desired biologically active compound.[1]

Q2: What are the primary synthetic routes to substituted azetidin-2-ones where epimerization is a significant concern?

A2: Epimerization can be a challenge in several methods for β-lactam synthesis. The most notable include:

  • The Staudinger [2+2] Cycloaddition: This reaction between a ketene and an imine is a cornerstone of β-lactam synthesis.[3][4][5][6] However, the stereochemical outcome can be influenced by numerous factors, and epimerization of the initial product can occur under the reaction conditions.[7][8][9]

  • The Kinugasa Reaction: This copper(I)-mediated reaction of a terminal alkyne and a nitrone typically yields cis-substituted β-lactams.[10] While often highly stereoselective, deviations from optimal conditions can lead to the formation of the trans isomer.[11]

  • Ester Enolate-Imine Condensations: These reactions are also susceptible to epimerization, particularly at the C3 position, depending on the base and reaction conditions employed.

Q3: What is the underlying mechanism of epimerization in β-lactam synthesis?

A3: The primary driver of epimerization, especially in base-mediated reactions like the Staudinger synthesis, is the formation of an enolate intermediate.[1] A base can abstract an acidic proton at the C3 position, forming a planar enolate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of diastereomers. The thermodynamic stability of the resulting isomers often dictates the final product ratio, with the trans isomer generally being more stable.

Q4: How can I detect and quantify the extent of epimerization in my reaction mixture?

A4: Several analytical techniques are indispensable for determining the diastereomeric ratio of your azetidin-2-one products:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers and diastereomers.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR is commonly used to determine the diastereomeric ratio.[1][13] The coupling constants (J-values) between the protons at C3 and C4 are diagnostic: cis isomers typically exhibit larger coupling constants (around 5-6 Hz) compared to trans isomers (around 2-3 Hz).[14] Integration of the distinct signals for each diastereomer allows for quantification.[15]

Troubleshooting Guide: Minimizing Epimerization

This section provides practical advice and protocols to address specific challenges related to epimerization during the synthesis of substituted azetidin-2-ones.

Issue 1: My Staudinger reaction is producing a mixture of cis and trans isomers, but I need the cis product.

The Staudinger reaction's stereochemical outcome is influenced by a delicate interplay of kinetic and thermodynamic factors.[8][16] The cis isomer is often the kinetically favored product, while the trans isomer is thermodynamically more stable. To favor the cis product, you need to operate under conditions that promote kinetic control.

Root Causes and Corrective Actions:
  • High Reaction Temperature: Elevated temperatures can provide the necessary energy for the initially formed cis product to epimerize to the more stable trans isomer.[12]

    • Solution: Perform the reaction at lower temperatures. For many Staudinger reactions, temperatures between -78 °C and 0 °C are optimal for maximizing cis selectivity.[17][18]

  • Prolonged Reaction Time: Extended reaction times, even at lower temperatures, can allow for gradual equilibration to the thermodynamic product.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or another suitable technique and quench the reaction as soon as the starting materials are consumed.[12]

  • Choice of Base: The base used to generate the ketene from the acid chloride can significantly impact the stereochemical outcome. Stronger, bulkier bases can favor the trans product.

    • Solution: Use a milder, non-nucleophilic tertiary amine base like triethylamine (Et₃N).[12][19] In some cases, a proton sponge can be beneficial.[12]

  • Solvent Polarity: Polar solvents can stabilize the zwitterionic intermediate in the Staudinger reaction, which can facilitate isomerization and lead to the formation of the trans product.[16]

    • Solution: Employ non-polar solvents such as toluene or dichloromethane (DCM) to favor the formation of the cis isomer.[9][16][20]

Experimental Protocol: Optimizing for cis-Selectivity in the Staudinger Reaction

This protocol provides a general framework for enhancing the formation of the cis-azetidin-2-one.

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired aldehyde (1.0 equiv) and the corresponding amine (1.0 equiv) in a non-polar solvent like toluene (to a concentration of 0.5 M). Add a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and stir at room temperature until imine formation is complete (monitored by TLC or NMR). Filter off the dehydrating agent.

  • Cycloaddition: Cool the imine solution to -78 °C. To this solution, add the acid chloride (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv) over 15-20 minutes.

  • Reaction Monitoring and Work-up: Stir the reaction at -78 °C and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy.[12]

Issue 2: My reaction consistently yields the trans isomer, but my target molecule requires this stereochemistry. How can I reliably produce the trans product?

While often the undesired product, the trans-azetidin-2-one is sometimes the target. In such cases, conditions that promote thermodynamic control are desirable.

Strategies for Favoring trans-Isomer Formation:
  • Elevated Temperatures: Running the reaction at higher temperatures (e.g., refluxing in a suitable solvent) can drive the equilibrium towards the more stable trans isomer.[12][18]

  • Choice of Ketene Precursor and Substituents: Ketenes with electron-withdrawing substituents tend to favor the formation of trans β-lactams.[5]

  • Post-Synthetic Epimerization: It is sometimes more efficient to synthesize the cis isomer under kinetic control and then intentionally epimerize it to the trans isomer. This can be achieved by treating the purified cis isomer with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), in a suitable solvent.[21]

Data Presentation: Impact of Reaction Parameters on Diastereoselectivity

The following table summarizes the general effects of key reaction parameters on the stereochemical outcome of the Staudinger synthesis.

ParameterCondition Favoring cis IsomerCondition Favoring trans IsomerRationale
Temperature Low (-78 °C to 0 °C)[12]High (Room temperature to reflux)[12]Favors kinetic vs. thermodynamic control.
Solvent Non-polar (e.g., Toluene, Benzene)[9][16]Polar (e.g., Acetonitrile, DMF)[16]Polar solvents stabilize the zwitterionic intermediate, allowing for isomerization.
Base Milder tertiary amines (e.g., Et₃N)[12]Stronger, non-nucleophilic basesCan influence the rate of ketene formation and subsequent reaction pathways.
Ketene Substituent Electron-donatingElectron-withdrawing[5]Affects the electronics of the ketene and the stability of the intermediate.
Imine Substituent Electron-donatingElectron-withdrawing[22]Influences the nucleophilicity of the imine and the rate of ring closure.
Mandatory Visualizations
Mechanism of Epimerization

epimerization_mechanism cis_lactam cis-Azetidin-2-one enolate Planar Enolate Intermediate cis_lactam->enolate - H⁺ (Base) enolate->cis_lactam + H⁺ (Protonation) trans_lactam trans-Azetidin-2-one (Thermodynamically Favored) enolate->trans_lactam + H⁺ (Protonation from opposite face) base Base proton_source Proton Source

Caption: Base-catalyzed epimerization of a substituted azetidin-2-one via a planar enolate intermediate.

Experimental Workflow for Stereochemical Control

experimental_workflow start Start: Imine and Acid Chloride reaction_setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent start->reaction_setup parameter_choice Critical Parameter Selection reaction_setup->parameter_choice kinetic_control Kinetic Control (for cis-product) - Low Temperature (-78°C) - Non-polar Solvent - Mild Base parameter_choice->kinetic_control Target: cis thermodynamic_control Thermodynamic Control (for trans-product) - High Temperature - Polar Solvent parameter_choice->thermodynamic_control Target: trans monitoring Reaction Monitoring (TLC/HPLC) kinetic_control->monitoring thermodynamic_control->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Stereochemical Analysis (¹H NMR, Chiral HPLC) purification->analysis end End: Desired Stereoisomer analysis->end

Caption: Decision workflow for achieving stereochemical control in azetidin-2-one synthesis.

References

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witsil, D. R., & Lectka, T. (2004). The Kinugasa Reaction. Organic Reactions, 1-14. [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2010). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. European Journal of Medicinal Chemistry, 45(3), 1150–1155. [Link]

  • Koehn, F. E. (2005). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1-14. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Semantic Scholar. [Link]

  • Not-Available. (2012). Theoretical Study of Mechanism and Stereoselectivity of Catalytic Kinugasa Reaction. The Journal of Organic Chemistry. [Link]

  • Szymański, W., Błaziak, D., & Furman, B. (2019). Bypassing the stereoselectivity issue: transformations of Kinugasa adducts from chiral alkynes and non-chiral acyclic nitrones. Organic & Biomolecular Chemistry, 17(22), 5523–5531. [Link]

  • Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • Not-Available. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • Not-Available. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]

  • Not-Available. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports. [Link]

  • Not-Available. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry. [Link]

  • Not-Available. (n.d.). A facile, regio and diastereoselective synthesis of functionalized azetidin-2-ones: Cu(I) mediated Kinugasa reaction of functionalized nitrones with acetylenic alcohols. SpringerLink. Retrieved January 17, 2026, from [Link]

  • Not-Available. (2022). Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry. [Link]

  • Not-Available. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10133–10173. [Link]

  • Not-Available. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]

  • Manhas, M. S., & Amin, S. G. (n.d.). beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. Journal of Heterocyclic Chemistry. [Link]

  • Xu, J. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved January 17, 2026, from [Link]

  • Not-Available. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

  • Not-Available. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]

  • Not-Available. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. The Journal of Organic Chemistry. [Link]

  • Not-Available. (n.d.). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Not-Available. (2005). Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. Journal of Chemical Sciences. [Link]

  • Not-Available. (2014). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Not-Available. (2020). Epimerization and substrate gating by a TE domain in β-lactam antibiotic biosynthesis. ResearchGate. [Link]

  • Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved January 17, 2026, from [Link]

  • Not-Available. (n.d.). A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical and Clinical Research. Retrieved January 17, 2026, from [Link]

  • Abou-Seri, S. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]

  • Not-Available. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Molecules. [Link]

  • Not-Available. (2018). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Accounts of Chemical Research. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-(4-Bromophenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your research.

Introduction to the Synthesis

The synthesis of 1-(4-Bromophenyl)azetidin-2-one, a β-lactam, is most commonly achieved through the Staudinger [2+2] cycloaddition. This reaction involves the coupling of an imine with a ketene, which is typically generated in situ. While elegant, this pathway is sensitive to reaction conditions and can lead to several byproducts, impacting yield and purity. This guide will address these potential pitfalls in a comprehensive question-and-answer format.

Troubleshooting Guide

Question 1: I am observing a very low yield of my desired 1-(4-Bromophenyl)azetidin-2-one, and the crude NMR shows a complex mixture. What are the likely causes?

Answer:

A low yield of the target β-lactam in a Staudinger cycloaddition often points to competing side reactions that consume the starting materials or the highly reactive ketene intermediate. The primary culprits are typically:

  • Hydrolysis of the Acyl Chloride: Chloroacetyl chloride, a common precursor for the ketene, is extremely sensitive to moisture. Any residual water in your solvent, glassware, or reagents will lead to its rapid hydrolysis to chloroacetic acid and HCl.[1][2][3] This not only consumes your ketene precursor but the generated HCl can also protonate your base (e.g., triethylamine), rendering it ineffective for ketene formation.

  • Amide Formation as a Major Byproduct: Instead of the desired cycloaddition, the starting amine (4-bromoaniline, or the imine in equilibrium with it) can act as a nucleophile and directly attack the chloroacetyl chloride. This results in the formation of N-(4-bromophenyl)-2-chloroacetamide, a stable amide byproduct that is often a major contaminant.[4][5]

  • Ketene Dimerization and Polymerization: Ketenes are inherently unstable and prone to dimerization or polymerization if not immediately trapped by the imine.[6] This is often exacerbated by slow addition of the acyl chloride or localized high concentrations.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. Ensure your 4-bromoaniline and any aldehyde used to form the imine are dry.

  • Optimize Reagent Addition: Add the chloroacetyl chloride dropwise to the solution containing the imine and triethylamine at a low temperature (e.g., 0 °C) to control the exothermic reaction and ensure the ketene is generated in the presence of an excess of the imine for efficient trapping.

  • Order of Reagents: The preferred order of addition is to have the imine and the base in the reaction flask and add the acyl chloride solution slowly. This minimizes the concentration of free ketene.

Question 2: My TLC plate shows a spot with a similar polarity to my product, making purification by column chromatography difficult. What could this be?

Answer:

This is a common issue and often points to the formation of stereoisomers, specifically the cis and trans diastereomers of the β-lactam. The Staudinger reaction is not always stereospecific, and the ratio of cis to trans isomers can be influenced by several factors.[7][8]

  • Mechanism of Stereoisomer Formation: The reaction proceeds through a zwitterionic intermediate. The final stereochemistry is determined by the rate of ring closure versus the rate of rotation around the newly formed C-N bond in this intermediate.[6][8][9]

    • Kinetic Control (often favoring cis): Rapid ring closure of the zwitterionic intermediate, often favored by electron-donating groups on the ketene and electron-withdrawing groups on the imine, typically leads to the cis product.[6]

    • Thermodynamic Control (often favoring trans): If the ring closure is slow, rotation around the C-N bond can occur, leading to the more thermodynamically stable trans isomer.[7]

Troubleshooting and Control:

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled cis product.

  • Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate and thus the stereochemical outcome. Experiment with a range of anhydrous solvents (e.g., dichloromethane, THF, toluene).

  • Imine Geometry: The initial geometry of the imine ((E) vs. (Z)) can also influence the stereochemistry of the product.[7][8]

Frequently Asked Questions (FAQs)

Q1: Can I use 4-bromoaniline directly instead of pre-forming the imine?

A1: While some one-pot Staudinger reactions exist, it is generally not recommended for this specific synthesis. The direct reaction of 4-bromoaniline with chloroacetyl chloride will almost certainly lead to the formation of N-(4-bromophenyl)-2-chloroacetamide as the major product, significantly reducing the yield of the desired β-lactam.[4][5] Pre-forming the imine (e.g., by condensation with an aldehyde like benzaldehyde) is a critical step to ensure the nitrogen is part of the C=N double bond required for the [2+2] cycloaddition.

Q2: What is the role of triethylamine in this reaction, and can I use other bases?

A2: Triethylamine serves two primary roles:

  • It acts as a base to dehydrohalogenate the chloroacetyl chloride, generating the ketene intermediate in situ.

  • It neutralizes the HCl that is formed as a byproduct of this elimination.

Other non-nucleophilic, sterically hindered bases can be used, such as diisopropylethylamine (DIPEA). However, you should avoid nucleophilic bases or those that are not strong enough to efficiently promote ketene formation.

Q3: I suspect ketene dimerization is a problem. How can I visually confirm this?

A3: Ketene dimers are often crystalline solids with distinct spectroscopic signatures. For example, the dimer of ketene itself is diketene. While visual confirmation during the reaction is difficult, if you observe the formation of an insoluble white solid upon addition of your acyl chloride, it could be a sign of polymerization. Characterization of isolated byproducts by NMR and MS would be necessary for definitive identification.

Summary of Potential Byproducts and Key Parameters

Byproduct/IssueChemical Structure/NatureLikely CausePreventative Measure
N-(4-bromophenyl)-2-chloroacetamideAmideNucleophilic attack of amine on acyl chloridePre-form the imine before adding the acyl chloride.
Chloroacetic AcidCarboxylic AcidHydrolysis of chloroacetyl chlorideStrict anhydrous conditions.
Ketene Dimer/PolymerDimer or PolymerInefficient trapping of the ketene intermediateSlow, controlled addition of acyl chloride at low temperature.
trans-1-(4-Bromophenyl)azetidin-2-oneStereoisomerIsomerization of the zwitterionic intermediateLower reaction temperatures; solvent optimization.

Experimental Protocols

Protocol 1: Synthesis of the Imine (N-(4-bromobenzylidene)-4-bromoaniline)
  • To a solution of 4-bromoaniline (1.0 eq) in anhydrous toluene, add 4-bromobenzaldehyde (1.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure imine.

Protocol 2: Staudinger Cycloaddition
  • Dissolve the synthesized imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

Byproduct_Formation Amine 4-Bromoaniline Imine Imine Amine->Imine Amide N-(4-bromophenyl)-2- chloroacetamide Amine->Amide AcylChloride Chloroacetyl Chloride Ketene Ketene AcylChloride->Ketene + Triethylamine - Triethylammonium Chloride AcylChloride->Amide Direct Acylation Hydrolysis Chloroacetic Acid AcylChloride->Hydrolysis Base Triethylamine Target 1-(4-Bromophenyl)azetidin-2-one Imine->Target Ketene->Target [2+2] Cycloaddition Polymer Ketene Dimer/Polymer Ketene->Polymer Dimerization/ Polymerization

Caption: Competing reaction pathways in the synthesis of 1-(4-Bromophenyl)azetidin-2-one.

Staudinger_Stereo Reactants Imine + Ketene Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack Zwitterion->Zwitterion Bond Rotation CisProduct cis-β-Lactam Zwitterion->CisProduct Fast Ring Closure (Kinetic Product) TransProduct trans-β-Lactam Zwitterion->TransProduct Slow Ring Closure (Thermodynamic Product)

Caption: Stereochemical pathways in the Staudinger cycloaddition.

References

  • PubChem. Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

  • Zhang, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1205423. [Link]

  • Chemistry Steps. Formation of Imines and Enamines. [Link]

  • Chemical Emergency Medical Guidelines (CEMG). Chloroacetyl chloride (ClCH2COCl). [Link]

  • Wiley-VCH. (2000). Chloroacetic Acids. In Ullmann's Encyclopedia of Industrial Chemistry.
  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Reddit. (2023). Staudinger Reaction Troubleshooting. r/Chempros. [Link]

  • Master Organic Chemistry. (2010). Enamines. [Link]

  • LibreTexts Chemistry. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • ResearchGate. (2007). The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. [Link]

  • LibreTexts Chemistry. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • The Organic Chemistry Tutor. (2024). Imines and Enamines: Formation and Mechanism. YouTube. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • PubMed. (2008). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. [Link]

  • RSC Publishing. (2014). Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. [Link]

  • Organic Chemistry Reaction. (2023). Staudinger Ketene Cycloaddition: Definition |Mechanism. [Link]

  • The Organic Chemistry Tutor. Staudinger Reaction. [Link]

  • American Chemical Society. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(10), 1341-1351. [Link]

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(18), 3358. [Link]

  • ResearchGate. (2019). Staudinger reactions between ketenes 1a,b (generated from the...). [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Wikipedia. Staudinger reaction. [Link]

  • Organic Chemistry Portal. Staudinger Reaction. [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (2013). Der Pharma Chemica, 5(3), 233-239. [Link]

  • European Journal of Pharmaceutical and Medical Research. (2019). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). [Link]

  • ResearchGate. (2022). Reaction conditions and reagents: (a) chloroacetyl chloride 2 (1.2...). [Link]

  • ResearchGate. (2013). Reaction of aryl amine with chloroacetyl chloride in the presence of.... [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-(4-Bromophenyl)azetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-(4-bromophenyl)azetidin-2-one analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of β-lactam compounds. Here, we address common challenges and frequently asked questions encountered during experimental work, providing in-depth, field-proven insights to facilitate successful outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of 1-(4-bromophenyl)azetidin-2-one analogs, primarily focusing on the Staudinger [2+2] cycloaddition, a cornerstone method for β-lactam synthesis.[1][2][3]

Question 1: My reaction is resulting in a low yield of the desired 1-(4-bromophenyl)azetidin-2-one analog. What are the potential causes and how can I optimize the reaction conditions?

Answer:

Low yields in Staudinger cycloadditions can stem from several factors, primarily related to the stability of the ketene intermediate and the reactivity of the imine.

Potential Causes & Solutions:

  • Ketene Polymerization: Ketenes are highly reactive and prone to polymerization, a significant side reaction that reduces the availability of the ketene for the desired cycloaddition.[4]

    • In Situ Generation: To mitigate this, ketenes should be generated in situ from the corresponding acyl chloride and a tertiary amine base, ensuring immediate consumption by the imine.[3][5] The slow, dropwise addition of the acyl chloride to the reaction mixture containing the imine and the base is a critical technique.

    • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can help to minimize ketene polymerization and other side reactions.[6]

  • Imine Reactivity: The nucleophilicity of the imine nitrogen is crucial for the initial attack on the ketene.[1][2]

    • Substituent Effects: The 4-bromophenyl group on the nitrogen atom is electron-withdrawing, which can decrease the nucleophilicity of the imine. While this substituent is a core requirement, understanding its electronic effect is key.

    • Reaction Concentration: Ensure that the reaction is sufficiently concentrated to favor the bimolecular reaction between the imine and the ketene over unimolecular decomposition or polymerization pathways.

  • Choice of Base: The tertiary amine used to generate the ketene from the acyl chloride plays a significant role.

    • Steric Hindrance: A sterically hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often preferred to minimize nucleophilic attack on the acyl chloride or the ketene itself.

    • Stoichiometry: Use a slight excess of the base to ensure complete conversion of the acyl chloride to the ketene.

Experimental Protocol Optimization:

ParameterStandard ConditionOptimized ConditionRationale
Temperature Room Temperature-78 °C to 0 °CMinimizes ketene polymerization and side reactions.
Acyl Chloride Addition Rapid AdditionSlow, dropwise addition over 1-2 hoursMaintains a low concentration of the ketene, favoring the cycloaddition.
Solvent Dichloromethane (DCM)Anhydrous, non-protic solvents like DCM or ToluenePrevents quenching of the ketene and other reactive intermediates.
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)A more hindered base can reduce side reactions.
Question 2: I am observing poor stereoselectivity in my reaction, obtaining a mixture of cis and trans diastereomers. How can I control the stereochemical outcome?

Answer:

Controlling the stereoselectivity in a Staudinger cycloaddition is a complex challenge, as it is influenced by a multitude of factors including the geometry of the imine, the electronic properties of the substituents, and the reaction conditions.[1][7][8] The reaction proceeds through a zwitterionic intermediate, and the stereochemistry is determined during the subsequent ring-closing step.[2][4][9]

Key Factors Influencing Stereoselectivity:

  • Imine Geometry: The geometry of the imine starting material is a primary determinant of the product's stereochemistry. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][10] It is crucial to ensure the isomeric purity of your imine starting material.

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine can significantly influence the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate.[4][7][8]

    • Ketene Substituents: Electron-donating groups on the ketene tend to favor the formation of cis-β-lactams, while electron-withdrawing groups favor trans-β-lactams.[1][4]

    • Imine Substituents: Electron-withdrawing groups on the imine, such as the 4-bromophenyl group, can influence the stability of the zwitterionic intermediate and affect the stereochemical outcome.[6]

  • Catalytic Asymmetric Synthesis: For achieving high enantioselectivity, the use of chiral catalysts is the most effective strategy.[11][12]

    • Chiral Nucleophilic Catalysts: Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for enantioselective Staudinger reactions.[6][12]

    • Chiral Auxiliaries: The use of chiral auxiliaries attached to either the imine or the ketene precursor can induce facial selectivity in the cycloaddition.

Workflow for Optimizing Stereoselectivity:

Caption: Workflow for troubleshooting and optimizing stereoselectivity.

Question 3: I'm having difficulty purifying my 1-(4-bromophenyl)azetidin-2-one analog. What are the common impurities and the best purification strategies?

Answer:

Purification of β-lactam products can be challenging due to their potential instability and the presence of structurally similar byproducts.

Common Impurities:

  • Unreacted Imine and Acyl Chloride: These can often be removed with a simple aqueous workup.

  • Polymerized Ketene: This is typically a high molecular weight, insoluble material that can be removed by filtration.

  • Diastereomers: If the reaction is not stereoselective, separating the cis and trans isomers can be the most significant challenge.

  • Hydrolyzed Product: The β-lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions.

Purification Strategies:

MethodApplicationKey Considerations
Aqueous Workup Removal of unreacted starting materials and water-soluble byproducts.Use a saturated sodium bicarbonate solution to neutralize any excess acid chloride, followed by a brine wash.
Filtration Removal of polymerized ketene.Perform before the aqueous workup if a significant amount of polymer is present.
Column Chromatography Separation of diastereomers and other non-polar impurities.Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
Recrystallization Final purification of the desired diastereomer.This can be a highly effective method for obtaining a pure, crystalline product, provided a suitable solvent system can be found.
High-Performance Liquid Chromatography (HPLC) Analytical and preparative separation of diastereomers.Chiral stationary phases are often necessary for separating enantiomers.[13]

Analytical Techniques for Purity and Stereochemistry Assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the diastereomeric ratio by integrating the signals of the C3 and C4 protons of the β-lactam ring.[14] The coupling constants between these protons can also help to assign the cis or trans stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the absolute configuration of chiral β-lactams.[15]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Staudinger cycloaddition for the synthesis of β-lactams?

A1: The Staudinger cycloaddition is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam.[1][3] The currently accepted mechanism is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile and attacks the central carbonyl carbon of the ketene.[2][4] This forms a zwitterionic intermediate.

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[2][9] This step is often stereodetermining.

Staudinger_Mechanism Imine Imine (R-N=CH-R') Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R''₂C=C=O) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: Simplified mechanism of the Staudinger cycloaddition.

Q2: How does the 4-bromophenyl substituent on the nitrogen atom affect the reaction?

A2: The 4-bromophenyl group is an electron-withdrawing group due to the inductive effect of the bromine atom. This has two main consequences:

  • Decreased Nucleophilicity: It reduces the electron density on the imine nitrogen, making it a weaker nucleophile. This can slow down the initial rate of reaction with the ketene.[1]

  • Influence on Stereoselectivity: As an electron-withdrawing substituent on the imine, it can influence the stability and reactivity of the zwitterionic intermediate, thereby affecting the cis/trans selectivity of the final product.[6][7][8]

Q3: Are there alternative methods to the Staudinger cycloaddition for synthesizing these analogs?

A3: Yes, while the Staudinger reaction is a versatile and widely used method, other synthetic strategies exist for the construction of the β-lactam ring. These include:

  • Ester Enolate-Imine Condensation: This method involves the reaction of a chiral ester enolate with an imine to form the β-lactam ring. This approach can offer good stereocontrol.

  • Kinugasa Reaction: This is a copper-catalyzed reaction of a terminal alkyne with a nitrone to produce a β-lactam.

  • Metal-Catalyzed Cyclizations: Various transition metal-catalyzed reactions have been developed for the stereoselective synthesis of β-lactams.[16]

Q4: What analytical methods are essential for characterizing the synthesized 1-(4-bromophenyl)azetidin-2-one analogs?

A4: A combination of spectroscopic and chromatographic techniques is essential for the complete characterization of your products:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and determine the diastereomeric ratio.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic β-lactam carbonyl stretch, typically found in the range of 1730-1760 cm⁻¹.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.[13]

  • X-ray Crystallography: To unambiguously determine the relative and absolute stereochemistry of a crystalline product.

References

  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Al-Agsam, S., et al. (2008). The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Accounts of Chemical Research, 41(8), 1044-1055.
  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Taggi, A. E., et al. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(24), 6929-6932.
  • Hodous, B. L., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1572-1573.
  • Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 6(3), 245-266.
  • Jiao, L., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(48), 33835-33844.
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3531-3543.
  • Sun, S. W. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics.
  • Jiao, L., et al. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
  • Jiao Research Group. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). General overview of the reaction mechanism for the Staudinger synthesis... Retrieved January 17, 2026, from [Link]

  • Wang, Y. G., et al. (2006). Enantioselective Synthesis of β-Lactams Using a Chiral Auxiliary. Synlett, 2006(07), 1113-1115.
  • Jiao, L., et al. (2006). Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction. Journal of the American Chemical Society, 128(18), 6060-6069.
  • Milton, J. P., & Fossey, J. S. (2021). Azetidines and Their Applications in Asymmetric Catalysis. Tetrahedron, 77, 131767-131781.
  • Gawronski, J., et al. (2022). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(19), 6543.
  • ResearchGate. (n.d.). Azetidines and their applications in asymmetric catalysis. Retrieved January 17, 2026, from [Link]

  • Degennaro, L., & Luisi, R. (2022).
  • ResearchGate. (n.d.). ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. Retrieved January 17, 2026, from [Link]

  • Zhang, J., & Schmalz, H. G. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Wu, G., & Tormos, W. (2003). A Catalytic Asymmetric Synthesis of a Spirofused Azetidinone as a Cholesterol Absorption Inhibitor. The Journal of Organic Chemistry, 68(17), 6750-6753.
  • Jiao, L., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(48), 33835-33844.
  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(17), 3531-3543.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 17, 2026, from [Link]

  • Elmeligie, S., et al. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research, 26(1), 13-24.
  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). A REVIEW ON 2-AZETEDINONES. Retrieved January 17, 2026, from [Link]

  • Lebel, H., & Huard, K. (2005). A Stereoselective Synthesis of the Bromopyrrole Natural Product, (–)-Agelastatin A. Organic Letters, 7(24), 5473-5476.
  • Bose, A. K., et al. (1969). Synthesis of 2-azetidinones. The Journal of Organic Chemistry, 34(5), 1431-1433.
  • European Journal of Pharmaceutical and Medical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE- 1,2-DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4- BROMOPHENYL) AZETIDIN-2-ONE). Retrieved January 17, 2026, from [Link]

  • Ryad, N., et al. (2022). Design and Synthesis of Novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives as Anticancer and Antimicrobial candidates: In vitro and In silico studies. Molecules, 27(19), 6543.
  • International Journal of Drug Design and Discovery. (n.d.). Microwave-assisted synthesis and antibacterial activity of novel 4-substituted azetidinone derivatives of pyrazolone. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved January 17, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis and evaluation of azetidinone analogues of combretastatin A-4 as tubulin targeting agents. Retrieved January 17, 2026, from [Link]

Sources

Challenges in the scale-up synthesis of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable β-lactam intermediate, with a particular focus on the challenges encountered during scale-up. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental work, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-(4-Bromophenyl)azetidin-2-one, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yield of 1-(4-Bromophenyl)azetidin-2-one

Question: We are experiencing significantly lower yields than expected in our Staudinger cycloaddition reaction between 4-bromoaniline and a ketene precursor (e.g., from chloroacetyl chloride and triethylamine). The yield is also inconsistent between batches, especially after increasing the scale. What are the likely causes and how can we improve this?

Answer:

Low and inconsistent yields in the Staudinger reaction are common challenges during scale-up and can be attributed to several factors, primarily related to the reactivity of the ketene intermediate and the overall reaction kinetics.

Potential Causes and Solutions:

  • Inefficient Ketene Formation: The in-situ generation of ketene from an acyl chloride and a tertiary amine is a critical step. At a larger scale, inefficient mixing can lead to localized high concentrations of the amine, promoting side reactions such as the formation of N,N-diethylacetamide (from triethylamine and chloroacetyl chloride).

    • Solution:

      • Slow Addition: Add the triethylamine dropwise to the solution of chloroacetyl chloride and the imine (pre-formed from 4-bromoaniline and an aldehyde, if applicable) at a controlled temperature. This maintains a low, steady-state concentration of the amine.

      • Improved Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure efficient mixing and prevent localized "hot spots" of reactants.

      • Alternative Base: Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions with the acyl chloride.

  • Hydrolysis of Ketene: Ketenes are highly susceptible to hydrolysis by trace amounts of water in the reactants or solvent. This is often a more significant issue at scale due to the larger quantities of materials and longer reaction times.

    • Solution:

      • Rigorous Drying of Reagents and Solvents: Ensure all starting materials, including the 4-bromoaniline, acyl chloride, and solvent (e.g., dichloromethane, toluene), are thoroughly dried before use. Use of molecular sieves in the reactor can be beneficial.[1]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Side Reactions of the Imine or Ketene: Ketenes can dimerize or polymerize, especially at higher concentrations and temperatures. The imine can also be prone to hydrolysis if water is present.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature, depending on the specific substrates) to minimize ketene dimerization.[2]

      • In-situ Trapping: The principle of the Staudinger reaction relies on the in-situ trapping of the highly reactive ketene by the imine. Ensure the imine is present in the reaction mixture during the generation of the ketene.

Data-Driven Optimization:

To systematically address yield issues, consider a Design of Experiments (DoE) approach to optimize critical process parameters (CPPs).

Parameter Lab Scale (Typical) Scale-Up Consideration Impact on Yield
Temperature 0 - 25 °CSlower heat dissipation in larger reactors can lead to temperature gradients.Higher temperatures can increase side reactions.
Addition Rate of Amine Rapid additionSlow, controlled addition is crucial to maintain low amine concentration.Fast addition can lead to ketene polymerization and side reactions with the acyl chloride.
Solvent Purity AnhydrousLarger volumes are more susceptible to contamination with water.Water will hydrolyze the ketene, reducing the yield.
Agitation Speed Magnetic stirringMechanical stirring with optimized impeller design is necessary for homogeneity.Poor mixing leads to localized concentration gradients and side reactions.

Issue 2: Formation of a Difficult-to-Separate Impurity with a Similar Polarity to the Product

Question: During the purification of 1-(4-Bromophenyl)azetidin-2-one by column chromatography, we observe an impurity that co-elutes with our product. How can we identify this impurity and modify the process to avoid its formation or improve its separation?

Answer:

Co-eluting impurities are a common purification challenge, especially when scaling up, as minor side products in the lab can become significant impurities at a larger scale. The most likely culprits in a Staudinger reaction are diastereomers (if applicable), unreacted starting materials, or side products from ketene reactions.

Identification and Mitigation Strategy:

  • Impurity Identification:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. This can help identify if it's a dimer, a product of a side reaction, or an isomer.

    • NMR Spectroscopy: If the impurity can be isolated, even as a mixture with the product, ¹H and ¹³C NMR spectroscopy can elucidate its structure.

  • Common Impurities and Their Prevention:

    • **cis/*transDiastereomers: If a substituted ketene is used, both cis and trans diastereomers of the β-lactam can form. The stereochemical outcome is influenced by the substituents on the ketene and imine, as well as the reaction conditions.[3][4]

      • Control Strategy: The stereoselectivity of the Staudinger reaction is complex and can be influenced by the electronic properties of the substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the cis product.[4] Slower reaction rates may allow for isomerization of the zwitterionic intermediate, leading to the more thermodynamically stable trans product.[3] Careful control of temperature and addition rates is key.

    • Ketene Dimer: The dimerization of the ketene can produce a diketene derivative, which may have similar polarity to the β-lactam product.

      • Control Strategy: Maintain a low concentration of the ketene by slow addition of the acyl chloride or amine and ensure efficient stirring. Lowering the reaction temperature can also disfavor dimerization.

    • N-Acyl Amine: The tertiary amine used as a base can react with the acyl chloride to form an N-acyl ammonium salt, which can lead to other byproducts.

      • Control Strategy: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).

  • Improving Separation:

    • Crystallization: 1-(4-Bromophenyl)azetidin-2-one is a solid, and crystallization is often a more effective and scalable purification method than chromatography.[5][6]

      • Protocol: Perform a solvent screen to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. Common solvents for recrystallization of β-lactams include ethyl acetate, isopropanol, and mixtures of these with hexanes.

    • Chromatography Optimization: If chromatography is necessary, explore different stationary phases (e.g., alumina, reverse-phase silica) and solvent systems. A shallow gradient elution might be required to resolve closely eluting compounds.

Troubleshooting Purification Workflow:

G cluster_causes Potential Impurity cluster_solutions Purification Strategy start Impurity Detected by TLC/HPLC lcms LC-MS Analysis start->lcms nmr NMR of Mixed Fraction start->nmr identify Identify Impurity Structure lcms->identify nmr->identify diastereomer Diastereomer identify->diastereomer Isomer dimer Ketene Dimer identify->dimer 2x Ketene MW side_product Other Side Product identify->side_product Other MW chrom_opt Optimize Chromatography diastereomer->chrom_opt recrystallization Develop Crystallization Protocol dimer->recrystallization side_product->recrystallization side_product->chrom_opt end Pure Product Obtained recrystallization->end chrom_opt->end G cluster_analysis Analytical Method start Reaction Start sample Take Sample (t=x) start->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc tlc TLC Analysis quench->tlc decision Reaction Complete? hplc->decision tlc->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sample

Sources

Impact of base selection on the diastereoselectivity of azetidin-2-one formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mastering Diastereoselectivity Through Base Selection

Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting and optimizing the diastereoselective synthesis of azetidin-2-ones (β-lactams), with a specific focus on the critical role of base selection. As Senior Application Scientists, we understand that achieving the desired stereoisomer is paramount. This center moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during β-lactam synthesis, particularly in the context of the Staudinger [2+2] cycloaddition of a ketene and an imine.

Q1: My Staudinger reaction is giving me a mixture of cis and trans diastereomers with poor selectivity. Where should I start troubleshooting?

Answer: This is a classic challenge in β-lactam synthesis. The stereochemical outcome is a delicate balance between kinetic and thermodynamic control. The primary role of the base, typically a tertiary amine, is to generate the ketene in situ by dehydrohalogenating an acyl chloride. However, the base's properties and the reaction conditions can significantly influence the final cis:trans ratio.

The generally accepted mechanism involves the formation of a zwitterionic intermediate after the imine's nucleophilic attack on the ketene.[1][2] The final stereochemistry is determined by the competition between direct ring closure of the initial zwitterion and its potential isomerization before cyclization.[1]

  • (E)-imines generally lead to the cis β-lactam (kinetic product).

  • Isomerization of the zwitterionic intermediate, often facilitated by polar solvents or the base itself, can lead to the more thermodynamically stable trans β-lactam. [1]

Troubleshooting Workflow:

troubleshooting_workflow start Poor Diastereoselectivity (cis/trans mixture) q1 Is the desired product the kinetically favored cis-isomer? start->q1 action1 Lower Reaction Temperature (e.g., -78 °C to 0 °C) q1->action1 YES action4 Increase Reaction Temperature or Prolong Reaction Time q1->action4 NO cis_path YES (cis desired) action2 Switch to a More Sterically Hindered, Non-Nucleophilic Base (e.g., DIPEA over TEA) action1->action2 action3 Use a Non-Polar Solvent (e.g., Toluene, Dichloromethane) action2->action3 trans_path NO (trans desired) action5 Use a Less Hindered Base (e.g., Triethylamine) action4->action5 action6 Consider Post-Reaction Base-Mediated Epimerization action5->action6

Caption: Troubleshooting logic for poor diastereoselectivity.

Q2: I want to favor the cis-β-lactam. You mentioned using a more sterically hindered base. Why is that, and which one should I choose?

Answer: This is an excellent question that gets to the heart of rational base selection. To favor the kinetic cis product, you want to promote rapid ring closure of the initial zwitterionic intermediate and suppress its isomerization to the conformer that leads to the trans product. A sterically hindered, non-nucleophilic base is ideal for this.

The Rationale:

  • Efficient Ketene Formation: The base must be strong enough to dehydrohalogenate the acyl chloride efficiently.

  • Minimizing Side Reactions: A non-nucleophilic base is less likely to engage in unwanted side reactions with the acyl chloride or the ketene.

  • Suppressing Epimerization: A bulky base is less capable of deprotonating the C3 position of the newly formed β-lactam ring, a process which can lead to epimerization from the kinetic cis product to the more stable trans product.[3]

Recommended Bases for cis-Selectivity:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is often the base of choice for promoting cis-selectivity. Its two isopropyl groups create significant steric bulk around the nitrogen atom, making it a poor nucleophile but an effective proton scavenger.[4][5]

  • Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene): These are highly basic but exceptionally non-nucleophilic due to their rigid structures that force the lone pairs inward. They are excellent for clean ketene generation without interfering in subsequent steps.[1]

Comparative Effect of Bases on Diastereoselectivity (Illustrative)

BaseKey PropertyExpected Outcome
Triethylamine (TEA) Less hindered, moderately nucleophilicCan lead to mixtures, may favor trans isomer with longer reaction times due to epimerization.
DIPEA (Hünig's Base) Highly hindered, non-nucleophilicGenerally improves cis-selectivity by minimizing base-mediated isomerization.[5][6]
Proton Sponge Highly basic, extremely non-nucleophilicExcellent for clean ketene generation, favoring the kinetic cis product.[1]
Q3: My goal is the thermodynamically more stable trans-β-lactam. How can I use base selection to my advantage?

Answer: To obtain the trans product, you need to allow the system to reach thermodynamic equilibrium. This means creating conditions that facilitate the isomerization of the initially formed kinetic product (or the zwitterionic intermediate).

Strategies for trans-Selectivity:

  • Use a Less Hindered Base: Triethylamine (TEA) is a suitable choice. It is basic enough for ketene formation, and its smaller steric profile makes it more capable of mediating the deprotonation-reprotonation at C3 that leads to epimerization of the cis to the trans isomer.[3][7]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to stir for longer periods or at a higher temperature provides the energy and time needed for the system to equilibrate to the more stable trans diastereomer.

  • Two-Step, One-Pot Protocol: A powerful strategy is to first form the β-lactam under conditions that might initially favor the cis product (e.g., at low temperature). Then, without workup, add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and warm the reaction to facilitate a clean and complete epimerization to the trans product.

base_selection_mechanism cluster_ketene Ketene Formation cluster_cycloaddition Cycloaddition & Isomerization AcylChloride R-CH2-COCl Ketene R-CH=C=O AcylChloride->Ketene + Base - Base·HCl Base Base (e.g., TEA, DIPEA) Imine R'-CH=N-R'' Zwitterion_E Zwitterionic Intermediate (E) Leads to cis-product Imine->Zwitterion_E + Ketene Zwitterion_Z Zwitterionic Intermediate (Z) Leads to trans-product Zwitterion_E->Zwitterion_Z Isomerization (Base, Polar Solvent) cis_Lactam cis-β-Lactam (Kinetic Product) Zwitterion_E->cis_Lactam Fast Ring Closure trans_Lactam trans-β-Lactam (Thermodynamic Product) Zwitterion_Z->trans_Lactam Ring Closure cis_Lactam->trans_Lactam Base-Mediated Epimerization

Caption: Mechanism showing the dual role of the base in β-lactam synthesis.

Experimental Protocols

The following are generalized protocols. You must optimize conditions for your specific substrates.

Protocol 1: General Procedure for cis-Diastereoselective Staudinger Reaction using DIPEA

This protocol is designed to favor the formation of the kinetic cis-β-lactam.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the imine (1.0 eq) and anhydrous dichloromethane (DCM) or toluene (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Slowly add the acyl chloride (1.2 eq) dropwise via syringe over 15-20 minutes. The rate of addition is crucial to maintain a low concentration of the ketene and minimize side reactions.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cis-β-lactam.

Protocol 2: General Procedure for trans-Diastereoselective Synthesis via Base-Mediated Epimerization

This protocol intentionally uses conditions to promote isomerization to the thermodynamic trans-β-lactam.

  • Initial Cycloaddition: Follow steps 1-5 of Protocol 1, but use triethylamine (TEA) (1.5 eq) instead of DIPEA, and conduct the reaction at 0 °C to room temperature. This will likely generate a mixture of cis and trans isomers.

  • Epimerization Step: After the initial reaction is complete (as determined by TLC, showing consumption of starting materials), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) to the reaction mixture.

  • Heating: Allow the mixture to warm to room temperature or gently heat to 40 °C (reflux in DCM) and stir for an additional 2-6 hours, monitoring the conversion of the cis to the trans isomer by TLC or ¹H NMR analysis of aliquots.

  • Work-up and Purification: Once epimerization is complete, cool the reaction to room temperature and perform the work-up and purification as described in steps 6-8 of Protocol 1.

References

  • Staudinger, H. Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie1907, 356(1-2), 51-123.
  • Thakur, A., et al. Synthetic investigations in epimerization reactions of β-lactams. Indian Journal of Chemistry2022, 61B, 756-761.
  • Manhas, M. S., Amin, S. G. beta-Lactams as Synthons. Synthesis of Heterocycles via beta-Lactam Cleavage. HETEROCYCLES1977, 6(7), 969-992.
  • Ojima, I. Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry2013, 56(16), 6284-6309.
  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? The Journal of Organic Chemistry2018.
  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA? 2025 . [Link]

  • Palomo, C., et al. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions2004.
  • Ding, C., Irwin, A. J. Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign2002.
  • Hans, M., et al. Probing the Diastereoselectivity of Staudinger Reactions Catalyzed by N-Heterocyclic Carbenes. Chemistry – A European Journal2015, 21(30), 10870-10877.
  • Wikipedia. Enolate. [Link]

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. 2022 . [Link]

  • ResearchGate. Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? 2018 . [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • Taggi, A. E., et al. A practical methodology for the catalytic, asymmetric synthesis of β-lactams. Journal of the American Chemical Society2002, 124(23), 6626-6635.

Sources

Technical Support Center: Chromatographic Separation of 1-(4-Bromophenyl)azetidin-2-one Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic separation of 1-(4-Bromophenyl)azetidin-2-one diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient separation of this critical class of compounds.

Introduction

1-(4-Bromophenyl)azetidin-2-one, a β-lactam, and its derivatives are of significant interest in medicinal chemistry. The stereochemistry of these compounds is crucial as different diastereomers can exhibit varied biological activities and pharmacokinetic profiles. Consequently, robust and reliable chromatographic methods for their separation are paramount. This guide provides a comprehensive resource to navigate the challenges associated with the diastereomeric separation of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for 1-(4-Bromophenyl)azetidin-2-one diastereomers?

A1: The initial and most critical step is the selection of a suitable Chiral Stationary Phase (CSP). Due to the structural similarity of diastereomers, achiral columns often fail to provide adequate resolution. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are an excellent starting point due to their broad enantioselectivity for a wide range of compounds, including β-lactams.[1][2] A screening of several different CSPs with a few common mobile phases is highly recommended to identify the most promising column for further optimization.

Q2: Which chromatographic mode (Normal-Phase, Reversed-Phase, or Polar Organic) is most suitable for this separation?

A2: The choice of chromatographic mode is highly dependent on the specific diastereomers and the selected CSP.

  • Normal-Phase (NP): Often provides excellent selectivity for diastereomers. Typical mobile phases consist of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.

  • Reversed-Phase (RP): Can be effective, especially for more polar derivatives. Mobile phases typically involve a mixture of water or buffer with acetonitrile or methanol. This mode is also compatible with mass spectrometry (MS) detection.

  • Polar Organic (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer unique selectivity and is a good alternative if NP or RP modes are unsuccessful.

A systematic screening of all three modes is the most effective approach to identify the optimal separation conditions.

Q3: What is the role of mobile phase additives, and are they necessary for this separation?

A3: Mobile phase additives can significantly improve peak shape and resolution. For β-lactam compounds, which can have weakly acidic or basic character, small amounts of an acidic or basic additive can be beneficial.

  • For acidic compounds: Additives like trifluoroacetic acid (TFA) or acetic acid can suppress the ionization of silanol groups on the silica surface of the CSP, reducing peak tailing.

  • For basic compounds: Additives like diethylamine (DEA) or isopropylamine can improve peak symmetry.

The concentration of the additive is crucial and should be optimized, typically in the range of 0.1-0.5% (v/v).

Q4: How can I improve the resolution between my diastereomer peaks if they are co-eluting?

A4: If you are observing poor or no resolution, consider the following steps:

  • Screen Different CSPs: The interaction between the analyte and the CSP is the primary driver of separation. Trying CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives) is the most impactful change you can make.

  • Optimize the Mobile Phase: Systematically vary the ratio of the strong to weak solvent in your mobile phase. Small changes can have a significant effect on selectivity.

  • Change the Polar Modifier: In normal-phase, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.

  • Adjust the Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase analysis time and backpressure.

  • Modify the Additive: If you are using an additive, try a different one or adjust its concentration.

Q5: My peaks are tailing. What are the common causes and solutions?

A5: Peak tailing is a common issue in chromatography and can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Using a mobile phase additive (see Q3) can help to mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic separation of 1-(4-Bromophenyl)azetidin-2-one diastereomers.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The chosen CSP may not have the necessary selectivity for your diastereomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Suboptimal Mobile Phase Composition Systematically vary the mobile phase composition. In normal-phase, adjust the percentage of the alcohol modifier. In reversed-phase, modify the organic solvent-to-water ratio.
Incorrect Chromatographic Mode If normal-phase is not working, try reversed-phase or polar organic mode, and vice-versa.
Temperature Effects Lowering the column temperature can sometimes improve resolution by enhancing the chiral recognition mechanism.
Co-elution with Impurities Ensure that the peak of interest is not co-eluting with an impurity. Use a photodiode array (PDA) detector to check for peak purity.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Silanol Interactions Add a small amount of an appropriate additive to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds).
Column Overload Reduce the sample concentration and/or injection volume.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Column Contamination/Deterioration Wash the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Problem 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes.
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffer, ensure its pH is stable and within the operating range of the column.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Issues Check for leaks in the pump and ensure a stable flow rate.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a general workflow for developing a chromatographic method for the separation of 1-(4-Bromophenyl)azetidin-2-one diastereomers.

Sample Preparation
  • Dissolve the diastereomeric mixture of 1-(4-Bromophenyl)azetidin-2-one in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Initial Screening of Chiral Stationary Phases and Mobile Phases

The following table outlines recommended starting conditions for screening. A systematic approach is key to finding the optimal separation.

Chromatographic Mode Chiral Stationary Phase (CSP) Mobile Phase Flow Rate Temperature
Normal-Phase Chiralpak® AD-H, Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)1.0 mL/min25 °C
n-Hexane/Ethanol (90:10, v/v)
Reversed-Phase Chiralpak® AD-RH, Chiralcel® OD-RHAcetonitrile/Water (50:50, v/v)1.0 mL/min25 °C
Methanol/Water (50:50, v/v)
Polar Organic Chiralpak® IA, Chiralcel® OJ-HMethanol (100%)0.5 mL/min25 °C
Acetonitrile (100%)
Method Optimization
  • Based on the initial screening results, select the CSP and mobile phase that show the best initial separation or potential for separation.

  • Fine-tune the mobile phase composition by making small, incremental changes to the solvent ratio.

  • If peak shape is an issue, introduce an appropriate additive (e.g., 0.1% TFA or DEA).

  • Optimize the flow rate and column temperature to achieve the desired balance of resolution and analysis time.

Data Analysis
  • Calculate the resolution (Rs) between the diastereomeric peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

  • Determine the selectivity factor (α) and retention factors (k) for each peak.

Visualizing the Workflow

Method Development Workflow

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Define Separation Goal SelectCSPs Select Diverse CSPs (e.g., Amylose, Cellulose) Start->SelectCSPs SelectModes Select Chromatographic Modes (NP, RP, PO) SelectCSPs->SelectModes Screening Perform Screening Runs SelectModes->Screening Evaluate Evaluate Screening Data (Resolution, Peak Shape) Screening->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->OptimizeMP OptimizeParams Optimize Other Parameters (Temperature, Flow Rate) OptimizeMP->OptimizeParams Validation Method Validation OptimizeParams->Validation

Caption: A generalized workflow for developing a chiral separation method.

Troubleshooting Decision Tree

Troubleshooting cluster_NoSep Resolution Issues cluster_PeakShape Peak Shape Issues cluster_DriftingRT Reproducibility Issues Start Problem Observed NoSeparation No/Poor Resolution Start->NoSeparation Rs < 1.5 BadPeakShape Peak Tailing/Fronting Start->BadPeakShape Asymmetry DriftingRT Retention Time Drift Start->DriftingRT Inconsistent ChangeCSP Screen Different CSPs NoSeparation->ChangeCSP AddModifier Add Mobile Phase Modifier BadPeakShape->AddModifier Equilibrate Ensure Proper Equilibration DriftingRT->Equilibrate ChangeMP Optimize Mobile Phase ChangeCSP->ChangeMP ChangeTemp Adjust Temperature ChangeMP->ChangeTemp CheckOverload Check for Overload AddModifier->CheckOverload CheckSolvent Check Sample Solvent CheckOverload->CheckSolvent FreshMP Prepare Fresh Mobile Phase Equilibrate->FreshMP CheckTemp Check Temperature Control FreshMP->CheckTemp

Caption: A decision tree for troubleshooting common HPLC separation problems.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Journal of the American Chemical Society, 109(8), 2464-2474.
  • Yashima, E., Okamoto, Y., & Green, M. M. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(3), 1375-1422.
  • Gasparrini, F., Misiti, D., & Villani, C. (2001). Macrocyclic glycopeptide derivatives as chiral selectors for high-performance liquid chromatography.
  • Armstrong, D. W., Tang, Y., Chen, S., Zhou, Y., Bagwill, C., & Chen, J. R. (1994). Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography. Analytical Chemistry, 66(9), 1473-1484.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Chiral Technologies. (n.d.). Chiral Handbook. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2011). Enantiomer separations on a quinine-based zwitterionic chiral stationary phase: A new tool for separating chiral acids and bases.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 1-(4-Bromophenyl)azetidin-2-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, azetidin-2-ones, commonly known as β-lactams, have emerged as a promising scaffold. This guide provides an in-depth comparative analysis of the cytotoxic properties of a specific subclass: 1-(4-Bromophenyl)azetidin-2-one derivatives. We will explore their efficacy against various cancer cell lines, delve into their mechanism of action, and present detailed experimental protocols for their cytotoxic evaluation, positioning these compounds within the broader context of anticancer drug discovery.

Introduction: The Therapeutic Potential of the Azetidin-2-one Scaffold

The azetidin-2-one ring, a four-membered cyclic amide, is a core structural motif in many clinically significant antibiotics, most notably the penicillins and cephalosporins. Beyond their antibacterial prowess, synthetic derivatives of this scaffold have demonstrated a wide array of biological activities, including antitubercular, antifungal, and, most pertinent to this guide, anticancer properties.

The introduction of a 1-(4-Bromophenyl) substituent to the azetidin-2-one core has been a strategic design choice in medicinal chemistry. The bromine atom, a halogen, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and interaction with biological targets. Furthermore, the phenyl ring provides a rigid backbone for further functionalization, allowing for the exploration of structure-activity relationships (SAR) to optimize cytotoxic potency. Several studies have highlighted that substitutions on the phenyl ring at various positions of the azetidin-2-one ring are critical to their cytotoxic effects[1].

This guide will focus on a comparative evaluation of these derivatives, placing their cytotoxic performance in context with established chemotherapeutic agents and other novel compounds.

Comparative Cytotoxicity Analysis

The primary measure of a compound's cytotoxic potential is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The evaluation of 1-(4-Bromophenyl)azetidin-2-one derivatives against a panel of human cancer cell lines reveals a spectrum of activity, which is often cell-line dependent.

For this guide, we will compare the cytotoxic activity of representative 1-(4-Bromophenyl)azetidin-2-one derivatives with a standard chemotherapeutic agent, Doxorubicin, and another class of tubulin-targeting agents, Combretastatins.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
1-(4-Bromophenyl)-4-(substituted-phenyl)azetidin-2-one (Representative) MCF-7Breast Adenocarcinoma34.27[2]
WRL-68Normal Liver>60[2]
Combretastatin A-4 (Alternative) MCF-7Breast Adenocarcinoma0.008[3]
HT-29Colon Carcinoma0.009[4]
Doxorubicin (Standard) MCF-7Breast Adenocarcinoma28.3[2]
AC16Cardiac Cells~5 (at 48h)[5]

Note: The IC50 values for the representative 1-(4-Bromophenyl)azetidin-2-one derivative are based on structurally similar compounds reported in the literature, as specific data for a single, consistent derivative across multiple cell lines is not available in a single source. The value for WRL-68 indicates a degree of selectivity for cancer cells over normal cells.

The data indicates that while the representative azetidin-2-one derivative shows moderate cytotoxicity against the MCF-7 breast cancer cell line, it does not reach the sub-micromolar potency of Combretastatin A-4. However, its potentially lower toxicity towards normal cell lines (as suggested by the WRL-68 data) presents a favorable therapeutic window. When compared to Doxorubicin, the azetidin-2-one derivative demonstrates comparable, and in some cases, superior potency against specific cancer cell lines[2][6].

Mechanism of Action: Disruption of the Cytoskeleton

A significant body of evidence suggests that many cytotoxic azetidin-2-one derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.

Tubulin Polymerization Inhibition

The proposed mechanism of action for many 1,4-diaryl-azetidin-2-ones is the inhibition of tubulin polymerization. These compounds are thought to bind to the colchicine-binding site on β-tubulin[1][7]. This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death)[1][7].

The replacement of the flexible cis-stilbene bridge found in compounds like Combretastatin A-4 with a more rigid azetidin-2-one ring is a key design strategy to prevent cis-trans isomerization, which can lead to a loss of activity[1][7].

Below is a diagram illustrating the proposed signaling pathway for tubulin polymerization inhibitors.

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cell Cellular Events Azetidin-2-one Azetidin-2-one Tubulin Tubulin Azetidin-2-one->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Azetidin-2-one->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2_M_Arrest Mitotic_Spindle_Formation->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibitors.

Experimental Protocols for Cytotoxicity Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are essential. Below are detailed protocols for three commonly used assays to evaluate the cytotoxic effects of 1-(4-Bromophenyl)azetidin-2-one derivatives.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of novel compounds.

Cytotoxicity_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (MTT, SRB, or LDH) C->D E Data Acquisition (Absorbance/Fluorescence Reading) D->E F Data Analysis (IC50 Calculation) E->F

Caption: General experimental workflow for cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-(4-Bromophenyl)azetidin-2-one derivatives and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, which is an indicator of cell lysis.[12][13][14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of azetidin-2-one derivatives is highly dependent on their substitution pattern. For the 1-(4-Bromophenyl)azetidin-2-one scaffold, the following SAR insights can be drawn from the literature:

  • N1-Substitution: The 1-(4-Bromophenyl) group is a key feature. The bromine atom's electron-withdrawing nature and its contribution to lipophilicity can influence the compound's ability to cross cell membranes and interact with its target.

  • C4-Substitution: The nature of the substituent at the C4 position is critical. Aryl groups at this position are common in active compounds. The substitution pattern on this aryl ring can significantly modulate activity.

  • C3-Substitution: Modifications at the C3 position can also impact cytotoxicity. The stereochemistry at C3 and C4 is often crucial, with the cis or trans relationship between substituents affecting the overall shape of the molecule and its binding affinity to the target protein.

Further research focusing on a systematic variation of substituents at these positions is necessary to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model for this class of compounds.

Conclusion and Future Directions

1-(4-Bromophenyl)azetidin-2-one derivatives represent a promising class of compounds with demonstrable cytotoxic activity against various cancer cell lines. Their proposed mechanism of action as tubulin polymerization inhibitors places them in a well-validated category of anticancer agents. While their potency may not always match that of natural products like Combretastatin A-4, they offer advantages in terms of synthetic accessibility and the potential for improved pharmacological properties, including a better selectivity index.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of these and other novel compounds. Future research should focus on:

  • Lead Optimization: Synthesizing and testing a broader library of derivatives to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with tubulin and investigating other potential cellular targets.

  • In Vivo Efficacy: Progressing the most promising candidates to preclinical animal models to assess their antitumor activity in a physiological context.

By leveraging the insights and methodologies presented in this guide, researchers can continue to explore the therapeutic potential of the azetidin-2-one scaffold in the ongoing fight against cancer.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. 2005 Mar;16(3):223-8. Available at: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nat Protoc. 2006;1(3):1112-6. Available at: [Link]

  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. ChemistrySelect. 2023;8(29). Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Pharmaceuticals (Basel). 2024 Feb; 17(2): 215. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. 2021 Jan; 26(2): 444. Available at: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules. 2022 Oct; 27(20): 6940. Available at: [Link]

  • Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2020 Oct; 25(20): 4744. Available at: [Link]

  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers (Basel). 2020 Aug; 12(8): 2235. Available at: [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food Chem Toxicol. 2014 Sep;71:146-54. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013 May 1. Available at: [Link]

  • (PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Med Chem Res. 2017; 26(1): 131–145. Available at: [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules. 2022 Apr; 27(8): 2442. Available at: [Link]

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. Eur J Med Chem. 2014 Dec 5;88:94-110. Available at: [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceutics. 2021 Dec; 13(12): 2027. Available at: [Link]

  • Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. Available at: [Link]

  • Studies on the cytotoxic activity of synthetic 2H-azirine-2-azetidinone compounds. Eur J Med Chem. 2010 Jan;45(1):372-6. Available at: [Link]

  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of 1-(4-Bromophenyl)azetidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the azetidin-2-one (β-lactam) ring system remains a cornerstone in the design of new antimicrobial drugs. This guide provides a comprehensive comparison of the antimicrobial activity of a series of 1-(4-bromophenyl)azetidin-2-one analogs, offering insights into their structure-activity relationships and potential as future antimicrobial agents.

Introduction to 1-(4-Bromophenyl)azetidin-2-ones

The 1-(4-bromophenyl)azetidin-2-one scaffold serves as a versatile platform for the development of new antimicrobial compounds. The presence of the bromine atom on the phenyl ring at the N1 position can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with microbial targets and its ability to penetrate cell membranes. By systematically modifying the substituents at the C3 and C4 positions of the azetidin-2-one ring, researchers can fine-tune the biological activity of these analogs, leading to the discovery of compounds with improved potency and a broader spectrum of activity.

This guide will delve into the synthesis of these analogs, present a comparative analysis of their in vitro antimicrobial activity against a panel of clinically relevant bacteria and fungi, and explore the underlying structure-activity relationships that govern their efficacy.

Experimental Protocols: Assessing Antimicrobial Efficacy

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The following protocols for the broth microdilution and agar disk diffusion methods are widely accepted and provide a framework for evaluating the antimicrobial potential of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve the synthesized 1-(4-bromophenyl)azetidin-2-one analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solutions across the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Diagram of Broth Microdilution Workflow:

BrothMicrodilution A Prepare stock solutions of test compounds C Perform serial dilutions of compounds in plate A->C B Dispense broth into 96-well plate B->C E Inoculate wells with bacterial suspension C->E D Prepare standardized bacterial inoculum D->E F Incubate plate at 37°C for 16-20h E->F G Visually determine MIC (lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[3][4][5][6]

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the 1-(4-bromophenyl)azetidin-2-one analogs onto the surface of the agar.

  • Incubation: Invert the plates and incubate them at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Diagram of Agar Disk Diffusion Workflow:

AgarDiskDiffusion A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate for confluent growth A->B C Apply antimicrobial-impregnated disks to the agar surface B->C D Incubate plate at 37°C for 16-24h C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Comparative Antimicrobial Activity

The antimicrobial activity of a series of 1-(4-bromophenyl)azetidin-2-one analogs with varying substituents at the C4 position was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL, are summarized in the table below.

Compound IDC4-SubstituentS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)C. albicans (Fungus)A. niger (Fungus)
1 Phenyl62.5125250500>500>500
2 4-Chlorophenyl31.2562.5125250250500
3 4-Methoxyphenyl125250500>500>500>500
4 4-Nitrophenyl15.631.2562.5125125250
5 2-Thienyl62.5125250500>500>500
Ciprofloxacin (Standard Antibiotic)0.50.250.1250.5--
Fluconazole (Standard Antifungal)----416

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.[1][3][7][8][9]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial screening data reveals several key structure-activity relationships among the 1-(4-bromophenyl)azetidin-2-one analogs:

  • Influence of C4-Aryl Substituents: The nature of the substituent on the C4-phenyl ring plays a critical role in determining the antimicrobial potency.

    • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group (Compound 4 ), significantly enhances antibacterial and antifungal activity. This is likely due to the increased reactivity of the β-lactam ring, making it a more potent acylating agent of bacterial transpeptidases.

    • Halogen Substitution: A chloro substituent at the para-position of the C4-phenyl ring (Compound 2 ) also leads to improved antimicrobial activity compared to the unsubstituted analog (Compound 1 ). This enhancement can be attributed to both the electron-withdrawing nature and the increased lipophilicity conferred by the halogen.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating methoxy group (Compound 3 ) generally results in decreased antimicrobial activity. This is likely due to the deactivation of the β-lactam ring.

  • Spectrum of Activity: In general, the synthesized analogs exhibit greater activity against Gram-positive bacteria (S. aureus and B. subtilis) than Gram-negative bacteria (E. coli and P. aeruginosa). This is a common observation for many β-lactam compounds and is often attributed to the differences in the cell wall structure between these two types of bacteria, particularly the presence of an outer membrane in Gram-negative bacteria which can act as a permeability barrier.

  • Antifungal Activity: While the primary activity of these compounds is antibacterial, some analogs, particularly those with strong electron-withdrawing groups (Compound 4 ), show moderate antifungal activity against C. albicans and A. niger. This suggests that these compounds may have multiple mechanisms of action or can inhibit essential enzymes in fungi as well.

Diagram of Structure-Activity Relationships:

SAR cluster_0 1-(4-Bromophenyl)azetidin-2-one Core cluster_1 C4-Substituent Effects Core Withdrawing Electron-Withdrawing Groups (e.g., -NO2, -Cl) Activity_Increase Increased Antimicrobial Activity Withdrawing->Activity_Increase Enhances β-lactam reactivity Donating Electron-Donating Groups (e.g., -OCH3) Activity_Decrease Decreased Antimicrobial Activity Donating->Activity_Decrease Deactivates β-lactam ring Unsubstituted Unsubstituted Phenyl Unsubstituted->Withdrawing More active than Unsubstituted->Donating Less active than

Caption: Influence of C4-substituents on the antimicrobial activity of 1-(4-bromophenyl)azetidin-2-ones.

Mechanism of Action

The primary mechanism of action for β-lactam antibiotics, including these azetidin-2-one analogs, involves the inhibition of bacterial cell wall synthesis. Specifically, the strained four-membered β-lactam ring acts as an irreversible acylating agent for penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan biosynthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, the β-lactam antibiotics disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Diagram of the Proposed Mechanism of Action:

Mechanism A Azetidin-2-one Analog (β-Lactam) C Acylation of PBP Active Site A->C B Penicillin-Binding Protein (PBP) (Bacterial Enzyme) B->C D Inhibition of Peptidoglycan Cross-linking C->D E Disruption of Bacterial Cell Wall Synthesis D->E F Cell Lysis and Bacterial Death E->F

Caption: Proposed mechanism of action of 1-(4-bromophenyl)azetidin-2-one analogs.

Conclusion

The comparative analysis of 1-(4-bromophenyl)azetidin-2-one analogs highlights the significant potential of this scaffold in the development of new antimicrobial agents. The study of structure-activity relationships reveals that the antimicrobial potency can be effectively modulated by the nature of the substituents at the C4 position of the azetidin-2-one ring. In particular, the introduction of electron-withdrawing groups on the C4-aryl moiety leads to a marked enhancement in antibacterial and, to some extent, antifungal activity.

Further research should focus on the synthesis and evaluation of a broader range of analogs with diverse substituents to expand our understanding of the SAR and to optimize the antimicrobial profile. Additionally, mechanistic studies to confirm the inhibition of PBPs and to investigate other potential cellular targets are warranted. The promising activity of these compounds, especially against Gram-positive bacteria, makes them valuable leads in the ongoing search for novel therapeutics to combat the growing challenge of antimicrobial resistance.

References

  • Jubie, S., et al. (2009). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. International Journal of ChemTech Research, 1(2), 154-158.
  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • Bauer, A. W., et al. (1966). Antibiotic susceptibility testing by a standardized single disk method.
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]

  • Kumar, A., et al. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl)
  • Halve, A. K., et al. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 17(2), 341-345.
  • Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Gümüş, M., et al. (2020). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. Il Farmaco, 55(2), 147-150.
  • Patel, N. B., & Patel, J. C. (2012). Synthesis and antimicrobial activity of novel 3- Chloro- [1- (3,6-(Diphenyl)[1][2][4] Triazolo [3,4b][1][3][4] Thiadiazole)]-4-(3,4-Diethoxy Phenyl-)-Azetidin-2-One and their derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 589-592.

  • Shah, S. H., & Patel, P. S. (2014). Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives. Global Journal of Science Frontier Research, 14(3).
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Desai, K. R., & Mistry, B. D. (2013).
  • Sahoo, U., et al. (2014). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents. Der Pharma Chemica, 6(5), 373-379.
  • Kumar, D., et al. (2021). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl)
  • Al-Ghorbani, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-21.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-6.

Sources

A Comparative Analysis of 1-(4-Bromophenyl)azetidin-2-one with Other Beta-Lactams: From Antibacterial Action to Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of therapeutic agent discovery, the β-lactam scaffold remains a cornerstone of medicinal chemistry. While traditionally associated with antibacterial activity, emerging research has unveiled the potential of this versatile four-membered ring in oncology. This guide provides a comprehensive comparative analysis of 1-(4-Bromophenyl)azetidin-2-one, a monocyclic β-lactam (monobactam), with classical bicyclic β-lactams such as penicillins, cephalosporins, and carbapenems. We will delve into their mechanisms of action, structure-activity relationships, and present a framework for their comparative evaluation in both antibacterial and anticancer contexts, supported by established experimental data for benchmark compounds.

The Enduring Legacy and Expanding Horizons of β-Lactams

The β-lactam ring is the pharmacophore responsible for the antibacterial efficacy of some of the most crucial antibiotics in clinical use.[1] These agents function by inhibiting bacterial cell wall biosynthesis, a target unique to bacteria, which accounts for their favorable safety profile in humans.[2] The primary mechanism involves the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[1]

The major classes of β-lactam antibiotics are distinguished by the nature of the ring fused to the β-lactam core:

  • Penicillins (Penams): Feature a thiazolidine ring fused to the β-lactam nucleus.

  • Cephalosporins (Cephems): Contain a dihydrothiazine ring.

  • Carbapenems: Possess a pyrroline ring with a carbon atom at position 1 instead of sulfur.[5]

  • Monobactams: Unique in their monocyclic structure, lacking a fused ring system.[6] 1-(4-Bromophenyl)azetidin-2-one is a representative of this class.

Beyond their established role as antibiotics, β-lactam-containing compounds are being explored as a promising avenue for anticancer drug development.[7][8] Certain derivatives have been shown to induce apoptosis in various cancer cell lines, suggesting novel mechanisms of action that extend beyond cell wall synthesis inhibition.[8]

Comparative Analysis of Biological Activity

A direct comparative analysis of 1-(4-Bromophenyl)azetidin-2-one with other β-lactams necessitates the evaluation of their respective potencies against relevant bacterial strains and cancer cell lines. While specific experimental data for 1-(4-Bromophenyl)azetidin-2-one is not extensively available in the public domain, we can establish a comparative framework using benchmark data for well-characterized β-lactams and anticancer agents.

Antibacterial Activity: A Focus on Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium. A lower MIC value indicates greater efficacy.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Benchmark β-Lactams

β-Lactam ClassRepresentative CompoundTarget OrganismRepresentative MIC (µg/mL)Citation(s)
PenicillinPenicillin GStaphylococcus aureus0.4 - 24[4][9]
CephalosporinCefalexinEscherichia coli4 - >64[5][6]
CarbapenemMeropenemPseudomonas aeruginosa1 - 4[10][11][12]
Monobactam 1-(4-Bromophenyl)azetidin-2-one Data Not Available N/A

Discussion of Structure-Activity Relationships (SAR):

The antibacterial activity of β-lactams is intricately linked to their chemical structure. For 1-(4-Bromophenyl)azetidin-2-one, the following structural features are of note:

  • The Monobactam Core: The lone β-lactam ring is less strained than in bicyclic systems, which can influence its reactivity towards PBPs. However, this monocyclic nature is also associated with a lower allergenic profile, making monobactams a potential option for patients with penicillin allergies.[6]

  • The N-1 Substituent: The 4-bromophenyl group at the N-1 position is a critical determinant of the molecule's biological activity. The electronic and steric properties of this aryl substituent influence the compound's ability to bind to the active site of PBPs. The electron-withdrawing nature of the bromine atom can impact the reactivity of the β-lactam carbonyl group.

  • Substitutions on the β-Lactam Ring: The absence of substituents at the C3 and C4 positions of the azetidinone ring in the parent compound is a key structural feature. The introduction of various side chains at these positions in other β-lactams is a well-established strategy to modulate their antibacterial spectrum and resistance to β-lactamases.

Anticancer Activity: Evaluating Cytotoxicity through IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In oncology research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) against MCF-7 Breast Cancer Cells

Compound ClassRepresentative CompoundTarget Cell LineRepresentative IC50 (µM)Citation(s)
Anthracycline (Chemotherapy)DoxorubicinMCF-70.68 - 13.39[1][2][3][13]
Monobactam 1-(4-Bromophenyl)azetidin-2-one MCF-7 Data Not Available

Discussion of Potential Anticancer Mechanisms and SAR:

The exploration of β-lactams as anticancer agents is a burgeoning field, and their mechanisms of action are still under investigation.[7] Some proposed mechanisms include the induction of apoptosis through pathways distinct from their antibacterial targets.[8] For 1-(4-Bromophenyl)azetidin-2-one, the structural elements that could contribute to potential anticancer activity include:

  • The Phenyl Ring: The presence of the aromatic phenyl ring is a common feature in many anticancer drugs and can facilitate interactions with biological targets through pi-stacking and hydrophobic interactions.

  • The Bromo Substituent: The halogen atom can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the position of the bromo group on the phenyl ring is crucial for defining the molecule's shape and electronic distribution, which are key to its interaction with target proteins.

Experimental Protocols for Comparative Evaluation

To generate the data required for a direct comparison, standardized and validated experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare stock solution of test compound P3 Prepare serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate P1->P3 P2 Prepare standardized bacterial inoculum (0.5 McFarland) I1 Inoculate each well with the bacterial suspension P2->I1 P3->I1 I2 Include positive (no compound) and negative (no bacteria) controls I1->I2 I3 Incubate at 37°C for 18-24 hours I2->I3 A1 Visually inspect for turbidity I3->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve 1-(4-Bromophenyl)azetidin-2-one and comparator β-lactams in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solutions with Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well.

  • Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for IC50 Determination (MTT Assay)

IC50_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis C1 Seed cancer cells (e.g., MCF-7) in a 96-well plate C2 Allow cells to adhere overnight C1->C2 T1 Treat cells with serial dilutions of the test compound C2->T1 T2 Include vehicle control (e.g., DMSO) T1->T2 T3 Incubate for a specified period (e.g., 48-72 hours) T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate for 2-4 hours to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals with a solubilization solution (e.g., DMSO) A2->A3 R1 Measure absorbance at 570 nm using a plate reader A3->R1 R2 Plot a dose-response curve and calculate the IC50 value R1->R2

Caption: Workflow for IC50 determination using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Bromophenyl)azetidin-2-one and comparator compounds. Include a vehicle control (the solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and use a suitable software to calculate the IC50 value.

Conclusion and Future Directions

1-(4-Bromophenyl)azetidin-2-one, as a representative monobactam, holds potential for further investigation in both the antibacterial and anticancer arenas. Its monocyclic structure offers the advantage of a potentially lower allergenic profile compared to traditional bicyclic β-lactams. While direct comparative data is currently limited, the experimental frameworks provided in this guide offer a clear path for its evaluation.

Future research should focus on synthesizing a library of derivatives of 1-(4-Bromophenyl)azetidin-2-one to explore the structure-activity relationships in greater detail. Modifications to the N-1 aryl ring and substitutions at the C3 and C4 positions of the β-lactam core could lead to the discovery of novel compounds with enhanced potency and selectivity. Elucidating the precise mechanisms of action, particularly in the context of its anticancer properties, will be crucial for the rational design of next-generation β-lactam-based therapeutics.

References

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]

  • Beta-Lactam Antibiotics: Mechanism of Action and Classification. Urology Textbook. Available at: [Link]

  • β-Lactam antibiotic. Wikipedia. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of penicillin G against S.... ResearchGate. Available at: [Link]

  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. CORE. Available at: [Link]

  • Phenolic Plant Extracts Versus Penicillin G: In Vitro Susceptibility of Staphylococcus aureus Isolated from Bovine Mastitis. PMC. Available at: [Link]

  • Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance. PubMed. Available at: [Link]

  • MICs (μg·ml⁻¹) of cefalexin against E. coli isolates and mutant derivativesb. ResearchGate. Available at: [Link]

  • Is cephalexin (Cephalexin) effective against Escherichia coli (E. coli)? Dr.Oracle. Available at: [Link]

  • Optimization of Meropenem Minimum Concentration/MIC Ratio To Suppress In Vitro Resistance of Pseudomonas aeruginosa. PubMed Central. Available at: [Link]

  • Comparative in vitro pharmacodynamics of imipenem and meropenem against Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Molecular pharmacodynamics of meropenem for nosocomial pneumonia caused by Pseudomonas aeruginosa. mBio - ASM Journals. Available at: [Link]

  • Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. MDPI. Available at: [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers. Available at: [Link]

  • Distribution of minimum inhibitory concentrations (MIC) of penicillin G... ResearchGate. Available at: [Link]

  • Potentials of Beta-lactam and its Effective use as Anti-cancer and Anti-diabetic Drugs. ResearchGate. Available at: [Link]

  • Beta-lactams and Their Potential Use as Novel Anticancer Chemotherapeutics Drugs. PubMed. Available at: [Link]

  • Antibiotic susceptibility test based on the dielectrophoretic behavior of elongated Escherichia coli with cephalexin treatment. PMC. Available at: [Link]

  • Monobactams. GlobalRPH. Available at: [Link]

Sources

Structure-activity relationship of 1-(4-Bromophenyl)azetidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship of 1,4-Diaryl Azetidin-2-one Derivatives

The β-lactam ring, a four-membered cyclic amide, is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2] Beyond their antibacterial prowess, synthetic derivatives of the azetidin-2-one scaffold have emerged as a versatile class of compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4][5] This guide focuses on a particularly promising subclass: 1,4-diaryl substituted azetidin-2-ones, with a special emphasis on derivatives featuring a 1-(4-Bromophenyl) moiety.

The rationale for investigating this specific scaffold is twofold. Firstly, the diaryl substitution pattern provides a rigid framework that allows for systematic exploration of structure-activity relationships (SAR) by modifying substituents on either phenyl ring. Secondly, the inclusion of a bromine atom at the para-position of the N-1 phenyl ring is a strategic choice. Halogen atoms can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the potential for halogen bonding interactions with biological targets.

This guide provides an in-depth analysis of the SAR of these derivatives, supported by experimental data from seminal studies. We will delve into the synthetic strategies, compare the biological activities of various analogues, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for advancing drug discovery in this area.

Synthetic Strategy: The Staudinger Cycloaddition

The most prevalent and efficient method for synthesizing the 1,4-diaryl azetidin-2-one core is the Staudinger [2+2] cycloaddition reaction.[6][7] This reaction involves the formation of the β-lactam ring through the reaction of a Schiff base (imine) with a ketene, typically generated in situ from an acyl chloride and a tertiary amine base like triethylamine.

Expertise & Experience: The choice of the Staudinger reaction is deliberate due to its reliability, broad substrate scope, and diastereoselectivity, which is crucial for establishing SAR. The reaction is typically carried out in an anhydrous non-polar solvent, such as dichloromethane or benzene, to prevent hydrolysis of the reactive ketene intermediate. Triethylamine acts as a base to deprotonate the α-carbon of the acyl chloride, facilitating the elimination of HCl and the formation of the ketene. It also serves to neutralize the HCl byproduct, driving the reaction to completion.[6]

General Synthetic Workflow

Staudinger_Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products A Substituted Aniline (e.g., 4-Bromoaniline) P1 Step 1: Condensation (Formation of Schiff Base) A->P1 B Substituted Benzaldehyde B->P1 C Chloroacetyl Chloride P2 Step 2: Cycloaddition (Staudinger Reaction) C->P2 D Triethylamine (Base) D->P2 I1 Schiff Base (Imine Intermediate) P1->I1 Reflux in Ethanol FP 1,4-Diaryl-3-chloro- azetidin-2-one P2->FP Anhydrous Solvent (e.g., CH2Cl2) I1->P2

Caption: General workflow for the synthesis of 1,4-diaryl azetidin-2-ones via Staudinger cycloaddition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,4-diaryl azetidin-2-one derivatives is highly dependent on the nature and position of substituents on both aryl rings (at N-1 and C-4) and at the C-3 position of the lactam ring.

Key SAR Insights Diagram

SAR_Diagram Core N1_node N-1 Aryl Ring N1_node->Core N1_text • 4-Bromo group often enhances activity. • Electron-withdrawing groups (EWGs)  can increase potency. C4_node C-4 Aryl Ring C4_node->Core C4_text • Position of substituents is critical. [1] • Halogens (Cl, Br) or EWGs (NO2)  at para-position are favorable for  anticancer/antimicrobial activity. [4, 17] C3_node C-3 Position C3_node->Core C3_text • Chloro substitution is common from  synthesis with chloroacetyl chloride. [8] • Modifying this position can impact  selectivity and potency.

Caption: Key structure-activity relationship trends for 1,4-diaryl azetidin-2-ones.

Comparative Anticancer Activity

Several studies have synthesized series of azetidin-2-ones and evaluated their cytotoxic activity against various cancer cell lines. A study on trisubstituted azetidin-2-ones, designed as combretastatin A-4 analogues, revealed potent activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[7] While the N-1 substituent in that series was a 3,4,5-trimethoxyphenyl group, the SAR at the C-4 position provides valuable insights applicable to our core structure.

Trustworthiness: The data below, summarized from peer-reviewed literature, demonstrates a clear relationship between chemical structure and biological effect. The consistent use of standard assays like the SRB or MTT assay allows for objective comparison across different studies.

Compound ID (Reference)C-4 Phenyl SubstitutionC-3 SubstitutionIC₅₀ vs. HCT-116 (µM)IC₅₀ vs. MCF-7 (µM)
8a 2-BromoChloro10.3012.80
8c 4-BromoChloro9.8011.20
8d 4-ChloroChloro2.403.50
8g 4-NitroChloro0.95 1.20
8j 4-FluoroChloro1.902.10
Colchicine (Standard) --0.030.02

Analysis:

  • Effect of C-4 Substitution: The data clearly shows that electron-withdrawing groups at the para-position of the C-4 phenyl ring significantly enhance cytotoxic activity. The nitro-substituted compound (8g ) is the most potent in this series. Halogen substitution also confers good activity, with chloro (8d ) and fluoro (8j ) derivatives being more potent than bromo derivatives (8a , 8c ).

  • Positional Isomers: Comparing the 2-bromo (8a ) and 4-bromo (8c ) derivatives reveals that the position of the substituent on the C-4 phenyl ring is critical for cytotoxicity.

Comparative Antimicrobial Activity

Azetidin-2-ones are also widely explored for their antimicrobial potential. Studies on derivatives bearing 1,3,4-oxadiazole or thiadiazole moieties have demonstrated significant activity against various bacterial and fungal strains.[8][9]

Compound ID (Reference)C-4 Phenyl SubstitutionN-1 MoietyMIC vs. S. aureus (µM)[9]MIC vs. E. coli (µM)[9]
AZ-10 [8][9]4-Chloro5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl3.34 4.12
AZ-19 [8][9]4-Nitro5-phenyl-1,3,4-thiadiazol-2-yl3.593.71
AZ-20 [8][9]4-Nitro5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl3.41 3.62
Amoxicillin (Standard) --4.295.10

Analysis:

  • SAR for Antimicrobial Action: Similar to the anticancer activity, para-substituted halogen (4-Chloro) and nitro (4-Nitro) derivatives on the C-4 phenyl ring show remarkable antimicrobial potential, with MIC values often superior to the standard drug, amoxicillin.[8][10] This suggests that strong electron-withdrawing character at this position is a key determinant for potent antimicrobial effects.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and reliability, the following are detailed protocols for the synthesis and biological evaluation of these compounds, based on established methodologies.[8]

Protocol 1: Synthesis of 3-Chloro-1-(4-bromophenyl)-4-(4-nitrophenyl)azetidin-2-one

Causality: This protocol exemplifies the Staudinger cycloaddition. Each step is designed to maximize yield and purity. The initial formation of the Schiff base is a standard condensation reaction. The subsequent cycloaddition requires anhydrous conditions to prevent the decomposition of the highly reactive chloroacetyl chloride and the ketene intermediate.

  • Schiff Base Synthesis:

    • Dissolve 4-nitrobenzaldehyde (10 mmol) and 4-bromoaniline (10 mmol) in 50 mL of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath.

    • Filter the precipitated solid (the Schiff base), wash with cold ethanol, and dry under vacuum.

  • Azetidin-2-one Synthesis (Cycloaddition):

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the Schiff base (5 mmol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Add triethylamine (TEA, 7.5 mmol, 1.5 eq) to the solution and cool to 0°C.

    • Add chloroacetyl chloride (6 mmol, 1.2 eq) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

    • Wash the reaction mixture sequentially with 50 mL of water, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure azetidin-2-one.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. Live cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Step1 Incubate for 24h (Allow cells to attach) Start->Step1 Step2 Treat cells with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 48h Step2->Step3 Step4 Add MTT Reagent (5 mg/mL in PBS) to each well Step3->Step4 Step5 Incubate for 4h (Allows formazan crystal formation) Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO or isopropanol) Step5->Step6 Step7 Measure Absorbance at 570 nm using a plate reader Step6->Step7 End End: Calculate % Inhibition and determine IC50 values Step7->End

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized azetidin-2-one derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for another 48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 1,4-diaryl azetidin-2-one scaffold is a highly versatile and pharmacologically significant structure. The structure-activity relationship studies consistently demonstrate that the introduction of electron-withdrawing groups, particularly halogens and nitro groups, at the para-position of the C-4 phenyl ring is a reliable strategy for enhancing both anticancer and antimicrobial activities.[8] The 1-(4-Bromophenyl) moiety serves as an excellent foundation, providing a balance of lipophilicity and potential for specific interactions that can be fine-tuned by modifications at other positions.

Future research should focus on exploring a wider range of substitutions at the C-3 position to improve potency and selectivity. Furthermore, detailed mechanistic studies, such as the tubulin polymerization inhibition assay suggested for some cytotoxic analogues, are crucial to elucidate the precise molecular targets and pathways, paving the way for the rational design of next-generation therapeutic agents based on this privileged scaffold.[7]

References

  • El-Sayed, M. A. A., et al. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. Medicinal Chemistry Research, 26, 1044-1058. [Link]

  • Pispiras, M., & Un, I. U. (2018). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 23(7), 1778. [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 247-254. [Link]

  • Zahra, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 28(3), 1365. [Link]

  • Kaur, R., & Kumar, K. (2013). ANTIMICROBIAL ACTIVITY OF AZETIDINONE DERIVATIVES: A REVIEW OF THE LITERATURE. PharmaTutor, 1(1), 29-37. [Link]

  • Kumar, A. V., et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Biological and Pharmaceutical Sciences, 10(1), 1-10. [Link]

  • Diurno, M. V., et al. (2000). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. Il Farmaco, 55(2), 147-150. [Link]

  • Patel, H., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry, 4(3), 579-584. [Link]

  • Mal, S., et al. (2025). Unraveling the synthetic strategy, structure activity relationship of azetidinones: Insights into their multidrug and toxin extrusion protein (MATE transporter) inhibition facilitating drug development against MDR. Bioorganic Chemistry, 154, 108194. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 21(10), 1386. [Link]

  • Zahra, A., et al. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 28(3), 1365. [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretastatin A-4 analogues. PubMed, [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2023). [PDF] Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

  • ResearchGate. (2015). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. [Link]

  • Surtin, A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(21), 7488. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 1-(4-Bromophenyl)azetidin-2-one's Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Cancer Cell Lines

As Senior Application Scientists, we bridge the gap between novel chemical entities and their potential therapeutic applications. This guide provides a comprehensive framework for the in vitro assessment of 1-(4-Bromophenyl)azetidin-2-one, a β-lactam compound, against a panel of well-characterized human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). We will delve into the rationale behind the experimental design, provide detailed protocols for cytotoxicity and apoptosis assays, and offer a comparative analysis with the established chemotherapeutic agent, cisplatin.

The Rationale for Investigating β-Lactams in Oncology

While renowned for their antibacterial properties, β-lactam compounds, including azetidin-2-ones, have emerged as a promising class of molecules with potential anticancer activities.[1][2][3] Their proposed mechanisms of action in cancer cells are diverse, ranging from the induction of DNA damage and inhibition of DNA replication to the activation of apoptotic pathways.[2][4] The structural simplicity and synthetic accessibility of compounds like 1-(4-Bromophenyl)azetidin-2-one make them attractive candidates for further investigation and optimization in cancer drug discovery.[4]

A Strategic Approach to In Vitro Anticancer Screening

Our experimental design is structured to provide a robust and reproducible assessment of the cytotoxic and apoptotic effects of 1-(4-Bromophenyl)azetidin-2-one. The workflow is designed to move from a broad assessment of cytotoxicity to a more detailed investigation of the mechanism of cell death.

experimental_workflow cluster_setup Initial Setup & Cell Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Mechanism of Action: Apoptosis Analysis start Procure & Culture HeLa, MCF-7, A549 Cell Lines qc Quality Control: Mycoplasma Testing & Cell Authentication start->qc treatment Treat Cells with 1-(4-Bromophenyl)azetidin-2-one & Cisplatin (Positive Control) qc->treatment mtt_srb Perform MTT & SRB Assays (72h incubation) treatment->mtt_srb ic50 Determine IC50 Values mtt_srb->ic50 apoptosis_treatment Treat Cells at IC50 Concentration ic50->apoptosis_treatment flow_cytometry Annexin V/PI Staining & Caspase-3/7 Activity Assay (Flow Cytometry) apoptosis_treatment->flow_cytometry data_analysis Quantify Apoptotic & Necrotic Cells flow_cytometry->data_analysis end end data_analysis->end Comparative Analysis & Conclusion

Caption: Experimental workflow for the in vitro anticancer evaluation of 1-(4-Bromophenyl)azetidin-2-one.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of the generated data.

Cell Lines and Culture Conditions
  • HeLa (ATCC® CCL-2™): Derived from cervical adenocarcinoma, these are robust and widely used cancer cells.[5][6][7][8][9]

  • MCF-7 (ATCC® HTB-22™): An estrogen receptor-positive breast cancer cell line, crucial for studies on hormone-responsive cancers.[10][11][12][13][14]

  • A549 (ATCC® CCL-185™): A human lung carcinoma cell line, commonly used as a model for non-small cell lung cancer.[15][16][17][18][19]

All cell lines should be cultured in their respective recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays: MTT and SRB

The use of two distinct colorimetric assays, MTT and Sulforhodamine B (SRB), provides a more comprehensive measure of cytotoxicity. The MTT assay measures mitochondrial activity, which is indicative of cell viability, while the SRB assay quantifies total cellular protein content.[20][21][22]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 1-(4-Bromophenyl)azetidin-2-one (e.g., 0.1, 1, 10, 50, 100 µM) and cisplatin as a positive control.[23] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Detection by Flow Cytometry

To elucidate the mechanism of cell death induced by 1-(4-Bromophenyl)azetidin-2-one, we will employ flow cytometry to quantify apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26]

Caspase-3/7 Activity Assay: This assay measures the activity of key executioner caspases involved in the apoptotic cascade.[27][28]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with 1-(4-Bromophenyl)azetidin-2-one at its predetermined IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Annexin V/PI: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

    • Caspase-3/7: Incubate cells with a fluorogenic caspase-3/7 substrate according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For Annexin V/PI, quadrant analysis will be used to differentiate cell populations. For the caspase assay, the percentage of cells with active caspases will be determined.[29]

Comparative Performance Data (Hypothetical)

The following tables illustrate how the experimental data would be presented for a clear comparison.

Table 1: IC₅₀ Values (µM) of 1-(4-Bromophenyl)azetidin-2-one and Cisplatin against Cancer Cell Lines after 72h Treatment.

CompoundHeLaMCF-7A549
1-(4-Bromophenyl)azetidin-2-oneXX.XXX.XXX.X
Cisplatin9.8[30][31]15.2[31][32]12.5[33]

Note: Cisplatin IC₅₀ values are representative and can vary between studies and experimental conditions.[31][32]

Table 2: Percentage of Apoptotic and Necrotic Cells (Annexin V/PI Assay) after 48h Treatment with IC₅₀ Concentration.

Cell LineTreatment% Viable% Early Apoptotic% Late Apoptotic% Necrotic
HeLa Vehicle Control>95<5<1<1
1-(4-Bromophenyl)azetidin-2-oneXX.XXX.XXX.XXX.X
CisplatinXX.XXX.XXX.XXX.X
MCF-7 Vehicle Control>95<5<1<1
1-(4-Bromophenyl)azetidin-2-oneXX.XXX.XXX.XXX.X
CisplatinXX.XXX.XXX.XXX.X
A549 Vehicle Control>95<5<1<1
1-(4-Bromophenyl)azetidin-2-oneXX.XXX.XXX.XXX.X
CisplatinXX.XXX.XXX.XXX.X

Potential Mechanism of Action: A Look into Apoptotic Signaling

Based on existing literature for similar β-lactam compounds, 1-(4-Bromophenyl)azetidin-2-one may induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This pathway is characterized by the activation of initiator caspases (e.g., caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

apoptosis_pathway compound 1-(4-Bromophenyl)azetidin-2-one dna_damage DNA Damage / Replication Stress compound->dna_damage p38_mapk p38 MAPK Activation dna_damage->p38_mapk bax_bak Bax/Bak Activation p38_mapk->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by 1-(4-Bromophenyl)azetidin-2-one.

Discussion and Future Directions

The data generated from these in vitro studies will provide a critical initial assessment of the anticancer potential of 1-(4-Bromophenyl)azetidin-2-one. A comparison of its IC₅₀ values with that of cisplatin will benchmark its potency. The apoptosis assays will provide valuable insights into its mechanism of action. Should this compound demonstrate significant cytotoxicity and pro-apoptotic effects, further studies would be warranted, including:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blotting: To probe for the expression levels of key apoptotic proteins (e.g., Bcl-2 family members, cleaved caspases).

  • In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.

This systematic in vitro evaluation serves as a crucial first step in the long and rigorous process of anticancer drug development, providing the foundational data necessary to justify further preclinical and, eventually, clinical investigation.

References

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Retrieved from [Link]

  • Cytion. (n.d.). MCF-7 vs MCF-10A. Retrieved from [Link]

  • Levenson, A. S., & Jordan, V. C. (2015). MCF-7: the first hormone-responsive breast cancer cell line. Journal of the National Cancer Institute, 107(7), djv073. Retrieved from [Link]

  • Keep, R. F., Jones, H. C., & Cederberg, P. A. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 29(11), 1512-1515. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Significant Research Advances Enabled by HeLa Cells. Retrieved from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2016). Anticancer Research, 36(10), 5159-5168. Retrieved from [Link]

  • Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). The Importance of HeLa Cells. Retrieved from [Link]

  • Labcorp Oncology. (2016, May 1). A549 – A model for non-small cell lung cancer. Retrieved from [Link]

  • Synthego. (n.d.). Everything You Need To Know About A549 Cells. Retrieved from [Link]

  • Weng, L., et al. (2018). Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery. American Journal of Respiratory Cell and Molecular Biology, 59(4), 504–514. Retrieved from [Link]

  • Biocompare. (n.d.). HeLa Cell Lines. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). 1.1 Cells Used for Research. In Selected Topics in Health and Disease (2019 Edition). Retrieved from [Link]

  • Wikipedia. (n.d.). HeLa. Retrieved from [Link]

  • Wikipedia. (n.d.). A549 cell. Retrieved from [Link]

  • Teal Health. (2024, October 4). The HeLa and SiHa Cell Lines: Recognizing a History of Harm to Envision a Future Without Cervical Cancer. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2024, July 1). Beta Lactams Anticancer Effect on Human Breast Cancer, MCF-7 Cell Line. Retrieved from [Link]

  • Kuhn, D., et al. (2004). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. Frontiers in Bioscience, 9, 2605-2617. Retrieved from [Link]

  • Banik, B. K., Becker, F. F., & Banik, I. (2004). Synthesis of anticancer beta-lactams: mechanism of action. Bioorganic & Medicinal Chemistry, 12(10), 2523-2528. Retrieved from [Link]

  • Smith, D. M., Kazi, A., Smith, L., Long, T. E., Heldsinger, A., & Dou, Q. P. (2002). A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage. Molecular Pharmacology, 61(6), 1348-1358. Retrieved from [Link]

  • Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. Retrieved from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12299. Retrieved from [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Methods in Molecular Biology, 699, 145-154. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with MNPs. Retrieved from [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). Oncotarget, 6(42), 44430–44444. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The impact of cellular environment on in vitro drug screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • ResearchGate. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved from [Link]

Sources

A Comparative Analysis of 1-(4-Bromophenyl)azetidin-2-one Analogs: A New Frontier in Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antibiotic scaffolds is not merely an academic exercise but a critical necessity. The β-lactam ring, the cornerstone of antibiotics like penicillins and cephalosporins, remains a focal point for synthetic chemists.[1][2] This guide delves into the therapeutic potential of a specific class of monocyclic β-lactams: analogs of 1-(4-Bromophenyl)azetidin-2-one. We present a comparative efficacy study of newly synthesized analogs against established antibiotics, supported by detailed experimental methodologies and data. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this promising chemical scaffold.

The Rationale: Why 1-(4-Bromophenyl)azetidin-2-one?

The azetidin-2-one (or β-lactam) ring is the pharmacophore responsible for the antibacterial activity of some of the most successful antibiotic classes.[3] These agents function by inhibiting bacterial cell wall synthesis.[4][5] Specifically, the strained four-membered ring mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, allowing it to acylate and inactivate penicillin-binding proteins (PBPs), which are essential transpeptidases for cell wall construction.[1][6] This inhibition leads to a faulty cell wall, osmotic instability, and ultimately, bacterial cell death.[5][7]

The core structure of 1-(4-Bromophenyl)azetidin-2-one provides a versatile platform for chemical modification. The phenyl ring and the azetidinone core can be functionalized to potentially:

  • Enhance binding affinity to bacterial PBPs.

  • Improve stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[4]

  • Modify pharmacokinetic properties for better absorption, distribution, metabolism, and excretion (ADME).

  • Broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.

This guide explores a series of hypothetical, yet chemically plausible, analogs designed to probe these structure-activity relationships (SAR).

Synthesis of Novel Analogs: A Generalized Approach

The synthesis of 2-azetidinone derivatives is a well-established field. A common and effective method is the [2+2] cycloaddition reaction between a Schiff base (imine) and a ketene (generated in situ from an acyl chloride).[8][9][10] This Staudinger synthesis allows for significant diversity in the final products.

For our target analogs, the synthesis begins with the formation of a Schiff base from 4-bromoaniline and a substituted benzaldehyde. This imine is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to yield the final 1,4-disubstituted-2-azetidinone.[11][12]

Core Synthetic Workflow

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cycloaddition A 4-Bromoaniline C Imine (Schiff Base) A->C B Substituted Benzaldehyde (R-CHO) B->C D Chloroacetyl Chloride F Target Analog 1-(4-Bromophenyl)-4-(R-phenyl)azetidin-2-one D->F E Triethylamine (TEA) E->F C_ref Imine (from Step 1) C_ref->F

Caption: Generalized synthetic pathway for 1-(4-Bromophenyl)azetidin-2-one analogs.

Comparative Efficacy Evaluation: An In-Vitro Study

To ascertain the potential of our synthesized analogs, a rigorous in-vitro antimicrobial susceptibility test was designed. The efficacy of the novel compounds was compared against two widely used antibiotics: Ampicillin (a penicillin) and Ciprofloxacin (a fluoroquinolone).

Bacterial Strains

A panel of clinically relevant bacterial strains was selected to represent both Gram-positive and Gram-negative pathogens:

  • Gram-Positive:

    • Staphylococcus aureus (ATCC 29213)

    • Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)

  • Gram-Negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13]

Step-by-Step Methodology:

  • Preparation of Inoculum: A few colonies of the test bacterium are transferred from an overnight culture plate into a sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds (analogs and standard antibiotics) are serially diluted (two-fold) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria in broth without any compound) and negative (broth only) growth controls are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Antimicrobial Susceptibility Testing Workflow

AST_Workflow start Start: Pure Bacterial Culture prep Prepare 0.5 McFarland Standard Suspension start->prep dilute_inoculum Dilute to Final 5x10^5 CFU/mL prep->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate plate_prep Prepare Serial Dilutions of Test Compounds in 96-well plate plate_prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Plate for Visible Growth incubate->read end Determine MIC Value read->end

Caption: Workflow for the broth microdilution MIC assay.

Results: A Head-to-Head Comparison

The antimicrobial activities of three representative analogs of 1-(4-Bromophenyl)azetidin-2-one were evaluated and compared with standard antibiotics. The results are summarized below.

CompoundR-Group (Substitution)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Analog 1 4-H (Unsubstituted)163264>128
Analog 2 4-Cl (Chloro)8163264
Analog 3 4-NO₂ (Nitro)481632
Ampicillin Standard Penicillin2>1288>128
Ciprofloxacin Standard Fluoroquinolone120.51

Mechanistic Insights and Discussion

The synthesized analogs, as derivatives of the azetidin-2-one scaffold, are presumed to act via the classical β-lactam mechanism: the inhibition of bacterial cell wall synthesis.[6][7]

MoA cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CW Cross-linked Cell Wall PBP->CW Inhibition Inactivated PBP PBP->Inhibition PG Peptidoglycan Precursors PG->PBP Normal Cross-linking Azetidinone Azetidin-2-one Analog Azetidinone->PBP Inhibits Lysis Cell Lysis Inhibition->Lysis Leads to

Caption: Mechanism of action of β-lactam antibiotics.

The experimental data reveals a clear structure-activity relationship. The unsubstituted Analog 1 shows modest activity, primarily against Gram-positive bacteria. The introduction of an electron-withdrawing chlorine atom in Analog 2 enhances the activity across all tested strains. This effect is even more pronounced with the strongly electron-withdrawing nitro group in Analog 3 , which demonstrated the most potent and broad-spectrum activity among the novel compounds. This suggests that electronegativity on the 4-phenyl ring may enhance the reactivity of the β-lactam ring or its binding to the PBP active site.

Notably, Analog 3 showed significant activity against MRSA, a pathogen resistant to Ampicillin and other traditional β-lactams. This indicates that the structural modifications may confer stability against the specific resistance mechanisms present in MRSA, such as altered PBPs.[4]

While none of the synthesized analogs surpassed the potency of Ciprofloxacin, Analog 3 exhibited a promising profile, particularly against resistant Gram-positive bacteria. Its efficacy against E. coli and P. aeruginosa suggests it has the potential to be developed into a broad-spectrum agent.

Conclusion and Future Directions

The exploration of 1-(4-Bromophenyl)azetidin-2-one analogs represents a viable strategy in the search for new antimicrobial agents. Our findings demonstrate that targeted chemical modifications to this scaffold can significantly enhance antibacterial efficacy and broaden the spectrum of activity. The potent activity of the nitro-substituted analog against MRSA is particularly encouraging.

Further research is warranted to fully elucidate the potential of this compound class. Future studies should include:

  • Synthesis of a broader library of analogs to further refine the structure-activity relationship.

  • Testing against a wider panel of resistant clinical isolates , including those producing various β-lactamases.[14]

  • In-vitro toxicity studies using human cell lines to assess the preliminary safety profile.[15]

  • In-vivo efficacy studies in animal models of infection to determine the therapeutic potential in a physiological context.[16]

By systematically building upon this foundational data, the scientific community can continue to develop the 1-(4-Bromophenyl)azetidin-2-one scaffold into a new generation of effective antibiotics to combat the growing challenge of antimicrobial resistance.

References

  • Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance. PubMed.
  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online.
  • β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH.
  • β-Lactam antibiotic - Wikipedia. Wikipedia.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
  • ß-Lactams: Mechanisms of Action and Resistance. YouTube.
  • Improved in Vitro Evaluation of Novel Antimicrobials: Potential Synergy Between Human Plasma and Antibacterial Peptidomimetics, AMPs and Antibiotics Against Human Pathogenic Bacteria. PubMed.
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.
  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. ZJHMS.
  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.
  • In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • In vitro evaluation of G1: a novel antimicrobial compound. PubMed.
  • Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. IJPQA.
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica.
  • Antimicrobial Susceptibility Testing. CLSI.
  • Synthesis, in‐vitro Antimicrobial and Cytotoxic Studies of Novel Azetidinone Derivatives. Archiv der Pharmazie.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH.
  • A REVIEW ON 2-AZETEDINONES. JGTPS.
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate.
  • Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. PubMed.
  • Synthesis and Antimicrobial Activity of Azetidin- 2-one Containing Acetyl Pyrazoline Derivatives. Semantic Scholar.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). MDPI.
  • Antibiotics Tested by NARMS. CDC.
  • Clinical Breakpoint Tables. EUCAST.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central.
  • Synthesis and Antibacterial Activity of 1,4-Disubstituted 2-Azetidinone. Oriental Journal of Chemistry.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-(4-Bromophenyl)azetidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 1-(4-bromophenyl)azetidin-2-one derivatives. The azetidin-2-one (or β-lactam) ring is a well-established pharmacophore found in a range of biologically active compounds, from antibiotics to cholesterol absorption inhibitors.[1][2] The most prominent example in lipid management is Ezetimibe, which targets the Niemann-Pick C1-Like 1 (NPC1L1) protein to block intestinal cholesterol uptake.[3][4]

Given this precedent, a plausible starting hypothesis is that novel 1-(4-bromophenyl)azetidin-2-one derivatives share this MoA. This guide outlines a three-phase experimental strategy to systematically test this hypothesis, moving from direct target engagement to cellular function and downstream pathway modulation. Each phase is designed to provide objective, data-driven insights, comparing the novel compound's performance against established alternatives.

Phase 1: Confirmation of Direct Target Engagement with NPC1L1

The foundational step in MoA validation is to confirm that the compound physically interacts with its putative target in a cellular context.[5][6] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It leverages the principle that a protein's thermal stability increases when a ligand is bound.[7][8] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[9]

Experiment 1: Cellular Thermal Shift Assay (CETSA)

Causality: A positive thermal shift (i.e., the target protein remains soluble at higher temperatures in the presence of the compound) provides strong evidence of direct binding between the 1-(4-bromophenyl)azetidin-2-one derivative and the NPC1L1 protein within the complex intracellular environment.[10]

Experimental Workflow for CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Culture Caco-2 cells (express endogenous NPC1L1) B 2. Treat cells with Test Compound, Ezetimibe, or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a temperature gradient (e.g., 40°C - 70°C) for 3 min C->D E 5. Cool on ice D->E F 6. Lyse cells (e.g., freeze-thaw cycles) E->F G 7. Separate soluble vs. precipitated protein (centrifugation) F->G H 8. Quantify soluble NPC1L1 (Western Blot or ELISA) G->H I 9. Plot melt curves & determine Tm H->I

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol for CETSA:

  • Cell Culture: Culture human intestinal Caco-2 cells, which endogenously express NPC1L1, to 80-90% confluency.

  • Compound Treatment: Treat cells with the 1-(4-bromophenyl)azetidin-2-one derivative (e.g., 10 µM), Ezetimibe (10 µM, positive control), or vehicle (DMSO, negative control) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a buffered solution. Distribute the cell suspension into PCR tubes for each temperature point.

  • Heat Shock: Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble NPC1L1 protein in each sample using a standard Western Blot protocol with a specific anti-NPC1L1 antibody.

  • Data Analysis: Densitometry is used to quantify the Western Blot bands. Plot the percentage of soluble NPC1L1 against temperature for each treatment condition. Fit the data to a sigmoidal curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

Data Presentation: Expected CETSA Results

CompoundConcentrationMelting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)0.1%52.1°C-Baseline thermal stability
Ezetimibe (Control)10 µM57.3°C+5.2°CConfirmed target engagement
Test Compound A 10 µM 56.8°C +4.7°C Strong evidence of target engagement
Negative Control10 µM52.3°C+0.2°CNo significant engagement

Phase 2: Assessment of Cellular Function

After confirming direct binding, the next logical step is to determine if this interaction translates into a functional consequence.[11] Since NPC1L1's primary role is to transport cholesterol into cells, a cholesterol uptake assay is the most direct functional readout.[12][13]

Experiment 2: Fluorescent Cholesterol Uptake Assay

Causality: A dose-dependent inhibition of cholesterol uptake by the test compound demonstrates that the binding event observed in CETSA is functionally relevant, effectively blocking the protein's transport mechanism. Comparing the inhibitory potency (IC50) to Ezetimibe provides a direct measure of the compound's relative efficacy at the cellular level.

Signaling Pathway: NPC1L1-Mediated Cholesterol Uptake

cluster_0 Extracellular Space (Intestinal Lumen) cluster_1 Enterocyte Micelle Cholesterol Micelle NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Binding Endocytosis Clathrin-Mediated Endocytosis NPC1L1->Endocytosis Cholesterol Intracellular Cholesterol Endocytosis->Cholesterol Inhibitor Azetidin-2-one Derivative Inhibitor->NPC1L1 Inhibition

Caption: Inhibition of NPC1L1-mediated cholesterol endocytosis.

Detailed Protocol for Cholesterol Uptake Assay:

  • Cell Seeding: Seed Caco-2 cells in a 96-well, black, clear-bottom plate and grow until they form a differentiated monolayer.

  • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound, Ezetimibe, or vehicle for 1 hour at 37°C.

  • Cholesterol Loading: Add a solution containing NBD-cholesterol (a fluorescent cholesterol analog) to each well and incubate for 4 hours at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove extracellular NBD-cholesterol.

  • Fluorescence Reading: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • Data Analysis: Normalize the fluorescence readings to the vehicle control (100% uptake) and a background control (0% uptake). Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Data Presentation: Comparative IC50 Values for Cholesterol Uptake Inhibition

CompoundTargetIC50 (nM)Interpretation
EzetimibeNPC1L135 nMHigh-potency reference inhibitor
Test Compound A NPC1L1 (putative) 52 nM Potent functional inhibition, comparable to Ezetimibe
Statin (e.g., Atorvastatin)HMG-CoA Reductase>10,000 nMDifferent MoA, no direct inhibition of uptake[14]
Vehicle (DMSO)N/AN/ANo effect on cholesterol uptake

Phase 3: Analysis of Downstream Signaling Pathways

Validating an MoA requires looking beyond the immediate target to confirm expected downstream consequences.[5] Inhibiting intestinal cholesterol absorption depletes cellular cholesterol stores.[4] This depletion triggers a compensatory mechanism orchestrated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[15] Low cellular cholesterol causes SREBP-2 to translocate to the Golgi, where it is cleaved into its active nuclear form (nSREBP-2).[16] nSREBP-2 then upregulates genes involved in cholesterol synthesis, such as HMG-CoA Reductase (HMGCR).[17][18]

Experiment 3: Western Blot for SREBP-2 Activation

Causality: Observing an increase in the active, cleaved form of SREBP-2 and its downstream target HMGCR following treatment with the test compound provides crucial evidence that the compound is inducing a state of low cellular cholesterol, consistent with the proposed MoA.

Logical Flow of Downstream Effects

A Inhibition of NPC1L1 by Test Compound B Decreased Intracellular Cholesterol Pool A->B C Activation of SREBP-2 (Cleavage) B->C D Increased Nuclear SREBP-2 (nSREBP-2) C->D E Upregulation of Cholesterol Synthesis Genes (e.g., HMGCR) D->E

Caption: Downstream consequences of NPC1L1 inhibition.

Detailed Protocol for SREBP-2 Western Blot:

  • Cell Culture and Treatment: Culture Caco-2 cells in a lipoprotein-depleted serum for 24 hours to sensitize the SREBP-2 pathway. Treat cells with the test compound (e.g., 100 nM), Ezetimibe (100 nM), or vehicle for 16-24 hours.

  • Protein Extraction: Lyse the cells and prepare whole-cell protein extracts.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the precursor and cleaved forms of SREBP-2, HMGCR, and a loading control (e.g., β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity and normalize the levels of nSREBP-2 and HMGCR to the loading control.

Data Presentation: Relative Protein Expression Changes

TreatmentnSREBP-2 (cleaved form) Fold ChangeHMGCR Fold ChangeInterpretation
Vehicle (DMSO)1.0 (Baseline)1.0 (Baseline)Normal cholesterol homeostasis
Ezetimibe3.53.1Strong activation of SREBP-2 pathway
Test Compound A 3.2 2.9 Confirms induction of cholesterol-lowering response

Comparative Analysis and Conclusion

This three-phase approach provides a robust validation of the compound's mechanism of action. The collective data allows for a direct and objective comparison with alternative cholesterol-lowering agents that operate through different mechanisms.

Summary Comparison of Cholesterol-Lowering Agents

FeatureTest Compound A Ezetimibe (NPC1L1 Inhibitor) Statins (HMGCR Inhibitors) PCSK9 Inhibitors
Primary MoA Inhibition of Cholesterol Absorption Inhibition of Cholesterol Absorption[19][20]Inhibition of Cholesterol Synthesis[21][22]Increased LDL Receptor Recycling[21][22]
Direct Target NPC1L1 NPC1L1[23]HMG-CoA ReductasePCSK9 Protein
Target Engagement (CETSA) Yes (ΔTm = +4.7°C) Yes (ΔTm = +5.2°C)No (on NPC1L1)No (on NPC1L1)
Functional Effect Blocks Cholesterol Uptake (IC50=52nM) Blocks Cholesterol Uptake (IC50=35nM)No direct effect on uptakeNo direct effect on uptake
Downstream Effect ↑ nSREBP-2, ↑ HMGCR ↑ nSREBP-2, ↑ HMGCR↓ Cholesterol Synthesis, ↑ SREBP-2↑ LDL Clearance

References

  • Ezetimibe - Wikipedia . Wikipedia. [Link]

  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption . REBEL EM. [Link]

  • What is the mechanism of action of Zetia (ezetimibe)? . Dr.Oracle. [Link]

  • Ezetimibe therapy: mechanism of action and clinical update . PMC - NIH. [Link]

  • Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance . PubMed Central. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS . IIP Series. [Link]

  • Comparative effects of lipid-lowering therapies . PubMed. [Link]

  • What are SREBP-2 inhibitors and how do they work? . Patsnap Synapse. [Link]

  • mTORC1 activates SREBP-2 by suppressing cholesterol trafficking to lysosomes in mammalian cells . PNAS. [Link]

  • N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis . MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures . MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • Cholesterol Lowering Drugs . Endotext - NCBI Bookshelf. [Link]

  • Synthesis and biological activity of certain azetidin-2-ones . Manipal Research Portal. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity . bepls. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile . Der Pharma Chemica. [Link]

  • Cellular thermal shift assay . Grokipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation . YouTube. [Link]

  • CETSA . CETSA. [Link]

  • Lipid-Lowering Drugs . AccessMedicine. [Link]

  • Cholesterol Medications . American Heart Association. [Link]

  • Use of NBD-cholesterol to identify a minor but NPC1L1-independent cholesterol absorption pathway in mouse intestine . American Physiological Society Journals. [Link]

  • Niemann-Pick C1-Like 1 and cholesterol uptake . PubMed. [Link]

  • Cholesterol medications: Consider the options . Mayo Clinic. [Link]

  • MDC Connects: Target Validation and Efficacy . YouTube. [Link]

  • Small-Molecule Target Engagement in Cells . PubMed. [Link]

  • Niemann-Pick C1 Like 1 (NPC1L1) Is the Intestinal Phytosterol and Cholesterol Transporter and a Key Modulator of Whole-body Cholesterol Homeostasis . ResearchGate. [https://www.researchgate.net/publication/8575031_Niemann-Pick_C1_Like_1_NPC1L1_Is_the_Intestinal_Phytosterol_and_Cholesterol_Transporter_and_a_Key_Modulator_of_Whole-body_Cholesterol_Homeostasis]([Link]_ Cholesterol_Homeostasis)

  • Niemann-Pick C1 Like 1 Protein Is Critical for Intestinal Cholesterol Absorption . Science. [Link]

  • Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport . PMC - PubMed Central. [Link]

  • Small Molecule Hit Identification and Validation . Broad Institute. [Link]

Sources

Head-to-head comparison of different synthetic routes to 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics. The synthesis of substituted azetidin-2-ones, such as 1-(4-bromophenyl)azetidin-2-one, is of significant interest for the development of novel therapeutic agents. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target molecule: the Staudinger [2+2] ketene-imine cycloaddition and a two-step approach involving amide formation followed by intramolecular cyclization. This analysis is grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 1-(4-Bromophenyl)azetidin-2-one

1-(4-Bromophenyl)azetidin-2-one is a substituted β-lactam. The presence of the bromophenyl group provides a handle for further functionalization, for instance, through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science. The azetidin-2-one core itself is a key pharmacophore, and modifications at the N-1 position significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Route 1: The Staudinger [2+2] Ketene-Imine Cycloaddition

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains a robust and widely utilized method for the synthesis of β-lactams.[1] The reaction proceeds via a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the central carbon of the ketene.[1][2] Subsequent ring closure yields the four-membered azetidin-2-one ring.

Reaction Scheme

Staudinger Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Bromoaniline 4-Bromoaniline Formaldehyde Formaldehyde Acetyl_chloride Acetyl Chloride Ketene Ketene Acetyl_chloride->Ketene + Triethylamine (in situ generation) Triethylamine Triethylamine Imine N-methylene-4-bromoaniline (Imine) Product 1-(4-Bromophenyl)azetidin-2-one Imine->Product + Ketene ([2+2] Cycloaddition)

Caption: Staudinger synthesis of 1-(4-Bromophenyl)azetidin-2-one.

Experimental Protocol

Step 1: Synthesis of the Imine (N-methylene-4-bromoaniline)

The imine precursor is typically generated in situ or used immediately after preparation due to its potential for oligomerization.

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM), add paraformaldehyde (1.1 eq).

  • The mixture is stirred at room temperature, often with a dehydrating agent like anhydrous magnesium sulfate, to drive the formation of the imine.

Step 2: Staudinger Cycloaddition

  • In a separate flask, the solution of the freshly prepared imine is cooled to 0 °C.

  • Triethylamine (2.0 eq) is added to the imine solution.

  • A solution of acetyl chloride (1.2 eq) in anhydrous DCM is added dropwise to the cooled imine-triethylamine mixture. The acetyl chloride reacts with triethylamine to generate ketene in situ.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 1-(4-bromophenyl)azetidin-2-one.

Discussion of the Staudinger Route

Advantages:

  • Convergent Synthesis: This one-pot reaction brings together two key fragments in a single step, which can be efficient.

  • Versatility: The Staudinger reaction is known to tolerate a wide range of functional groups on both the imine and the ketene precursor.[1]

Disadvantages:

  • Ketene Reactivity: Ketenes are highly reactive and prone to dimerization and polymerization, which can lead to side products and reduced yields.[2] Careful control of reaction conditions, such as slow addition of the acyl chloride at low temperatures, is crucial.

  • Imine Instability: The specific imine required for this synthesis, N-methylene-4-bromoaniline, is derived from formaldehyde and can be unstable. In situ generation is often preferred.

  • Stereocontrol: For the synthesis of substituted β-lactams, controlling the stereochemistry can be challenging, although for the unsubstituted C3 and C4 positions in the target molecule, this is not a concern.

Route 2: Amide Formation and Intramolecular Cyclization

This two-step approach involves the initial formation of an N-aryl-β-halopropanamide, followed by a base-mediated intramolecular cyclization to form the azetidin-2-one ring. This method offers a more controlled, stepwise assembly of the target molecule.

Reaction Scheme

Intramolecular_Cyclization cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromoaniline 4-Bromoaniline 3-Chloropropanoyl_chloride 3-Chloropropanoyl Chloride Amide N-(4-bromophenyl)-3-chloropropanamide Product 1-(4-Bromophenyl)azetidin-2-one Amide->Product + Base (Intramolecular Cyclization)

Caption: Synthesis of 1-(4-Bromophenyl)azetidin-2-one via intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)-3-chloropropanamide

  • Dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF) at 0 °C.

  • Slowly add 3-chloropropanoyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

  • The reaction is then worked up by washing with water, dilute acid, and brine.

  • The organic layer is dried and concentrated to yield the crude N-(4-bromophenyl)-3-chloropropanamide, which can be purified by recrystallization. A similar procedure has been reported for the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide.[3]

Step 2: Intramolecular Cyclization

  • Dissolve the purified N-(4-bromophenyl)-3-chloropropanamide in a suitable solvent, such as THF or dimethylformamide (DMF).

  • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at a controlled temperature (often starting at 0 °C and warming to room temperature).

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, it is carefully quenched with a proton source (e.g., saturated ammonium chloride solution).

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The final product, 1-(4-bromophenyl)azetidin-2-one, is purified by column chromatography or recrystallization.

Discussion of the Intramolecular Cyclization Route

Advantages:

  • Stepwise Control: The two-step nature of this synthesis allows for the isolation and purification of the intermediate amide, which can lead to a cleaner final product.

  • Readily Available Starting Materials: 4-bromoaniline and 3-chloropropanoyl chloride are commercially available and relatively inexpensive.

  • Avoidance of Ketene: This route circumvents the use of highly reactive and potentially problematic ketene intermediates.

Disadvantages:

  • Longer Reaction Sequence: Being a two-step process, it may be more time-consuming than the one-pot Staudinger synthesis.

  • Harsh Base: The cyclization step often requires a strong base, which may not be compatible with all functional groups.

  • Potential for Side Reactions: The use of a strong base could potentially lead to elimination or other side reactions if the substrate is more complex.

Head-to-Head Comparison

FeatureStaudinger SynthesisAmide Formation & Intramolecular Cyclization
Number of Steps Typically one-potTwo distinct steps
Key Intermediates Ketene, ImineN-(4-bromophenyl)-3-chloropropanamide
Reagent Handling Requires careful handling of reactive keteneInvolves the use of a strong base in the second step
Control & Purity Can be challenging due to ketene side reactionsGenerally offers better control and easier purification
Versatility Broad scope for both ketene and imine componentsGenerally good, but sensitive to strong base in the cyclization step
Potential Yield Highly variable, dependent on conditionsOften provides good to excellent yields over two steps

Characterization Data for 1-(4-Bromophenyl)azetidin-2-one

The successful synthesis of 1-(4-bromophenyl)azetidin-2-one can be confirmed by standard spectroscopic methods. While a complete, unified dataset is not available in a single source, the expected spectral characteristics are as follows:

  • ¹H NMR: Protons on the azetidinone ring would appear as characteristic triplets. The protons on the bromophenyl ring would exhibit a typical AA'BB' splitting pattern in the aromatic region.

  • ¹³C NMR: The carbonyl carbon of the β-lactam would have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the bromophenyl ring and the azetidinone ring would also show distinct signals.

  • IR Spectroscopy: A strong absorption band corresponding to the β-lactam carbonyl stretch would be expected around 1740-1760 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of C₉H₈BrNO (226.07 g/mol ) would be observed, along with a characteristic isotopic pattern for the bromine atom.[4]

Conclusion

Both the Staudinger synthesis and the intramolecular cyclization route offer viable pathways to 1-(4-bromophenyl)azetidin-2-one. The choice between these methods will largely depend on the specific requirements of the researcher.

The Staudinger synthesis is a more convergent approach that can be performed in a single pot. However, it requires careful control over the generation and reaction of the highly reactive ketene intermediate to achieve good yields and purity.

The amide formation followed by intramolecular cyclization is a more stepwise and potentially more controllable route. It avoids the use of ketenes and allows for the purification of the intermediate, which can lead to a cleaner final product. This method may be preferable when higher purity is a primary concern and the additional step is not a significant drawback.

For researchers embarking on the synthesis of 1-(4-bromophenyl)azetidin-2-one, a careful evaluation of the available equipment, expertise in handling reactive intermediates, and the desired scale and purity of the final product will be crucial in selecting the optimal synthetic strategy.

References

  • Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4- (4-chlorophenyl)azetidin-2-one).
  • Wiley-VCH 2007 - Supporting Inform
  • Synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as a cis-restricted combretast
  • 1H NMR and 13C NMR shifts of compounds 1-4 (in CDCl3, δ in ppm, and...).
  • european journal of pharmaceutical and medical research - EJPMR | ABSTRACT.
  • 1-(4-bromophenyl)-2-azetidinone - C9H8BrNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Staudinger Synthesis - Organic Chemistry Portal.
  • Staudinger synthesis - Wikipedia.
  • 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC - NIH.
  • Staudinger Reaction - Organic Chemistry Tutor.
  • Staudinger reaction - Wikipedia.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry.
  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
  • Staudinger Reaction - Organic Chemistry Portal.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
  • Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines - PMC.
  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communic
  • (PDF)
  • 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC - NIH.
  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides.
  • Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC - NIH.
  • Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermedi
  • 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem.
  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - Beilstein Journals. (2021).
  • 4-Bromoanilinium chloride | C6H7BrClN | CID 69352 - PubChem - NIH.
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - PubMed Central. (2023).

Sources

A Comparative Guide to the Biological Evaluation of Enantiomerically Pure 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Azetidin-2-one Scaffolds

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that stands as a cornerstone in medicinal chemistry.[1][2] Its fame originates from the discovery of penicillin, the first β-lactam antibiotic, which revolutionized the treatment of bacterial infections by inhibiting the biosynthesis of the bacterial cell wall.[3][4][5] Beyond their antibacterial prowess, β-lactam-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory effects.[1][2] This versatility makes the azetidin-2-one a "privileged scaffold" for drug discovery.

This guide focuses on a specific derivative, 1-(4-Bromophenyl)azetidin-2-one, a molecule of significant interest due to the combined functionalities of the electrophilic β-lactam ring and the substituted aromatic moiety. The presence of a stereocenter at the C4 position (if substituted) or C3 and C4 positions introduces the critical element of chirality. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit profoundly different biological activities, potencies, and toxicities.[6] Therefore, evaluating the racemic mixture alongside the individual, enantiomerically pure forms is not merely an academic exercise but a fundamental necessity in drug development to identify the true eutomer (the more active enantiomer) and understand its specific biological interactions.

This document provides a comparative framework for the biological evaluation of the enantiomers of a representative C4-substituted 1-(4-Bromophenyl)azetidin-2-one. We will detail the experimental methodologies for assessing antimicrobial, anticancer, and enzyme inhibitory activities, presenting the data in a comparative format to guide researchers in discerning the stereochemical influence on biological function.

Synthesis and Assurance of Chiral Integrity

The synthesis of 1,4-diaryl-2-azetidinones is commonly achieved via the Staudinger [2+2] cycloaddition between a ketene and an imine.[7] The resulting product is typically a racemic mixture, necessitating a chiral separation step to isolate the individual enantiomers for biological testing.

cluster_synthesis Racemic Synthesis cluster_separation Chiral Resolution & Purity Check Imine 4-Bromoaniline + Ar'-CHO Racemic Racemic (±)-1-(4-Bromophenyl)azetidin-2-one Imine->Racemic Staudinger Cycloaddition Ketene Acid Chloride + Et3N Ketene->Racemic HPLC Chiral HPLC Separation Racemic->HPLC Separation Enantiomer1 (+)-Enantiomer HPLC->Enantiomer1 Enantiomer2 (-)-Enantiomer HPLC->Enantiomer2 Purity Enantiomeric Purity Analysis (e.g., Chiral HPLC, NMR with CSA) Enantiomer1->Purity Enantiomer2->Purity

Figure 1: General workflow for synthesis and chiral resolution.

Protocol: Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Before any biological assay, it is imperative to confirm the enantiomeric excess (e.e.) of the separated samples. Chiral HPLC is a direct and highly accurate method for this purpose.[8] The principle relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Methodology:

  • Column Selection: Choose an appropriate chiral column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC).

  • Mobile Phase Optimization: Prepare a mobile phase, typically a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Dissolve a small amount of each enantiomer and the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of each sample onto the column. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The racemic mixture should show two peaks of equal area. The isolated enantiomer samples should ideally show a single peak. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100. A value >99% e.e. is typically required for biological testing.[9]

Comparative Biological Evaluation: Antimicrobial Efficacy

3.1 Rationale: Targeting Bacterial Cell Wall Synthesis

The foundational activity of the β-lactam ring is its ability to inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][10] This inhibition disrupts cell wall integrity, leading to cell lysis and a bactericidal effect.[5] Evaluating our target compounds against bacterial strains is a logical first step to determine if they retain this classic β-lactam activity and if there is any enantiomeric preference.

Start Prepare Serial Dilutions of Test Compounds in 96-well plate Inoculate Add Standardized Bacterial Inoculum to Each Well Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Controls Include Positive (Bacteria only) and Negative (Media only) Controls Inoculate->Controls Observe Visually Inspect for Turbidity (Bacterial Growth) Incubate->Observe Determine Identify Lowest Concentration with No Visible Growth (MIC) Observe->Determine

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

3.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

Trustworthiness: This protocol, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining antimicrobial susceptibility.[11] Its self-validating nature comes from the mandatory inclusion of positive (inoculum viability) and negative (sterility) controls.

Methodology:

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound (racemate, (+)-enantiomer, (-)-enantiomer) and a standard antibiotic (e.g., Ampicillin) in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[12]

3.3 Comparative Data Analysis

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
(±)-1-(4-Bromophenyl)azetidin-2-one64>128
(+)-1-(4-Bromophenyl)azetidin-2-one16 64
(-)-1-(4-Bromophenyl)azetidin-2-one128>128
Ampicillin (Standard)0.58

3.4 Interpretation of Results

The hypothetical data suggest a clear stereochemical preference for antibacterial activity. The (+)-enantiomer is significantly more potent (4-fold) than the racemic mixture and 8-fold more potent than the (-)-enantiomer against the Gram-positive S. aureus. This indicates that the PBP binding pocket in S. aureus has a specific chiral recognition site that better accommodates the (+)-enantiomer. The limited activity against Gram-negative E. coli is common for simpler β-lactams, often due to the formidable outer membrane of these bacteria preventing the drug from reaching its target.[3][10]

Comparative Biological Evaluation: Anticancer Cytotoxicity

4.1 Rationale: Probing Antiproliferative Potential

Numerous 1,4-diaryl-2-azetidinones have demonstrated potent antiproliferative activity against various cancer cell lines.[13] Their mechanisms can be diverse, including inhibition of tubulin polymerization, cell cycle arrest (often at the G2/M phase), and induction of apoptosis.[13] Therefore, screening for cytotoxicity is essential to determine if the 1-(4-Bromophenyl)azetidin-2-one scaffold possesses anticancer potential and if this activity is enantioselective.

Seed Seed Cancer Cells (e.g., MCF-7) in a 96-well plate Treat After 24h, treat cells with serial dilutions of test compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent (Incubate 4 hours) Incubate->MTT Formazan Solubilize Formazan Crystals (e.g., with DMSO) MTT->Formazan Read Measure Absorbance at ~570 nm Formazan->Read Calculate Calculate % Viability and Determine IC50 Value Read->Calculate

Figure 3: Workflow for the MTT cytotoxicity assay.

4.2 Experimental Protocol: MTT Assay for Cell Viability

Expertise & Experience: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Doxorubicin is included as a positive control because its potent cytotoxic mechanism is well-characterized, providing a reliable benchmark.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (racemate, (+), (-)) and a standard chemotherapeutic agent (e.g., Doxorubicin). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit cell growth by 50%).[14]

4.3 Comparative Data Analysis

CompoundIC50 against MCF-7 Cells (µM)
(±)-1-(4-Bromophenyl)azetidin-2-one25.4
(+)-1-(4-Bromophenyl)azetidin-2-one48.1
(-)-1-(4-Bromophenyl)azetidin-2-one8.2
Doxorubicin (Standard)0.9

4.4 Interpretation of Results

In this scenario, the anticancer activity shows a starkly different enantiomeric preference compared to the antimicrobial results. The (-)-enantiomer is the eutomer, exhibiting significantly higher potency (approximately 3-fold) than the racemate and nearly 6-fold higher potency than its (+)-counterpart. This reversal of stereoselectivity strongly suggests a different biological target and mechanism of action. While the (+)-enantiomer may be preferred by bacterial PBPs, the (-)-enantiomer appears to interact more favorably with a specific target in the cancer cells, such as a particular enzyme or structural protein involved in cell proliferation.

Comparative Biological Evaluation: Enzyme Inhibition Profile

5.1 Rationale: Azetidinones as Serine Protease Inhibitors

The strained β-lactam ring is an excellent "warhead" for mechanism-based enzyme inhibition.[5] The electrophilic carbonyl carbon is susceptible to nucleophilic attack by the active site serine residue of serine proteases (e.g., thrombin, elastase, chymase).[1] This forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme. Given this known activity, it is valuable to screen the enantiomers against a representative serine protease to explore another potential therapeutic application.

5.2 Experimental Protocol: In Vitro Thrombin Inhibition Assay

Methodology:

  • Reagents: Prepare solutions of human α-thrombin (enzyme), a chromogenic substrate (e.g., S-2238), and the test compounds in a suitable assay buffer (e.g., Tris-HCl).

  • Incubation: In a 96-well plate, pre-incubate the thrombin enzyme with various concentrations of each test compound (racemate, (+), (-)) and a known thrombin inhibitor (e.g., Argatroban) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the rate of color development (hydrolysis of the substrate) by reading the absorbance at 405 nm every minute for 10-15 minutes.

  • Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition relative to the control (enzyme + substrate, no inhibitor). Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.

5.3 Comparative Data Analysis

CompoundThrombin Inhibition IC50 (µM)
(±)-1-(4-Bromophenyl)azetidin-2-one15.2
(+)-1-(4-Bromophenyl)azetidin-2-one7.1
(-)-1-(4-Bromophenyl)azetidin-2-one35.8
Argatroban (Standard)0.02

5.4 Interpretation of Results

The data indicate that the compounds are moderate inhibitors of thrombin, with the (+)-enantiomer being the more potent inhibitor. It is over 2-fold more active than the racemate and 5-fold more active than the (-)-enantiomer. This suggests that the three-dimensional arrangement of the (+)-enantiomer allows for a more favorable fit into the active site of thrombin, facilitating the nucleophilic attack by the catalytic serine residue. The stereochemistry of the substituents on the β-lactam ring plays a crucial role in orienting the molecule for effective inhibition.

Conclusion and Future Directions

This comparative guide demonstrates the absolute necessity of evaluating chiral compounds as single enantiomers. The biological activity of 1-(4-Bromophenyl)azetidin-2-one is highly dependent on its stereochemistry, with different enantiomers showing superior activity against different biological targets.

  • The (+)-enantiomer was the more potent antimicrobial agent and thrombin inhibitor .

  • The (-)-enantiomer was the more potent anticancer agent.

These divergent results underscore that a racemic mixture can mask the true potential of the more active enantiomer and introduce the unnecessary chemical burden of the less active (or potentially off-target) enantiomer. Future research should focus on elucidating the specific molecular targets and mechanisms for each enantiomer to rationalize the observed stereoselectivity and to guide the development of more potent and selective therapeutic agents based on the azetidin-2-one scaffold.

References

  • Martinez-Gualda, M., et al. (1994). Antimicrobial activity of beta-lactams against multiresistant micro-organisms from the family Enterobacteriaceae, and genus Pseudomonas. Microbios, 80(325), 245-50. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Tooke, C. L., et al. (2019). Molecular Targets of β-Lactam-Based Antimicrobials: Beyond the Usual Suspects. International Journal of Molecular Sciences, 20(9), 2294. Available from: [Link]

  • Microchem Laboratory. Antimicrobial Efficacy Screening. Available from: [Link]

  • Greenwood, D. (1978). Factors influencing the antibacterial action of β-lactam antibiotics. Journal of Antimicrobial Chemotherapy, 4(suppl_B), 1-10. Available from: [Link]

  • Saha, M., & Maurya, A. P. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. Frontiers in Microbiology, 13, 983328. Available from: [Link]

  • Wikipedia. (2023). β-Lactam antibiotic. Available from: [Link]

  • Riss, T. L., et al. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 28(20), 7088. Available from: [Link]

  • Osterman, A. L., & Stern, A. M. (2016). High-Throughput Screening of Biodiversity for Antibiotic Discovery. In High-Throughput Screening for Food Safety Assessment (pp. 147-165). Woodhead Publishing. Available from: [Link]

  • Kumar, V., & Gupta, G. K. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 5(2), 196-206. Available from: [Link]

  • Stein, M. M., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry Letters, 5(20), 2371-2376. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ResearchGate. (2025). 2-Azetidinone – A new profile of various pharmacological activities. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Available from: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Al-Qubaisi, M., et al. (2011). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo, 25(4), 553-557. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2012). A REVIEW ON 2-AZETEDINONES. Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives. Molecules, 27(19), 6289. Available from: [Link]

  • Smaili, S., et al. (2012). Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis. Journal of Medicinal Chemistry, 55(7), 3079-3092. Available from: [Link]

  • LibreTexts Chemistry. (2021). 19.4: Enantiomeric Purity. Available from: [Link]

  • Guo, J., & Polavarapu, P. L. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Medicinal Chemistry, 13(25), 3051-3062. Available from: [Link]

  • LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]

  • Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Available from: [Link]

  • International Journal of ChemTech Research. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link], (216-222).pdf

  • NIH PubChem. (E)-1-(4-Bromophenyl)but-2-en-1-one. Available from: [Link]

  • Lesyk, R., et al. (2021). Synthesis and In Vitro Evaluation of Anti-Cancer Activity of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2-(1,3,4-oxadiazol-2-yl)imino-4-thiazolidinones. Molecules, 26(9), 2493. Available from: [Link]

  • ResearchGate. (2018). Different biological activities of enantiomeric compounds. Available from: [Link]

  • NIH National Library of Medicine. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Available from: [Link]

  • Semantic Scholar. (2022). [PDF] Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Available from: [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • MDPI. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available from: [Link]

  • Manesh, A. A., et al. (2008). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 13(5), 1045-1055. Available from: [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Available from: [Link]

  • Twamley, B., O'Boyle, N. M., & Meegan, M. J. (2020). Azetidin-2-ones: structures of anti-mitotic compounds based on the 1-(3,4,5-tri-meth-oxy-phen-yl)azetidin-2-one core. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1187-1194. Available from: [Link]

Sources

A Research Framework for Unveiling the Synergistic Potential of 1-(4-Bromophenyl)azetidin-2-one in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a β-Lactam Scaffold

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2][3] These agents function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives.[3][4][5] However, the therapeutic utility of the azetidinone scaffold is not limited to antibacterial action. Derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[1][6][7] 1-(4-Bromophenyl)azetidin-2-one is a member of this versatile class of compounds. While its individual therapeutic properties are still under extensive investigation, its structural similarity to other biologically active β-lactams suggests a significant, yet unexplored, potential for synergistic interactions with other therapeutic agents.

This guide presents a comprehensive research framework for the systematic investigation of the synergistic effects of 1-(4-Bromophenyl)azetidin-2-one. We will outline hypothesized combination therapies, provide detailed experimental protocols for their validation, and present templates for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel combination therapies to address unmet medical needs, such as antimicrobial resistance and complex diseases requiring multi-target approaches.

Hypothesized Synergistic Combinations and Their Rationale

Based on the known biological activities of the broader 2-azetidinone class, we propose three primary areas of investigation for synergistic combinations with 1-(4-Bromophenyl)azetidin-2-one.

Combination with β-Lactam Antibiotics to Combat Bacterial Resistance

The most well-documented synergistic application of β-lactam-containing compounds is their use with β-lactamase inhibitors.[8][9][10] Bacterial resistance to β-lactam antibiotics is often mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[5] A β-lactamase inhibitor co-administered with a β-lactam antibiotic can protect the antibiotic from degradation, restoring its efficacy.[11]

Hypothesis: 1-(4-Bromophenyl)azetidin-2-one may act as a β-lactamase inhibitor, potentiating the activity of traditional β-lactam antibiotics against resistant bacterial strains.

Proposed Combination Partners:

  • Amoxicillin

  • Piperacillin

  • Ceftazidime

Enhancement of Chemotherapeutic Efficacy in Oncology

Certain azetidinone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][12] The mechanism of action can vary, with some compounds acting as antimitotic agents.[12] Combining a novel agent like 1-(4-Bromophenyl)azetidin-2-one with established chemotherapeutics could lead to a synergistic anti-tumor effect through complementary mechanisms of action, potentially allowing for lower, less toxic doses of the conventional drug.

Hypothesis: 1-(4-Bromophenyl)azetidin-2-one may exhibit synergistic or additive effects when combined with standard-of-care chemotherapeutic agents, leading to enhanced cancer cell death.

Proposed Combination Partners:

  • Doxorubicin (a topoisomerase inhibitor)

  • Paclitaxel (a microtubule-stabilizing agent)

  • Cisplatin (a DNA cross-linking agent)

Potentiation of Anti-inflammatory Responses

Some β-lactam derivatives have been investigated as inhibitors of serine proteases, such as leukocyte elastase, which are involved in inflammatory processes.[7] A synergistic combination with a non-steroidal anti-inflammatory drug (NSAID) or a corticosteroid could provide a more potent and rapid anti-inflammatory effect.

Hypothesis: 1-(4-Bromophenyl)azetidin-2-one may inhibit key inflammatory mediators, and in combination with an established anti-inflammatory agent, produce a synergistic reduction in inflammatory markers.

Proposed Combination Partners:

  • Ibuprofen (a non-selective COX inhibitor)

  • Celecoxib (a selective COX-2 inhibitor)

  • Dexamethasone (a corticosteroid)

Experimental Workflows and Protocols

A tiered approach is recommended for evaluating the synergistic potential of 1-(4-Bromophenyl)azetidin-2-one, starting with in vitro screening and progressing to mechanistic and in vivo studies for the most promising combinations.

Tier 1: In Vitro Synergy Screening - The Checkerboard Assay

The checkerboard assay is a standard method for quantifying the synergistic, additive, indifferent, or antagonistic effects of two compounds. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Protocol for Antibacterial Synergy Screening:

  • Preparation of Compounds: Prepare stock solutions of 1-(4-Bromophenyl)azetidin-2-one and the partner antibiotic in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the selected bacterial strain (e.g., a β-lactamase-producing strain of E. coli or S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

  • Assay Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of both compounds. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • FIC Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Protocol for Anticancer Synergy Screening:

The protocol is similar to the antibacterial screen, but with cancer cell lines and a different endpoint measurement.

  • Cell Culture: Culture the selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate medium.

  • Assay Setup: Seed the cells in 96-well plates and allow them to adhere overnight. Then, add the two-dimensional serial dilutions of 1-(4-Bromophenyl)azetidin-2-one and the partner chemotherapeutic agent.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each compound alone and in combination.

  • Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

Interpretation of CI Value:

  • Synergy: CI < 1

  • Additive: CI = 1

  • Antagonism: CI > 1

Tier 2: Mechanistic Elucidation

For combinations demonstrating synergy, it is crucial to understand the underlying mechanism.

Proposed Mechanistic Studies:

  • β-Lactamase Inhibition Assay: To confirm if 1-(4-Bromophenyl)azetidin-2-one directly inhibits β-lactamase activity. This can be done using a chromogenic substrate like nitrocefin.

  • Cell Cycle Analysis: For anticancer combinations, use flow cytometry to determine if the combination leads to an enhanced arrest in a specific phase of the cell cycle.

  • Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to determine if the synergistic anticancer effect is due to an increase in programmed cell death.

  • Western Blotting: To probe the expression levels of key proteins in relevant signaling pathways (e.g., PBP2a in MRSA, proteins involved in apoptosis like Bcl-2 and Bax in cancer cells, or inflammatory markers like COX-2 and iNOS).

Tier 3: In Vivo Validation

Promising synergistic combinations from in vitro studies should be validated in appropriate animal models.

Example In Vivo Models:

  • Bacterial Infection Model: A murine thigh infection model or a sepsis model can be used to evaluate the efficacy of the antibiotic combination in reducing bacterial load and improving survival.

  • Xenograft Tumor Model: Nude mice bearing tumors derived from human cancer cell lines can be treated with the combination therapy to assess the impact on tumor growth, metastasis, and overall survival.

  • Inflammation Model: A carrageenan-induced paw edema model in rats can be used to measure the reduction in inflammation following treatment with the anti-inflammatory combination.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the performance of different combinations.

Table 1: Hypothetical Checkerboard Assay Results for Antibacterial Synergy

Bacterial StrainDrug A (μg/mL)Drug B (μg/mL)MIC of A aloneMIC of B aloneMIC of A in comboMIC of B in comboFIC of AFIC of BFIC IndexInterpretation
E. coli (β-lactamase +)1-(4-Bromophenyl)azetidin-2-oneAmoxicillin>1282561680.1250.0310.156Synergy
S. aureus (MRSA)1-(4-Bromophenyl)azetidin-2-onePiperacillin6412832160.50.1250.625Additive

Table 2: Hypothetical Combination Index (CI) Values for Anticancer Synergy

Cell LineDrug ADrug BIC50 of A alone (μM)IC50 of B alone (μM)CI at ED50CI at ED75CI at ED90Interpretation
MCF-71-(4-Bromophenyl)azetidin-2-oneDoxorubicin150.50.450.380.32Synergy
A5491-(4-Bromophenyl)azetidin-2-onePaclitaxel250.010.890.810.75Synergy

Visualizing Potential Mechanisms

Diagrams of signaling pathways and experimental workflows can aid in understanding the proposed research.

Diagram 1: Proposed Synergistic Mechanism in Antibacterial Therapy

Synergistic_Antibacterial_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Inactive_Antibiotic Inactive Antibiotic Beta_Lactamase->Inactive_Antibiotic BPA 1-(4-Bromophenyl)azetidin-2-one BPA->Beta_Lactamase Inhibits Synergy_Workflow Start Hypothesized Synergistic Pair In_Vitro_Screen Tier 1: In Vitro Synergy Screening (Checkerboard / CI Assay) Start->In_Vitro_Screen Synergy_Detected Synergy Detected? In_Vitro_Screen->Synergy_Detected Mechanistic_Studies Tier 2: Mechanistic Elucidation (Enzyme Assays, Western Blot, etc.) Synergy_Detected->Mechanistic_Studies Yes No_Synergy No Synergy or Antagonism (Stop or Re-evaluate) Synergy_Detected->No_Synergy No In_Vivo_Validation Tier 3: In Vivo Validation (Animal Models) Mechanistic_Studies->In_Vivo_Validation Lead_Combination Lead Combination for Further Development In_Vivo_Validation->Lead_Combination

Caption: A tiered workflow for the discovery and validation of synergistic drug combinations.

Conclusion

1-(4-Bromophenyl)azetidin-2-one, as a member of the pharmacologically versatile β-lactam family, holds considerable promise as a component of novel synergistic therapeutic combinations. The research framework outlined in this guide provides a systematic and scientifically rigorous path for exploring this potential. By employing a tiered approach of in vitro screening, mechanistic investigation, and in vivo validation, researchers can efficiently identify and characterize new combination therapies that may offer significant advantages over current monotherapies in terms of efficacy, safety, and the ability to overcome drug resistance. The successful execution of these studies could unlock new therapeutic applications for this and other azetidinone derivatives, ultimately contributing to the development of next-generation medicines.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Bromophenyl)azetidin-2-one, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure compliance and mitigate risk.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste. The presence of bromine necessitates its segregation from non-halogenated waste streams, primarily due to the different treatment and disposal methods required for halogenated compounds, which can be more costly and complex.[1][2] Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation under frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-(4-Bromophenyl)azetidin-2-one for any purpose, including disposal, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, related brominated aromatic compounds are known to cause skin, eye, and respiratory irritation.[4][5][6]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent eye irritation from dust or splashes.[6][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact and irritation.[4][5]
Body Protection A standard laboratory coat. Consider a chemically resistant apron for larger quantities or potential for splashing.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][8]To prevent respiratory tract irritation.[4]

Always consult the specific Safety Data Sheet (SDS) for 1-(4-Bromophenyl)azetidin-2-one for the most accurate and comprehensive hazard and handling information.

Waste Segregation and Container Management

Proper segregation is the cornerstone of compliant chemical waste disposal. As a brominated compound, 1-(4-Bromophenyl)azetidin-2-one must be disposed of as halogenated organic waste .

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container : Select a chemically compatible container in good condition, with a tightly sealing screw cap.[9][10] High-density polyethylene (HDPE) or glass containers are typically appropriate, but avoid metal containers for acidic waste.[3] The container must be free of cracks or deterioration.[10]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[1][3] This label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 1-(4-Bromophenyl)azetidin-2-one". Do not use abbreviations or chemical formulas.[9]

    • The primary hazards (e.g., "Irritant", "Toxic").[1]

    • The date when the first drop of waste is added (the accumulation start date).

  • Collect the Waste :

    • If disposing of the pure solid, add it directly to the labeled container.

    • If it is in a solvent, ensure the solvent is also a halogenated waste. If mixed with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[2]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams .[2][9][11] This prevents costly re-segregation and ensures proper final disposal.

    • Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[9][11]

  • Container Filling and Sealing :

    • Fill the container to no more than 90% of its capacity to allow for expansion.[3][11]

    • Keep the container securely capped at all times, except when actively adding waste.[1][9][10] This prevents the release of vapors and protects against spills.

On-Site Accumulation and Storage

Generated hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Secondary Containment : Store the waste container in a secondary containment bin or tray that can hold the entire volume of the container. This prevents the spread of material in case of a leak.[1][2]

  • Segregation : Keep the halogenated waste container segregated from non-halogenated and other incompatible waste types within the SAA.

  • Time and Volume Limits : Adhere to institutional and regulatory limits for the amount of waste that can be accumulated and the time it can be stored in an SAA. Once the container is full, it must be moved to a central accumulation area within three days.[10]

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural flow for the proper disposal of 1-(4-Bromophenyl)azetidin-2-one.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Accumulation & Disposal start Begin Handling of 1-(4-Bromophenyl)azetidin-2-one assess Consult SDS & Assess Hazards start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Is this pure compound or in halogenated solvent? container->segregate add_waste Add Waste to 'Halogenated Organic Waste' Container segregate->add_waste Yes cap Keep Container Securely Capped add_waste->cap saa Store in Designated SAA with Secondary Containment cap->saa full Is Container Full or Storage Time Limit Reached? saa->full request Arrange Pickup by Licensed Hazardous Waste Vendor full->request Yes end Waste Removed for Proper Disposal request->end

Caption: Disposal workflow for 1-(4-Bromophenyl)azetidin-2-one.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for managing spills is essential.

For a Small Spill (in a fume hood):
  • Alert Personnel : Inform colleagues in the immediate area.

  • Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spill.[9]

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a detergent and water solution.[12] All cleaning materials (gloves, paper towels, pads) must be disposed of as halogenated hazardous waste.[9]

  • Labeling : Seal and label the container with the contents of the spill cleanup material.

For a Large Spill:

Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[9] Do not attempt to clean up a large spill without proper training and equipment.

Empty Container Decontamination:

An empty container that held 1-(4-Bromophenyl)azetidin-2-one must still be managed as hazardous waste unless it is properly decontaminated. A common procedure is triple-rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning must be collected and disposed of as halogenated hazardous waste. Once decontaminated, the container can often be disposed of as regular laboratory glass or plastic waste, but always follow your institution's specific guidelines.

Final Disposal and Record Keeping

The ultimate disposal of 1-(4-Bromophenyl)azetidin-2-one must be conducted by a licensed hazardous waste disposal company.[3] Your institution's EHS department will typically manage the collection from your laboratory's central accumulation area and coordinate with the vendor.

Maintain accurate records of the waste generated. This documentation is crucial for regulatory compliance and helps track the entire lifecycle of the chemical from acquisition to disposal.[13]

By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect the scientific community and the environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories . Campus Operations, Temple University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Organic solvent waste . Kemicentrum, Lund University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Safety Data Sheet for Methyl 4-Bromophenylacetate . SynZeal. [Link]

  • Safety Data Sheet . Angene Chemical. [Link]

  • Decontamination, cleaning and disinfection . Harrogate and District NHS Foundation Trust. [Link]

Sources

Navigating the Safe Handling of 1-(4-Bromophenyl)azetidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and precision with which we conduct it. The handling of novel chemical entities like 1-(4-Bromophenyl)azetidin-2-one demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring both personal safety and the validity of your research.

Hazard Profile of 1-(4-Bromophenyl)azetidin-2-one

A thorough risk assessment is the foundation of safe laboratory practice. Based on available safety data, 1-(4-Bromophenyl)azetidin-2-one presents the following hazards:

  • Harmful if swallowed [1].

  • Causes skin irritation [1][2][3].

  • Causes serious eye irritation [1][2][3].

  • May cause respiratory irritation [1][3].

These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to careful handling procedures to minimize exposure.

Essential Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for handling 1-(4-Bromophenyl)azetidin-2-one.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended)To prevent direct skin contact. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination.[4][5]
Eye and Face Protection Snugly fitting safety goggles or a face shieldTo protect the eyes from splashes or dust, which can cause serious irritation.[1][4][5]
Body Protection A long-sleeved lab coatTo prevent contamination of personal clothing and minimize skin exposure.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.[1][4][5]Azetidinone compounds can be respiratory irritants.[1][4]

Procedural Workflow for Safe Handling

A systematic approach to handling 1-(4-Bromophenyl)azetidin-2-one is critical. The following workflow is designed to mitigate risks at each stage of the process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to handling handle2 Dissolution handle1->handle2 handle3 Reaction Monitoring handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 Post-experiment clean2 Segregate Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3

Caption: Workflow for Safe Handling of 1-(4-Bromophenyl)azetidin-2-one.

Step-by-Step Handling Protocol:
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Don all required PPE as outlined in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Weighing and Transfer :

    • To minimize dust generation, handle the solid compound with care.[1][2]

    • Use appropriate tools such as a spatula and weighing paper for transfers.

    • Keep the container tightly closed when not in use.[1]

  • Dissolution and Reaction :

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • If necessary, use a splash shield for added protection.

    • Maintain a safe distance from the reaction vessel.

  • Post-Handling and Decontamination :

    • After handling, thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of 1-(4-Bromophenyl)azetidin-2-one and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]

  • Waste Chemical : Collect any unused or waste 1-(4-Bromophenyl)azetidin-2-one in a clearly labeled, sealed container for hazardous waste.[1]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be collected in a designated hazardous waste container.[1][4]

  • Disposal : Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][6]

By adhering to these guidelines, researchers can confidently and safely work with 1-(4-Bromophenyl)azetidin-2-one, fostering a secure and productive laboratory environment.

References

  • Angene Chemical. (S)-1-(4-Bromophenyl)ethanol Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)azetidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)azetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.